3-Methylpentanoyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHLZVDKIJTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505627 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51116-72-4 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylpentanoyl Chloride
Introduction: Situating 3-Methylpentanoyl Chloride in Synthetic Chemistry
This compound (CAS No: 51116-72-4) is a chiral acyl chloride that serves as a valuable intermediate and building block in organic synthesis.[1][2] Its utility stems from the reactive acyl chloride functional group, which allows for the facile introduction of the 3-methylpentanoyl moiety into a wide range of molecules. This reactivity, combined with the structural and stereochemical features of its branched alkyl chain, makes it a relevant precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core physical properties, synthesis, reactivity, and handling protocols, designed to equip researchers with the technical knowledge required for its effective and safe application in a laboratory setting.
Chemical Identity and Molecular Structure
A precise understanding of a reagent's structure is fundamental to predicting its reactivity and physical behavior. This compound is a derivative of pentanoic acid with a methyl group at the third carbon position.
-
Molecular Weight: 134.60 g/mol [1]
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Methylvaleryl chloride, β-methylvaleroyl chloride[2]
-
Canonical SMILES: CCC(C)CC(=O)Cl[1]
-
InChIKey: OGMHLZVDKIJTMN-UHFFFAOYSA-N[1]
The two-dimensional structure is visualized below, highlighting the connectivity of the atoms.
Figure 1: 2D Structure of this compound.
Core Physical and Chemical Properties
The physical properties of this compound dictate its handling, reaction conditions, and purification methods. As an acyl chloride, it is inherently reactive, particularly towards nucleophiles.
Physical Data Table
The quantitative physical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 51116-72-4 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 140-140.4 °C (at 760 mmHg) | [4][5] |
| Density | 0.986 g/cm³ | [4][5] |
| Refractive Index (n²⁰/D) | 1.422 - 1.426 | [4][5] |
| Flash Point | 41 - 41.1 °C | [4][5] |
| Water Solubility | Reacts with water | [4][5][6] |
Chemical Reactivity and Sensitivity
The dominant chemical feature of this compound is the electrophilic carbonyl carbon. This makes it highly susceptible to nucleophilic acyl substitution.
-
Moisture Sensitivity: The compound is classified as moisture-sensitive.[5][6] It readily hydrolyzes upon contact with water or atmospheric moisture to form 3-methylpentanoic acid and corrosive hydrochloric acid (HCl) gas. This necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and storage in tightly sealed containers.
-
Reactivity with Nucleophiles: It reacts vigorously with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carbanions. These reactions are typically fast and often exothermic.[4][]
Spectroscopic Characterization
While Sigma-Aldrich notes that they do not collect analytical data for this specific product grade, spectral data is available from other sources, which is critical for identity and purity confirmation.[1]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong C=O stretching band characteristic of acyl chlorides, typically appearing in the range of 1780-1815 cm⁻¹. The absence of a broad O-H stretching band (around 3000 cm⁻¹) confirms the absence of the corresponding carboxylic acid hydrolysis product. A vapor phase IR spectrum is available in the PubChem database.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would be complex due to the chiral center, leading to diastereotopic protons in the adjacent methylene group. Key signals would include triplets and quartets for the ethyl group protons, a multiplet for the proton at the chiral center, and a doublet of doublets for the methylene protons adjacent to the carbonyl group.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield signal around 170-175 ppm. Other signals corresponding to the six distinct carbons of the alkyl chain would also be present. A ¹³C NMR spectrum is available for this compound in the PubChem database.[1]
-
Synthesis and Key Reaction Protocols
Understanding the synthesis and common reactions of this compound is essential for its application. The protocols described below are self-validating, where successful product formation can be confirmed by the spectroscopic methods mentioned previously.
Protocol: Synthesis from 3-Methylpentanoic Acid
The most direct and common synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is adapted from established procedures.
Causality: Thionyl chloride is an excellent choice as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as the gaseous byproducts can be easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure the entire apparatus is dry and purged with an inert gas like nitrogen.
-
Reagent Charging: Charge the flask with 3-methylpentanoic acid (1.0 eq) and a catalytic amount of DMF (e.g., 2-3 drops).
-
Addition of Thionyl Chloride: Under stirring, slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask via an addition funnel. The reaction is exothermic and will evolve gas, so the addition should be controlled to maintain a steady reaction rate.
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for approximately 30-60 minutes. Subsequently, gently heat the reaction mixture to reflux (around 80 °C) for 2 hours to ensure the reaction goes to completion.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
Figure 2: Workflow for the Synthesis of this compound.
Protocol: Amide Formation with Ammonia
This reaction exemplifies a classic nucleophilic acyl substitution. The high reactivity of the acyl chloride allows for a rapid and high-yielding conversion to the corresponding primary amide, 3-methylpentanamide.
Causality: Ammonia (NH₃) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The reaction produces HCl as a byproduct, which will react with a second equivalent of ammonia to form ammonium chloride (NH₄Cl).[4][8] Therefore, at least two equivalents of ammonia are required for the reaction to proceed to completion.
Step-by-Step Methodology:
-
Setup: In a fume hood, dissolve ammonia (at least 2.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq) in the same solvent. Add this solution dropwise to the stirred, cooled ammonia solution. A white precipitate (ammonium chloride) will form immediately.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at 0 °C to ensure completion.
-
Work-up: Filter the reaction mixture to remove the ammonium chloride solid. Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure to yield the crude 3-methylpentanamide, which can be further purified by recrystallization or chromatography if necessary.
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An In-Depth Technical Guide to 3-Methylpentanoyl Chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentanoyl chloride, a branched-chain acyl chloride, serves as a versatile reagent in organic synthesis, enabling the introduction of the 3-methylpentanoyl moiety into a wide array of molecules. Its utility is particularly pronounced in the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs). The presence of a methyl group at the 3-position introduces chirality (unless a racemic mixture is used) and steric bulk, which can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights for laboratory applications.
Chemical and Physical Properties
This compound is a colorless liquid that is sensitive to moisture.[1] It is crucial to handle this reagent under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. Key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methylvaleryl chloride, beta-methylvaleroyl chloride | [1][2] |
| CAS Number | 51116-72-4 | [1][2][3] |
| Molecular Formula | C6H11ClO | [1][3][4] |
| Molecular Weight | 134.60 g/mol | [2][4] |
| Boiling Point | 140.4 °C at 760 mmHg | [1][5] |
| Density | 0.986 g/cm³ | [1][3] |
| Refractive Index | 1.422 - 1.426 | [1][3][5] |
| Flash Point | 41.1 °C | [1][5] |
| Water Solubility | Reacts with water | [1][6] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][7] The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.[7]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous reaction vessel with a reflux condenser and a drying tube
-
Distillation apparatus
Procedure: [7]
-
Under an inert atmosphere (e.g., nitrogen), charge a flame-dried reaction vessel with 3-methylpentanoic acid.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the stirred solution at room temperature. Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for a period, then slowly heat to reflux.
-
Maintain the reflux for a few hours to ensure the reaction goes to completion.
-
After cooling to room temperature, purify the crude this compound by distillation under reduced pressure.
This procedure typically affords the desired product in high yield (around 83%).[7]
Reactivity and Mechanistic Insights
This compound is a reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles.
Amide Formation
The reaction of this compound with ammonia or primary/secondary amines is a facile method for the synthesis of 3-methylpentanamides.[8][9][10] The reaction proceeds through a tetrahedral intermediate.[8][11]
Caption: Mechanism of amide formation from this compound.
This reaction is fundamental in peptide synthesis and the creation of various amide-containing bioactive molecules.[12]
Esterification
This compound reacts readily with alcohols to form the corresponding esters.[13][14][15][16] This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds in a Friedel-Crafts reaction.[1][5][17][18][19][20][21] This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing aryl ketones.[17][18] For instance, the reaction with toluene (methylbenzene) yields 4-methyl-1-(p-tolyl)pentan-1-one.[1][5][6]
Applications in Research and Drug Development
The 3-methylpentanoyl moiety is a structural component in various molecules of medicinal interest. The introduction of this group via this compound can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
One notable application is in the synthesis of imagabalin, an active pharmaceutical ingredient.[22] The synthesis involves the reaction of 3-methylpentanoic acid, the precursor to the acyl chloride, highlighting the importance of this chemical family in drug development.[22]
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.[2][23][24][25][26]
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1780-1820 cm⁻¹ characteristic of the C=O stretch in an acyl chloride.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show distinct signals for the methyl and methylene protons, with chemical shifts and coupling patterns consistent with the 3-methylpentanoyl structure.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region (typically >170 ppm), along with signals for the aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and cleavage adjacent to the carbonyl group.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1][6][27][28][29] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[27][28][29] It is combustible and should be stored away from heat, sparks, and open flames in a tightly sealed container in a cool, dry place.[27][28][29] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[27]
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An In-depth Technical Guide to 3-Methylpentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentanoyl chloride, with the CAS number 51116-72-4, is a reactive acyl chloride that serves as a crucial building block in organic synthesis.[1][2][3] Its structure, featuring a chiral center at the third carbon, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 51116-72-4 | [1][2][4] |
| Molecular Formula | C6H11ClO | [1][2] |
| Molecular Weight | 134.6 g/mol | [1][2] |
| Boiling Point | 140-140.4°C at 760 mmHg | [4][5] |
| Density | 0.986 g/cm³ | [4][5] |
| Refractive Index | 1.422 - 1.4260 | [4][5] |
| Flash Point | 41°C | [4] |
| Water Solubility | Reacts with water | [2][4][5] |
| Sensitivity | Moisture Sensitive | [2][5] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][6][7][8][9][10] This conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[7]
The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group.[6][9] Thionyl chloride is often the reagent of choice due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.[7]
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
Caption: Mechanism of Acyl Chloride Formation.
Experimental Protocol: Synthesis from 3-Methylpentanoic Acid
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[1]
Materials:
-
3-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubber
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen), charge the reaction vessel with 3-methylpentanoic acid.[1]
-
Add a catalytic amount of DMF (e.g., a few drops).[1]
-
Slowly add thionyl chloride (approximately 1.5 equivalents) to the stirred solution at room temperature.[1] Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 2 hours to ensure complete conversion.[1]
-
After cooling to room temperature, the excess thionyl chloride can be removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.[1] A reported boiling point is 73°C at 200 mbar.[1]
Key Reactions and Applications in Drug Development
This compound is a versatile reagent, primarily utilized in acylation reactions. Its applications in drug development often involve the introduction of the 3-methylpentanoyl moiety into a target molecule to modulate its biological activity and pharmacokinetic properties.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to form aryl ketones.[11][12] this compound can react with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the 3-methylpentanoyl group onto the aromatic ring.[4][13][14]
This reaction is particularly useful in drug synthesis for building more complex molecular scaffolds. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements due to the formation of a resonance-stabilized acylium ion intermediate.[12][15][16]
Caption: Friedel-Crafts Acylation Pathway.
An example of this reaction is the synthesis of 4-methyl-1-p-tolyl-pentan-1-one from the reaction of this compound with toluene using AlCl₃ as a catalyst.[2][4][13][14]
Amide Bond Formation
The formation of amides is one of the most important reactions in medicinal chemistry, as the amide bond is a cornerstone of peptides and many pharmaceutical compounds.[] this compound readily reacts with primary and secondary amines to form the corresponding amides.[18][19] This reaction is typically rapid and high-yielding.[]
The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, proceeding through a tetrahedral intermediate.[18][19]
Caption: Amide Formation via Acyl Chloride.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Handling: Work in a well-ventilated area, preferably in a fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[20] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20][21]
-
Storage: Store in a tightly closed container in a cool, dry place away from moisture.[20] It is incompatible with strong oxidizing agents and bases.
-
First Aid: In case of skin contact, wash immediately with plenty of water.[20] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move to fresh air. In all cases of exposure, seek medical attention.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the ethyl and methyl groups, as well as the methylene protons adjacent to the carbonyl group, would be expected.
-
¹³C NMR: A characteristic signal for the carbonyl carbon would be observed in the downfield region (around 170 ppm), along with signals for the aliphatic carbons.[3]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride would be present, typically in the range of 1780-1815 cm⁻¹.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its ability to readily undergo Friedel-Crafts acylation and amide bond formation allows for the efficient introduction of the 3-methylpentanoyl group into a wide range of molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its successful application in the laboratory.
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An In-depth Technical Guide to 3-Methylpentanoyl Chloride: Physicochemical Properties, Synthesis, and Handling for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, synthesis, and application of 3-methylpentanoyl chloride. With full editorial control, this document is structured to provide not just data, but a deeper understanding of the causality behind experimental choices and protocols, ensuring scientific integrity and practical utility.
Introduction and Core Properties
This compound, also known as 3-methylvaleryl chloride, is a valuable acyl chloride intermediate in organic synthesis. Its utility in the pharmaceutical and chemical industries stems from the reactive acyl chloride group, which readily participates in a variety of coupling reactions to form esters, amides, and ketones. Understanding its fundamental physicochemical properties is the first step toward its effective and safe utilization in research and development.
Physicochemical Data Summary
The critical physical constants of this compound are summarized below. These values are essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 51116-72-4 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₁ClO | [1][2][4][6][7] |
| Molecular Weight | 134.60 g/mol | [1][4][8] |
| Boiling Point | 140-140.4 °C (at 760 mmHg) | [1][2][5] |
| 73 °C (at 200 mbar) | [3] | |
| Density | 0.986 g/cm³ | [1][2][9] |
| Refractive Index | 1.422 - 1.426 | [1][2][5] |
| Flash Point | 41 °C | [1][2][5] |
| Water Solubility | Reacts with water | [1][2][5] |
| Sensitivity | Moisture Sensitive | [2][5][7] |
Synthesis of this compound: A Validated Protocol
The synthesis of acyl chlorides from their corresponding carboxylic acids is a cornerstone of organic chemistry. The following protocol describes a reliable method for the preparation of this compound from 3-methylpentanoic acid using thionyl chloride. This method is widely adopted due to its high yield and the straightforward purification of the product.
Rationale for Reagent Selection
-
Thionyl Chloride (SOCl₂): This is the chlorinating agent of choice for several reasons. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product side and simplifying the purification process.
-
N,N-Dimethylformamide (DMF) (Catalyst): DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a more potent acylating agent than thionyl chloride itself, thus accelerating the reaction rate. Only a catalytic amount is necessary.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is based on a reported synthesis with an 83% yield.[3]
-
Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to vent HCl and SO₂ gases into a scrubbing solution (e.g., NaOH solution). Ensure the entire apparatus is dry and flushed with an inert gas, such as nitrogen (N₂).
-
Reagent Charging: Charge the flask with 3-methylpentanoic acid (e.g., 50.0 g, 0.430 mol).
-
Catalyst Addition: Under the N₂ atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 7 drops, ~0.11 g).[3]
-
Thionyl Chloride Addition: With stirring, slowly add thionyl chloride (e.g., 77.0 g, 0.647 mol, ~1.5 equivalents) to the flask via the dropping funnel over a period of 2 hours. A vigorous evolution of gas will be observed, and the temperature may initially drop.[3]
-
Reaction at Room Temperature: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.
-
Reflux: Gradually increase the temperature to bring the reaction mixture to a gentle reflux (~80 °C). Maintain the reflux for 2 hours to ensure the reaction goes to completion.[3]
-
Purification by Distillation: After cooling the reaction mixture to room temperature, set up the apparatus for vacuum distillation. Distill the crude material to purify the this compound.
-
Product Collection: Collect the fraction boiling at approximately 73 °C under a vacuum of 200 mbar.[3] The product should be a colorless liquid.
Reactivity and Applications in Drug Development
This compound is a versatile reagent primarily used in acylation reactions. Its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.
-
Friedel-Crafts Acylation: It can react with aromatic compounds, such as methylbenzene (toluene), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form aryl ketones. For instance, it is used to produce 4-methyl-1-p-tolyl-pentan-1-one.[1][2][7][10] This reaction is fundamental in building more complex molecular scaffolds.
-
Amide and Ester Formation: The acyl chloride readily reacts with amines and alcohols to form the corresponding amides and esters, respectively. These linkages are prevalent in many pharmaceutical compounds. The branched 3-methylpentanoyl moiety can be introduced to modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its target.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound requires careful handling to ensure laboratory safety.
-
Hazards: It is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It is also combustible.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2][7] Store in a cool, dry, and well-ventilated area away from water and incompatible substances such as alcohols, amines, and strong bases. It is classified under UN number UN2920, indicating a corrosive liquid.[5]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methylpentanoyl Chloride
Introduction: The Analytical Imperative for Reactive Acyl Chlorides
In the landscape of synthetic chemistry and drug development, acyl chlorides represent a cornerstone of reactive intermediates, prized for their utility in forming esters, amides, and other crucial functional groups. 3-Methylpentanoyl chloride, with its chiral center and alkyl framework, serves as a valuable building block.[1][2] However, its high reactivity, particularly its sensitivity to moisture, presents unique challenges for characterization.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount, non-destructive technique for verifying the structure and purity of such sensitive compounds.[4] This guide provides an in-depth exploration of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical data acquisition and interpretation, tailored for researchers and drug development professionals who rely on precise molecular characterization.
Part 1: Deconstructing the Predicted ¹H NMR Spectrum
The power of NMR spectroscopy lies in its ability to translate a molecule's intricate electronic environment into a detailed spectral fingerprint.[4] For this compound, every proton, or group of equivalent protons, provides a distinct signal characterized by its chemical shift (δ), integration, and splitting pattern (multiplicity).
The structure contains a chiral center at the C3 position, which renders the adjacent methylene protons (labeled Hb and He) diastereotopic. This means that even though they are on the same carbon, they are chemically non-equivalent and can, in principle, have different chemical shifts and different coupling constants to neighboring protons. This phenomenon often leads to more complex splitting patterns than simple first-order analysis would predict.
Below is the labeled structure for our spectral analysis:
Sources
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the 13C NMR Spectral Analysis of 3-Methylpentanoyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts observed in this acyl chloride, offers a detailed interpretation of the predicted spectrum, and outlines a robust experimental protocol for acquiring high-fidelity 13C NMR data. By integrating established spectroscopic principles with practical insights, this guide serves as an essential resource for the structural elucidation and quality control of reactive acyl chloride intermediates.
Introduction: The Significance of 13C NMR for Acyl Chlorides
Acyl chlorides are highly reactive chemical intermediates pivotal in organic synthesis, particularly in the formation of esters and amides. Their reactivity, however, presents a challenge for structural characterization. 13C NMR spectroscopy emerges as a powerful, non-destructive analytical technique, providing a detailed fingerprint of the carbon skeleton. For a molecule such as this compound, 13C NMR allows for the unambiguous identification and confirmation of its structure by resolving each unique carbon environment. The chemical shift of the carbonyl carbon, in particular, is highly diagnostic for the acyl chloride functional group.[1] This guide will elucidate the key spectral features of this compound, providing a foundational understanding for its analysis in complex research and development settings.
Predicted 13C NMR Spectrum of this compound
Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted 13C NMR data, which provides a reliable estimation of the chemical shifts. These predictions are based on established algorithms that consider the vast repository of existing NMR data. The predicted chemical shifts are instrumental for preliminary identification and for guiding the analysis of experimentally acquired spectra.
The structure of this compound, with its six carbon atoms, is expected to exhibit six distinct signals in its proton-decoupled 13C NMR spectrum, as each carbon atom resides in a unique chemical environment.
Molecular Structure and Carbon Numbering
To facilitate the discussion of peak assignments, the carbon atoms in this compound are numbered as follows:
Caption: Structure of this compound with IUPAC Numbering for NMR Assignment.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in 1H-coupled spectrum) | Rationale for Chemical Shift |
| C1 (C=O) | ~173 | Singlet | The carbonyl carbon is significantly deshielded due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.[2] |
| C2 | ~54 | Triplet | This methylene carbon is alpha to the carbonyl group, resulting in a downfield shift. |
| C3 | ~35 | Doublet | This methine carbon is influenced by its position in the alkyl chain and the branching. |
| C4 | ~29 | Triplet | A typical methylene carbon in an alkyl chain. |
| C5 | ~11 | Quartet | A terminal methyl group in an alkyl chain, generally found in the upfield region. |
| C6 (CH3) | ~19 | Quartet | The methyl group attached to the chiral center (C3), slightly deshielded compared to C5. |
Note: Predicted values can be obtained from various computational tools and databases such as the one available at nmrdb.org.[3][4] These values may vary slightly depending on the algorithm and the solvent used for prediction.
Interpretation of the 13C NMR Spectrum
The predicted spectrum showcases several key features that are characteristic of this compound:
-
The Carbonyl Carbon (C1): The most downfield signal, appearing around 173 ppm, is unequivocally assigned to the carbonyl carbon. The chemical shift of carbonyl carbons in acyl chlorides typically ranges from 160-180 ppm. This pronounced deshielding is a direct consequence of the electron-withdrawing nature of the adjacent oxygen and chlorine atoms.
-
Alpha-Carbon (C2): The carbon atom immediately adjacent to the carbonyl group (C2) is expected to resonate at approximately 54 ppm. Its proximity to the electron-withdrawing carbonyl group causes a noticeable downfield shift compared to a standard alkane methylene carbon.
-
Alkyl Chain Carbons (C3, C4, C5, C6): The remaining carbons of the pentanoyl chain display chemical shifts typical for sp³ hybridized carbons in an aliphatic chain.[5] The methine carbon (C3) at the branch point is observed around 35 ppm. The methylene carbon (C4) and the two terminal methyl carbons (C5 and C6) appear further upfield. The slight difference in the chemical shifts of the two methyl groups (C5 and C6) arises from their different positions relative to the functional group and the branching in the chain.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of the highly reactive and moisture-sensitive this compound, a meticulous experimental approach is required.
Sample Preparation
-
Solvent Selection: A dry, deuterated, and non-reactive solvent is crucial. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves to minimize the presence of water and HCl, which can react with the acyl chloride.
-
Sample Handling: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques to prevent hydrolysis.
-
Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube. The NMR tube should be flame-dried and cooled under an inert atmosphere before use.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Nucleus | 13C | |
| Frequency | ~100 MHz | For a 400 MHz 1H spectrometer |
| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling |
| Number of Scans | 1024 or more | 13C has a low natural abundance, requiring more scans for good signal-to-noise. |
| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of the carbon nuclei between pulses. |
| Acquisition Time (aq) | 1-2 seconds | Determines the resolution of the spectrum. |
| Spectral Width (sw) | 200-250 ppm | To encompass the entire range of expected chemical shifts, from the carbonyl carbon to the alkyl carbons. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Logical Workflow for Spectral Analysis
The systematic analysis of the acquired 13C NMR spectrum is crucial for accurate structural confirmation.
Caption: A stepwise workflow for the acquisition and interpretation of the 13C NMR spectrum of this compound.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. The distinct chemical shifts of the carbonyl carbon and the aliphatic chain carbons allow for a confident structural assignment. By following the detailed experimental protocol and systematic interpretation workflow presented in this guide, researchers and scientists can effectively utilize 13C NMR spectroscopy for the analysis of this and other reactive acyl chlorides, ensuring the integrity and purity of these critical synthetic intermediates.
References
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University of Calgary. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylpentanoyl Chloride
This guide provides a comprehensive examination of the mass spectrometric analysis of 3-Methylpentanoyl Chloride (C₆H₁₁ClO), a reactive acyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal logic behind the analytical choices, ensuring a robust and reproducible methodology. We will delve into the principles of electron ionization mass spectrometry (EI-MS), predict the compound's fragmentation behavior based on chemical principles, and provide a field-proven protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Imperative
This compound is a valuable chemical intermediate in organic synthesis. As with all acyl chlorides, its high reactivity makes it both useful and challenging to analyze.[1] It is particularly sensitive to moisture, readily hydrolyzing to its corresponding carboxylic acid.[2][3] Therefore, its unambiguous identification and purity assessment are critical for ensuring the success of subsequent synthetic steps and the quality of the final product. Mass spectrometry, particularly when coupled with gas chromatography, stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide focuses on the interpretation of its electron ionization (EI) mass spectrum, a cornerstone of molecular identification.
Foundational Principles: Ionization and Fragmentation
Electron Ionization (EI) is a 'hard' ionization technique that imparts significant energy into the analyte molecule.[4] A high-energy electron beam (typically 70 eV) bombards the molecule, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M⁺•).[5] This process is intentionally energetic to induce fragmentation, creating a unique fingerprint of fragment ions that is characteristic of the molecule's structure. The stability of the resulting carbocations and acylium ions is the primary driving force governing the fragmentation pathways.[5][6][7]
For this compound, we can predict a series of logical fragmentation events based on established chemical principles.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [8][9] |
| Molecular Weight | 134.60 g/mol | [8][9] |
| Exact Mass | 134.0498427 Da | [2][8][9] |
| Boiling Point | ~140 °C at 760 mmHg | [2][10] |
| Key Feature | Moisture Sensitive | [2] |
Deciphering the Mass Spectrum: A Predictive Analysis
The mass spectrum of this compound is distinguished by several key features, starting with the molecular ion and extending to a cascade of stable fragment ions.
The Molecular Ion (M⁺•) and Isotopic Signature
The presence of a chlorine atom is a powerful diagnostic tool in mass spectrometry. Chlorine exists as two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, any chlorine-containing fragment will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[11]
For this compound, the molecular ion will manifest as two peaks:
-
m/z 134: Representing the molecule with the ³⁵Cl isotope, [C₆H₁₁³⁵ClO]⁺•.
-
m/z 136: Representing the molecule with the ³⁷Cl isotope, [C₆H₁₁³⁷ClO]⁺•.
The intensity of the m/z 136 peak will be approximately one-third that of the m/z 134 peak. Due to the high energy of EI, the molecular ion peak itself may be of low intensity or even absent, as the molecule readily fragments.[5]
Primary Fragmentation Pathways
The initial fragmentation events are dictated by the weakest bonds and the formation of the most stable products. For acyl chlorides, cleavage of the C-Cl bond is a dominant initial pathway.
-
Loss of a Chlorine Radical (•Cl): This is a classic alpha-cleavage event for acyl chlorides, resulting in the formation of a resonance-stabilized 3-methylpentanoyl acylium ion at m/z 99 .[5][12] This ion is relatively stable and is expected to be a prominent peak in the spectrum.
-
[C₆H₁₁OCl]⁺• → [C₆H₁₁O]⁺ + •Cl
-
(m/z 134) → (m/z 99)
-
-
Loss of Carbon Monoxide (CO): Acylium ions frequently undergo a subsequent neutral loss of carbon monoxide (28 Da) to form a carbocation.[5][12] The m/z 99 ion is expected to lose CO to form a sec-hexyl cation at m/z 71 .
-
[C₆H₁₁O]⁺ → [C₆H₁₁]⁺ + CO
-
(m/z 99) → (m/z 71)
-
Secondary Fragmentation and Alkyl Chain Cleavage
The branched alkyl structure of the molecule provides further opportunities for fragmentation, typically yielding the most stable possible carbocations.
-
Formation of m/z 57: Cleavage at the branched carbon is a highly favored process in alkanes and alkyl chains as it leads to stable secondary or tertiary carbocations.[13] The fragmentation of the 3-methylpentyl group (either from the molecular ion or the m/z 71 fragment) can readily produce a highly stable secondary butyl cation, [C₄H₉]⁺, at m/z 57 . This is often the most abundant ion, or base peak , in the spectrum of similar branched structures.
-
Formation of m/z 43 and m/z 29: Further fragmentation of the alkyl chain can produce the stable isopropyl cation ([C₃H₇]⁺) at m/z 43 and the ethyl cation ([C₂H₅]⁺) at m/z 29 .[6]
The logical flow of these fragmentation events is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the analysis of this compound. The emphasis on anhydrous conditions is paramount to the integrity of the sample.
Sample Preparation
Causality: this compound reacts vigorously with protic solvents like water and alcohols.[1][2] Therefore, the use of a dry, inert solvent and anhydrous handling techniques is non-negotiable to prevent sample degradation to 3-methylpentanoic acid, which would yield a completely different mass spectrum.
-
Solvent Selection: Use anhydrous dichloromethane or hexane. Ensure the solvent is from a freshly opened bottle or has been appropriately dried.
-
Sample Handling: Perform all dilutions in a fume hood with low ambient humidity or under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation: Prepare a stock solution of approximately 1 mg/mL by dissolving the neat material in the chosen anhydrous solvent in a volumetric flask.
-
Vial Sealing: Immediately cap the autosampler vial with a PTFE-lined septum to prevent atmospheric moisture ingress.
GC-MS Instrumentation and Conditions
Causality: The parameters are chosen to ensure good chromatographic separation from potential impurities (like the corresponding acid or anhydride) and to generate a standard, library-comparable EI mass spectrum.
-
System: Agilent 7890B GC coupled to an Agilent 5977A MSD, or equivalent.[12]
-
Injector:
-
Mode: Split/splitless (operated in splitless mode for trace analysis or a high split ratio like 50:1 for concentrated samples).
-
Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium, 99.999% purity, at a constant flow of 1.0 mL/min.
-
GC Column:
-
Type: Agilent HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This column provides excellent resolution for semi-volatile compounds.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the industry standard for creating reproducible spectra that can be searched against commercial libraries like NIST.[4][14]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35 - 200. This range covers the expected molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
The overall analytical workflow is depicted in the diagram below.
Caption: High-level workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles of chemistry govern analytical outcomes. By understanding the inherent reactivity of the acyl chloride functional group and the predictable stability of carbocations, one can confidently interpret the resulting mass spectrum. The characteristic isotopic pattern of chlorine provides an immediate clue to its presence, while the fragmentation cascade—loss of chlorine followed by loss of carbon monoxide and subsequent alkyl chain cleavage—provides a definitive structural fingerprint. The GC-MS protocol provided herein, when executed with meticulous attention to anhydrous conditions, offers a robust and reliable method for the identification and characterization of this important synthetic intermediate, ensuring data integrity for researchers and drug development professionals.
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NIST. Butanoyl chloride, 3-methyl- . NIST Chemistry WebBook, SRD 69. [Link]
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Al-Hazmi, H. N. et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS . OSTI.GOV. [Link]
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Al-Hazmi, H. N. et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test . OSTI.GOV. [Link]
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Horning, M. G. et al. (1971). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters . Analytical Chemistry. [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectrum Interpretation of 3-Methylpentanoyl Chloride
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-methylpentanoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation of this acyl chloride. We will explore the characteristic vibrational frequencies, the influence of molecular structure on the IR spectrum, and a detailed protocol for obtaining a high-quality spectrum.
Introduction to this compound and Infrared Spectroscopy
This compound is a carboxylic acid derivative with the chemical formula C₆H₁₁ClO.[1][2] Its structure, featuring a carbonyl group bonded to a chlorine atom and a branched alkyl chain, gives rise to a unique infrared spectrum that serves as a molecular fingerprint.
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in a characteristic absorption spectrum. The position, intensity, and shape of these absorption bands provide valuable information about the functional groups present in the molecule.[4]
Molecular Structure of this compound
To understand its IR spectrum, it is crucial to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
Theoretical Infrared Spectrum: A Detailed Interpretation
The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of specific functional groups.
The Carbonyl (C=O) Stretching Vibration
The most prominent and diagnostic absorption in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching band.[5] For aliphatic acyl chlorides like this compound, this band is expected to be very strong and appear at a high frequency, typically in the range of 1810-1775 cm⁻¹ .[6] The high frequency is a result of the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.[7] This effect increases the double bond character of the C=O bond, making it stronger and requiring more energy to stretch.[8]
The Alkyl C-H Stretching and Bending Vibrations
The 3-methylpentanoyl moiety of the molecule will give rise to characteristic C-H stretching and bending vibrations.
-
C-H Stretching: Strong to medium intensity absorptions are expected in the 3000-2850 cm⁻¹ region due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[9][10]
-
C-H Bending:
The Carbon-Chlorine (C-Cl) Stretching Vibration
The C-Cl stretching vibration is another key feature, although it appears in the lower frequency "fingerprint" region of the spectrum, typically between 850 and 550 cm⁻¹ .[11][12] This region is often complex due to the presence of multiple overlapping absorptions, but the C-Cl stretch is a useful indicator for the presence of the chloroalkane functionality.[11] The exact position can be influenced by the conformation of the molecule.[11]
Summary of Expected IR Absorptions
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch (Acyl Chloride) | 1810 - 1775 | Strong |
| C-H Stretch (Alkyl) | 3000 - 2850 | Strong to Medium |
| C-H Bend (CH₂ Scissoring) | ~1465 | Medium |
| C-H Bend (CH₃) | ~1450 and ~1375 | Medium |
| C-Cl Stretch | 850 - 550 | Medium to Strong |
Experimental Protocol: Acquiring the IR Spectrum using ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of liquid samples with minimal sample preparation.[13][14]
Workflow for ATR-FTIR Analysis
Caption: ATR-FTIR experimental workflow.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues.[13]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[15] For a liquid, this is typically all that is needed to ensure good contact.
-
Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.[11] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11]
-
Data Processing: The acquired spectrum should be baseline corrected if necessary.
-
Spectrum Interpretation: Identify and label the key absorption bands as detailed in the previous section.
-
Cleaning: After the analysis, carefully clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Note on Safety: this compound is moisture-sensitive and will react with water to form 3-methylpentanoic acid and hydrochloric acid.[2][16] This hydrolysis will be evident in the IR spectrum by the appearance of a broad O-H stretching band around 3300-2500 cm⁻¹ and a shift of the carbonyl peak to a lower frequency (~1710 cm⁻¹), characteristic of a carboxylic acid.[16] Therefore, all handling should be performed in a dry environment, and the sample should be protected from atmospheric moisture.
Conclusion
The infrared spectrum of this compound is characterized by a strong carbonyl absorption at a high wavenumber (~1800 cm⁻¹), distinct C-H stretching and bending vibrations from its alkyl framework, and a C-Cl stretch in the fingerprint region. This in-depth guide provides the foundational knowledge for researchers and scientists to confidently interpret the IR spectrum of this compound and similar acyl chlorides. By combining a theoretical understanding of vibrational spectroscopy with a robust experimental protocol, IR analysis serves as an indispensable tool in the identification and quality control of chemical entities in research and development.
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A Technical Guide to 3-Methylpentanoyl Chloride: Synthesis, Reactivity, and Applications in Pharmaceutical Development
This guide provides an in-depth technical overview of 3-methylpentanoyl chloride, a key building block in organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, synthesis, and reactivity. Particular emphasis is placed on its practical applications, safe handling, and the causal reasoning behind established laboratory protocols.
Introduction: Deconstructing the Nomenclature
In the landscape of chemical reagents, precise nomenclature is paramount. The compound of interest is commonly referred to by two names: 3-Methylvaleryl chloride and this compound. It is crucial to establish from the outset that these are synonyms for the same chemical entity.[1][2][3] According to the International Union of Pure and Applied Chemistry (IUPAC) standards, This compound is the correct and preferred name.[2][3] The name "valeryl chloride" is a common name derived from valeric acid (pentanoic acid). This guide will exclusively use the IUPAC nomenclature to maintain clarity and scientific accuracy.
This compound belongs to the acyl chloride functional group, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive and versatile intermediates in organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds makes them indispensable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in reactions, designing purification strategies, and ensuring safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3-Methylvaleryl chloride, 3-Methylpentanoylchloride | [1][2] |
| CAS Number | 51116-72-4 | [2][4] |
| Molecular Formula | C₆H₁₁ClO | [4][5] |
| Molecular Weight | 134.60 g/mol | [3][6] |
| Boiling Point | 140.4 °C at 760 mmHg | [1] |
| Density | 0.986 g/cm³ | [1] |
| Flash Point | 41.1 °C | [1] |
| Water Solubility | Reacts with water | [1][4] |
| Sensitivity | Moisture sensitive | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral data are as follows:
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1780-1815 cm⁻¹ due to the C=O stretching of the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl and methyl groups, as well as the methylene protons adjacent to the carbonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride.
-
¹³C NMR: The carbonyl carbon will appear as a downfield signal, typically in the range of 170-175 ppm. The other carbon atoms will have distinct chemical shifts corresponding to their positions in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and cleavage of the acyl group.
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred in laboratory and industrial settings due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound from 3-methylpentanoic acid.
Caption: A schematic overview of the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[5]
Materials:
-
3-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Charging the Reactor: To the flask, add 3-methylpentanoic acid and a catalytic amount of DMF.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature. The addition is often exothermic, and cooling may be necessary to control the reaction rate.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots and quenching them with methanol to form the methyl ester, which can then be analyzed by Gas Chromatography (GC).
-
Purification: After the reaction is complete, the excess thionyl chloride can be removed by distillation at atmospheric pressure. The desired this compound is then purified by vacuum distillation.[5]
Purification Protocol: Fractional Distillation
For high-purity this compound, fractional distillation under reduced pressure is the method of choice.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the correct boiling point and pressure. The boiling point will be lower than the atmospheric boiling point of 140.4 °C.
-
Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.
Reactivity and Mechanistic Insights
The high reactivity of this compound stems from the electron-withdrawing inductive effect of the chlorine atom and the good leaving group ability of the chloride ion. This makes the carbonyl carbon highly susceptible to nucleophilic attack.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The characteristic reaction of this compound is nucleophilic acyl substitution. The general mechanism is depicted below.
Caption: The general mechanism of nucleophilic acyl substitution for acyl chlorides.
Key Reactions in Organic Synthesis
This compound is a versatile reagent that can be used to synthesize a variety of functional groups, including:
-
Esters: By reaction with alcohols.
-
Amides: By reaction with ammonia or primary/secondary amines.
-
Anhydrides: By reaction with carboxylates.
-
Ketones: Through Friedel-Crafts acylation of aromatic compounds or reaction with organocuprates.
Applications in Drug Development and Medicinal Chemistry
Acyl chlorides are important intermediates in the synthesis of many pharmaceutical compounds. While specific examples of the use of this compound in the synthesis of marketed drugs are not widely published in readily accessible literature, its utility can be inferred from its reactivity profile and the prevalence of related structures in medicinal chemistry.
Role as a Building Block
The 3-methylpentanoyl moiety is a lipophilic fragment that can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. The branched nature of the alkyl chain can also influence the binding of a molecule to its biological target.
Friedel-Crafts Acylation in Pharmaceutical Synthesis
One of the most significant applications of this compound is in Friedel-Crafts acylation reactions.[1][7][8] This reaction allows for the introduction of the 3-methylpentanoyl group onto an aromatic ring, forming a ketone. This is a powerful method for constructing the carbon skeleton of many drug molecules.
For example, this compound can be reacted with an activated aromatic or heteroaromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding aryl ketone.[1] These ketones can then be further functionalized to produce more complex molecules.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound must be handled with appropriate safety precautions.
Hazard Profile
-
Corrosive: Causes severe skin burns and eye damage.
-
Flammable: Flammable liquid and vapor.
-
Reacts with Water: Reacts violently with water, alcohols, and other protic solvents to produce corrosive hydrogen chloride gas.[1][4]
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Quenching: Carefully quench reactions and spills with a non-protic solvent, followed by slow addition to a basic solution.
Storage
Store this compound in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents. Storage in a flammable liquids cabinet is recommended.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 3-methylpentanoyl group into molecules. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient synthesis of a wide range of functional groups. While its direct application in the synthesis of specific blockbuster drugs may not be extensively documented in the public domain, its utility as a building block in medicinal chemistry and drug discovery is clear. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working with this compound.
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This compound | C6H11ClO | CID 12648279 - PubChem. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 31, 2025, from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Master Organic Chemistry. Retrieved December 31, 2025, from [Link]
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Safety and hazards of 3-Methylpentanoyl Chloride
An In-depth Technical Guide to the Safety and Hazards of 3-Methylpentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₁₁ClO) is a valuable acyl chloride intermediate in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and other complex molecules.[1][2] Its utility lies in the high reactivity of the acyl chloride functional group, which allows for the facile formation of esters, amides, and ketones.[3][4] However, this high reactivity is also the source of its significant hazards. As a member of the acyl chloride family, it is corrosive, moisture-sensitive, and requires meticulous handling to ensure laboratory safety.[5][6]
This guide provides a comprehensive overview of the safety and hazards associated with this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this reagent responsibly, mitigate risks, and respond effectively to emergencies. The information presented herein is a synthesis of data from established safety protocols, chemical databases, and peer-reviewed literature, designed to foster a culture of safety and scientific excellence.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The properties of this compound are summarized in the table below. Its moisture sensitivity is a critical characteristic, as it readily hydrolyzes in the presence of water to produce corrosive hydrochloric acid.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO | [1][2] |
| Molecular Weight | 134.60 g/mol | [1] |
| CAS Number | 51116-72-4 | [1][7] |
| Appearance | Colorless liquid (may appear as a solid) | |
| Boiling Point | ~140.4 °C at 760 mmHg | [3] |
| Density | ~0.986 g/cm³ | [3] |
| Flash Point | ~41.1 °C | [3] |
| Water Solubility | Reacts violently with water | [7] |
| Sensitivity | Moisture sensitive | [7] |
Hazard Identification and Analysis
The primary hazards of this compound stem from its corrosivity, reactivity, and flammability.
GHS Classification (Anticipated)
While a specific, universally adopted GHS classification for this compound is not consistently reported across all sources, its properties as an acyl chloride suggest the following classifications are highly probable:
-
Flammable Liquids
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation
Reactivity Hazards
The acyl chloride functional group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[8] This reactivity is the basis for its synthetic utility but also a significant safety concern.
-
Reaction with Water: this compound reacts violently with water, including atmospheric moisture, to produce 3-methylpentanoic acid and hydrochloric acid (HCl) gas.[7] The evolution of corrosive HCl gas is a primary hazard.
-
Reaction with Nucleophiles: It will also react exothermically with other nucleophiles such as alcohols (to form esters), amines (to form amides), and strong bases.[9][10] These reactions can be vigorous and should be performed with caution, typically with cooling.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and moisture.[11]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[11]
Health Hazards
Exposure to this compound can cause severe chemical burns and respiratory irritation.[5]
-
Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and a burning sensation.[12] High concentrations can cause more severe lung damage.
-
Skin Contact: Direct contact with the liquid will cause severe skin irritation and chemical burns.[5] Prompt and thorough washing is essential.
-
Eye Contact: Vapors and liquid are extremely corrosive to the eyes and can cause severe irritation, pain, and permanent eye damage.[13]
-
Ingestion: Ingestion is likely to cause severe corrosive damage to the gastrointestinal tract.
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of its corrosive vapors.[14]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[14][15]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this chemical.
| PPE | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[14][16] | Protects against splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][16] | Prevents skin contact and chemical burns. |
| Body Protection | Flame-resistant lab coat, fully buttoned.[14] | Protects skin and clothing from splashes. |
| Footwear | Closed-toe shoes.[14] | Protects feet from spills. |
Storage
-
Store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[11]
-
Keep containers tightly sealed to prevent contact with moisture.[5]
-
Store away from incompatible materials such as bases, alcohols, and oxidizing agents.[11]
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to further prevent degradation from moisture.[11]
Experimental Protocols
The following protocols are provided as examples and should be adapted to specific experimental conditions with a thorough risk assessment.
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[17]
Reaction: 3-methylpentanoic acid + thionyl chloride → this compound + SO₂ + HCl
Materials:
-
3-methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is thoroughly dried.
-
Initial Charge: Charge the round-bottom flask with 3-methylpentanoic acid and a catalytic amount of DMF under an inert atmosphere (e.g., N₂).[17]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred solution via the addition funnel over a period of time.[17] The reaction is exothermic and will evolve gas (SO₂ and HCl). Maintain control of the reaction temperature with a cooling bath if necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for a period, then slowly heat to reflux and maintain for a few hours to drive the reaction to completion.[17]
-
Workup: After cooling to room temperature, the excess thionyl chloride can be removed by distillation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.[17]
Safety Considerations:
-
Thionyl chloride is highly corrosive and toxic. Handle with extreme care.
-
The reaction produces toxic and corrosive gases (SO₂ and HCl). Ensure the reaction is well-ventilated within the fume hood.
-
The workup should be performed with caution to avoid exposure to any remaining reactants or byproducts.
General Protocol for Reaction with a Nucleophile (Amidation)
Reaction: this compound + Amine → N-substituted-3-methylpentanamide + HCl
Procedure:
-
Setup: In a chemical fume hood, dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stir bar and an inert gas inlet. A non-nucleophilic base (e.g., triethylamine or pyridine) should be added to scavenge the HCl byproduct.[10]
-
Cooling: Cool the solution in an ice bath.
-
Addition: Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution dropwise.
-
Reaction: Allow the reaction to stir at a low temperature and then warm to room temperature to ensure completion.
-
Quenching and Workup: Slowly add water or a saturated aqueous solution to quench the reaction and precipitate the product or prepare for extraction.
-
Purification: The resulting amide can be purified by standard laboratory techniques such as crystallization or chromatography.
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.[18]
Spill Response
-
Small Spill (<100 mL):
-
Evacuate non-essential personnel from the immediate area.[19]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[19] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.
-
Wipe the area with a damp cloth (use caution due to reactivity with water) and decontaminate the area.
-
-
Large Spill (>100 mL):
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[20] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][21] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[21][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and give a small amount of water to drink. Seek immediate medical attention.
Visualizations
Diagram 1: General Reactivity of this compound
Caption: Reactivity of this compound with common nucleophiles.
Diagram 2: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Diagram 3: Emergency Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
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IUPAC name for C6H11ClO
An In-depth Technical Guide to the IUPAC Nomenclature of C₆H₁₁ClO
Abstract
The molecular formula C₆H₁₁ClO does not represent a single chemical entity but rather encompasses a diverse array of constitutional isomers. The structural arrangement of the six carbon, eleven hydrogen, one chlorine, and one oxygen atoms dictates the compound's functional class and, consequently, its systematic name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to deconstruct and systematically name isomers of C₆H₁₁ClO. We will explore the nomenclature protocols for the primary functional group classes represented by this formula—acyl chlorides, aldehydes, ketones, alcohols, and ethers—grounded in the fundamental principles of IUPAC conventions. Methodologies for identifying the principal functional group, determining the parent carbon skeleton, and assigning locants for substituents are detailed, ensuring an unambiguous and universally understood naming system.
Foundational Principles: Degrees of Unsaturation and Functional Group Priority
Before assigning a name, an initial structural analysis is critical. The degree of unsaturation for C₆H₁₁ClO is calculated as one, indicating the presence of either one double bond (e.g., a carbonyl group C=O or a carbon-carbon double bond C=C) or one ring structure. This single structural feature is key to the isomer's identity.
The foundation of IUPAC nomenclature is a hierarchical system based on the priority of functional groups. When multiple functional groups are present, the highest-priority group defines the parent chain and the suffix of the name. For the atoms in C₆H₁₁ClO, the priority order is a critical determinant of the final name.
Figure 1: IUPAC functional group priority hierarchy relevant to C₆H₁₁ClO isomers.
Naming Protocols for C₆H₁₁ClO Isomeric Classes
The process of naming an organic compound is a systematic application of rules. The following workflow provides a universal approach.
Figure 2: A generalized workflow for the systematic IUPAC naming of organic compounds.
Class I: Acyl Chlorides
Acyl chlorides are derivatives of carboxylic acids where the -OH group is replaced by a -Cl atom.[1] This functional group has the highest priority among the possibilities for C₆H₁₁ClO.
Experimental Protocol: Naming Acyl Chlorides
-
Identify the Acyl Group: The functional group is -COCl.
-
Determine the Parent Alkane: The name is derived from the corresponding carboxylic acid by replacing the "-oic acid" suffix with "-oyl chloride".[1] The carbon atom of the carbonyl group is always assigned as position 1.[1]
-
Name and Number Substituents: Identify any alkyl chains or other substituents on the parent chain.
-
Assemble the Name: List substituents alphabetically, followed by the parent acyl chloride name.
Examples:
-
Hexanoyl chloride: A straight-chain six-carbon acyl chloride. It is also known by its common name, caproyl chloride.[2][3][4]
-
2-Methylpentanoyl chloride: A branched isomer where a methyl group is on the second carbon of a five-carbon acyl chloride chain.[5]
-
2,2-Dimethylbutanoyl chloride: An isomer with two methyl groups on the second carbon of a four-carbon acyl chloride chain.[5]
Class II: Chloroaldehydes and Chloroketones
When the oxygen atom forms a carbonyl group (C=O) within the carbon skeleton (ketone) or at the terminus of a chain (aldehyde), and the chlorine is a substituent, a different set of naming rules applies. Aldehydes have priority over ketones.
Experimental Protocol: Naming Chloroaldehydes
-
Identify the Aldehyde Group: The functional group is -CHO. The suffix is "-al".
-
Determine the Parent Chain: Find the longest continuous carbon chain that includes the aldehyde carbon. This carbon is always position 1.
-
Name and Number Substituents: Locate the chlorine atom and any other substituents, assigning them the appropriate locant.
-
Assemble the Name: Combine the parts in the standard order.
Example:
-
6-Chlorohexanal: A six-carbon aldehyde with a chlorine atom on the terminal (sixth) carbon.[5]
Experimental Protocol: Naming Chloroketones
-
Identify the Ketone Group: The functional group is a C=O within the carbon chain. The suffix is "-one".
-
Determine the Parent Chain: Find the longest continuous chain containing the ketone.
-
Number the Chain: Number the chain to give the carbonyl carbon the lowest possible number.
-
Name and Number Substituents: Locate the chlorine atom and assign its position.
-
Assemble the Name: List the chloro- substituent first, followed by the parent ketone name.
Example:
-
6-Chloro-2-hexanone: The parent chain is hexane, with a ketone at position 2 and a chlorine at position 6.[5] Numbering starts from the end closer to the ketone.
Class III: Chloroalcohols and Chloroethers
In these isomers, the oxygen atom exists as a hydroxyl (-OH) group or within an ether (-O-) linkage. The alcohol functional group has higher priority than the ether.
Experimental Protocol: Naming Chloroalcohols
-
Identify the Alcohol Group: The functional group is -OH. The suffix is "-ol". This group takes priority over halogens.[6]
-
Determine the Parent Chain/Ring: Find the longest chain or the primary ring containing the carbon bonded to the -OH group.
-
Number the Chain/Ring: Number the structure to give the -OH group the lowest possible locant. In cyclic alcohols, the carbon bearing the -OH is C1 by default.[6]
-
Name and Number Substituents: Locate the chlorine atom and any other groups.
-
Specify Stereochemistry: If stereocenters are present, use Cahn-Ingold-Prelog rules to assign R/S configurations. For cyclic compounds, use cis/trans to denote relative stereochemistry.[7]
-
Assemble the Name: Combine all parts, placing stereochemical descriptors at the beginning.
Example:
-
cis-2-Chlorocyclohexan-1-ol: A six-membered ring (cyclohexane) with an alcohol (-ol) at position 1 and a chlorine at position 2. The cis descriptor indicates that the -OH and -Cl groups are on the same face of the ring.[8]
Class IV: Chloroethers
Ethers are named as alkanes with an alkoxy substituent. They have a lower priority than the previously mentioned functional groups.
Experimental Protocol: Naming Chloroethers
-
Identify the Ether Group: An oxygen atom is single-bonded to two different carbon groups.
-
Determine the Parent Chain: The longer of the two carbon chains attached to the oxygen becomes the parent alkane. The shorter chain plus the oxygen is named as an "alkoxy" substituent.
-
Number the Parent Chain: Number the parent chain starting from the end that gives the alkoxy group the lower locant.
-
Name and Number Other Substituents: Locate the chlorine atom on either the parent chain or the alkoxy group.
-
Assemble the Name: List all substituents alphabetically.
Example:
-
1-Chloro-2-ethoxybutane: The parent chain is butane. An ethoxy group (-OCH₂CH₃) is at position 2, and a chlorine atom is at position 1. (Note: this is an example; the formula would be C₆H₁₃ClO, but illustrates the principle). For C₆H₁₁ClO, an ether would also require a double bond or ring.
-
2-(Chloromethoxy)cyclopent-1-ene: A five-membered ring with a double bond. The chloromethoxy group (-OCH₂Cl) is attached to C2.
Summary of Representative Isomers
The following table summarizes the IUPAC names for a selection of C₆H₁₁ClO isomers, showcasing the diversity of structures derived from a single molecular formula.
| Functional Class | IUPAC Name | CAS Number | Source |
| Acyl Chloride | Hexanoyl chloride | 142-61-0 | [2][9] |
| Acyl Chloride | 2-Methylpentanoyl chloride | 5238-27-7 | [5] |
| Acyl Chloride | 2,2-Dimethylbutanoyl chloride | 5856-77-9 | [5] |
| Aldehyde | 6-Chlorohexanal | 52387-36-7 | [5] |
| Ketone | 6-Chloro-2-hexanone | 10226-30-9 | [5] |
| Cyclic Alcohol | cis-2-Chlorocyclohexan-1-ol | 15498-65-4 | [8] |
Conclusion
The IUPAC nomenclature for C₆H₁₁ClO is not a single name but a systematic methodology for describing its numerous constitutional and stereoisomers. A rigorous application of IUPAC rules, beginning with the identification of the principal functional group to establish priority, is essential for accurate and unambiguous communication in scientific and developmental contexts. By understanding the hierarchical nature of these rules and the specific protocols for each functional class—from high-priority acyl chlorides to substituted cyclic alcohols and ethers—researchers can confidently translate a molecular structure into a universally recognized systematic name. This guide provides the foundational principles and procedural workflows to navigate the complexities of naming these diverse chemical structures.
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Methodological & Application
Application Note: Synthesis of 3-Methylpentanoyl Chloride from 3-Methylpentanoic Acid
<-3>
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-methylpentanoyl chloride, a valuable acylating agent and intermediate in organic synthesis, from 3-methylpentanoic acid. The protocol details a robust and efficient method utilizing thionyl chloride (SOCl₂) as the chlorinating agent. This application note offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The information presented herein is intended to enable researchers to safely and successfully perform this synthesis in a laboratory setting.
Introduction
Acyl chlorides are highly reactive derivatives of carboxylic acids, serving as pivotal intermediates in the synthesis of a wide array of organic compounds, including esters, amides, and anhydrides.[1][2] Their enhanced reactivity stems from the excellent leaving group ability of the chloride ion. The conversion of 3-methylpentanoic acid to this compound is a key step in the elaboration of this chiral building block into more complex molecules, particularly in the fields of pharmaceutical and fine chemical synthesis.
The use of thionyl chloride (SOCl₂) for this transformation is a well-established and highly effective method.[2][3][4] A significant advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride.[3][4] This note will provide a detailed, field-proven protocol for this synthesis.
Reaction Mechanism and Scientific Rationale
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds via a nucleophilic acyl substitution pathway.[5][6] The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7][8]
-
Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion.[6][7]
-
Elimination and Proton Transfer: A subsequent intramolecular rearrangement or attack by the released chloride ion results in the formation of a highly reactive intermediate. The hydroxyl group of the carboxylic acid is converted into a much better leaving group.[6][7]
-
Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[1][7]
-
Product Formation: The tetrahedral intermediate collapses, leading to the formation of the final acyl chloride product and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][5]
A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion.[9]
Caption: Simplified reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures.[9] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylpentanoic acid | ≥98% | Commercially Available | Ensure it is dry. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Used as a catalyst. |
| Toluene | Anhydrous | Commercially Available | For co-evaporation. |
| Round-bottom flask | - | - | Oven-dried. |
| Reflux condenser | - | - | Fitted with a drying tube. |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Distillation apparatus | - | - | For purification. |
Step-by-Step Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet and a drying tube, add 3-methylpentanoic acid (e.g., 50.0 g, 0.430 mol).[9]
-
Catalyst Addition: To the stirred carboxylic acid, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 7 drops, ~0.11 g).[9]
-
Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 77.0 g, 0.647 mol, 1.5 equivalents) to the reaction mixture over a period of approximately 2 hours.[9] The addition is exothermic and will be accompanied by vigorous gas evolution (HCl and SO₂). Maintain a controlled rate of addition to prevent the reaction from becoming too vigorous. A drop in temperature may be observed initially.[9]
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for 30 minutes.[9]
-
Reflux: Gradually heat the reaction mixture to 80°C and maintain it at reflux for 2 hours to ensure the reaction goes to completion.[9]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Excess thionyl chloride can be removed by distillation.[10][11] Alternatively, co-evaporation with an inert, dry solvent like toluene under reduced pressure is an effective method to ensure complete removal of residual thionyl chloride.[10][12][13]
-
The crude this compound can then be purified by vacuum distillation.[9] Collect the fraction boiling at approximately 73°C at 200 mbar.[9] The expected yield is around 83%.[9]
-
Safety, Handling, and Waste Disposal
Extreme caution must be exercised when working with thionyl chloride and acyl chlorides.
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to produce toxic gases (SO₂ and HCl).[14][15] Always handle it in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16][17] Ensure all glassware is scrupulously dry to prevent exothermic reactions.[14]
-
This compound: As an acyl chloride, the product is also corrosive and moisture-sensitive.[18] It will react with water to form 3-methylpentanoic acid and HCl.
-
Waste Disposal:
-
Quenching Excess Thionyl Chloride: Unreacted thionyl chloride should be quenched cautiously. This can be done by slowly adding the excess reagent to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide.[19][20] This process is highly exothermic and should be performed with care in a fume hood.
-
Acyl Chloride Waste: Similarly, any waste containing this compound should be quenched with a basic solution before disposal.[19]
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Features |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band in the region of 1780-1815 cm⁻¹ characteristic of the C=O stretch of an acyl chloride.[21] Absence of a broad O-H stretch from the starting carboxylic acid. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the 3-methylpentanoyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group. |
| ¹³C NMR Spectroscopy | A signal for the carbonyl carbon in the downfield region (typically >170 ppm).[22] Signals for the aliphatic carbons of the 3-methylpentanoyl group. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₁₁ClO, MW: 134.60 g/mol ).[22] Characteristic fragmentation patterns, often involving the loss of Cl (M-35/37) or the entire COCl group.[23] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure sufficient reflux time and temperature. Use a slight excess of thionyl chloride. |
| Loss during work-up. | Ensure efficient distillation and collection of the product fraction. | |
| Hydrolysis of the product. | Use dry glassware and reagents. Minimize exposure to atmospheric moisture. | |
| Product Contamination | Residual thionyl chloride. | Perform co-evaporation with dry toluene under vacuum.[10][12] |
| Starting material present. | Ensure the reaction has gone to completion before work-up. |
Conclusion
The synthesis of this compound from 3-methylpentanoic acid using thionyl chloride is a reliable and high-yielding procedure. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully prepare this important synthetic intermediate. Proper characterization is crucial to confirm the identity and purity of the final product.
References
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride? Retrieved from [Link]
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NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 3-Methylpentanoyl Chloride via Thionyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of 3-methylpentanoyl chloride, a valuable reactive intermediate in pharmaceutical and fine chemical synthesis. The protocol details the conversion of 3-methylpentanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, outline critical safety procedures, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing acyl chlorides.
Introduction: The Role of Acyl Chlorides in Synthesis
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful electrophiles in a multitude of organic transformations. Their enhanced reactivity compared to the parent carboxylic acid makes them indispensable intermediates for the formation of esters, amides, and anhydrides, and for their participation in Friedel-Crafts acylation reactions.[1][2] The conversion of a carboxylic acid's hydroxyl group into a chloride atom is a fundamental activating step. Thionyl chloride (SOCl₂) is a superior reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[2][3][4]
The target molecule, this compound, is of particular interest as its branched alkyl chain is a structural motif found in various biologically active molecules. The ability to efficiently synthesize this acyl chloride is a key step in the discovery and development of new chemical entities (NCEs) in the pharmaceutical industry.[5][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The process enhances the leaving group ability of the hydroxyl moiety.[7][8][9]
The key steps are as follows:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[8][10]
-
Intermediate Formation: This attack forms a protonated chlorosulfite intermediate.
-
Leaving Group Conversion: The hydroxyl group is converted into a chlorosulfite group, which is a much better leaving group.[8][9]
-
Chloride Attack & Elimination: A chloride ion (Cl⁻), generated in the initial step, attacks the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which subsequently collapses, eliminating the chlorosulfite group.
-
Product Formation: The unstable chlorosulfite group decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, driving the reaction to completion. The final products are the desired acyl chloride, SO₂, and HCl.[1]
Caption: Reaction mechanism for acyl chloride synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[11]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS No. |
| 3-Methylpentanoic Acid | C₆H₁₂O₂ | 116.16 | 198-199 | 0.931 | 105-43-1 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 79 | 1.638 | 7719-09-7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 68-12-2 |
| Anhydrous Toluene (optional) | C₇H₈ | 92.14 | 111 | 0.867 | 108-88-3 |
| Product: this compound | C₆H₁₁ClO | 134.60 | ~144-146 | ~1.01 | 51116-72-4 |
Note: Physical properties for the product are estimated or based on similar compounds.[12][13]
Equipment
-
Round-bottom flask (e.g., 250 mL), two-necked
-
Reflux condenser with a gas outlet/drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus (short path or fractional)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
CAUTION: This procedure must be performed in a certified chemical fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases.[14][15]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen) to prevent reaction with atmospheric moisture. Equip a 250 mL two-necked, round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution of NaOH).
-
Charging Reactants: Charge the flask with 3-methylpentanoic acid (e.g., 50.0 g, 0.430 mol). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 7-10 drops).[1][11]
-
Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (e.g., 77.0 g, 0.647 mol, 1.5 equivalents). Begin stirring the carboxylic acid and add the thionyl chloride dropwise over a period of 1-2 hours.[11] The initial addition may cause a slight drop in temperature followed by vigorous gas evolution. Maintain control over the addition rate to prevent an overly vigorous reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. Then, slowly heat the reaction mixture to a gentle reflux (oil bath temperature ~80-85°C) for 2-3 hours.[11][16] The reaction is complete when the evolution of gases has ceased.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Excess thionyl chloride (B.P. 79°C) can be removed by distillation at atmospheric pressure or under reduced pressure.[3][16] Expert Tip: To aid in the removal of the last traces of SOCl₂, add a small amount of anhydrous toluene and remove the solvent via rotary evaporation. This is known as azeotropic removal.[17] c. The crude this compound is then purified by vacuum distillation.[11] Collect the fraction boiling at the correct temperature for the applied pressure (e.g., ~73°C at 200 mbar).[11]
-
Storage: The purified acyl chloride should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture.[15]
Safety and Hazard Management
Thionyl chloride is a highly hazardous chemical and requires strict safety protocols.
-
Corrosivity and Toxicity: It is extremely destructive to the skin, eyes, mucous membranes, and respiratory tract.[15] It is toxic if inhaled and harmful if swallowed.[15]
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[14][18] It is also incompatible with strong bases, alcohols, and amines.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Handling:
-
Spill & Waste Disposal:
Product Characterization
To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: The most prominent signal will be the strong C=O (carbonyl) stretch, which should appear at a higher frequency than the starting carboxylic acid, typically in the range of 1780-1815 cm⁻¹. The broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: Expect to see signals corresponding to the protons of the 3-methylpentanoyl structure. The protons on the carbon adjacent to the carbonyl (α-protons) will be shifted downfield.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield, typically in the range of 170-175 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess its purity.
Note on Analysis: Acyl chlorides are reactive and can degrade on some analytical columns (e.g., TLC, HPLC). A common practice is to quench a small aliquot of the product with methanol or benzylamine to form the corresponding stable methyl ester or benzylamide, which can be more easily analyzed.[17]
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
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OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Anonymous. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-pentanoyl chloride. Retrieved from [Link]
-
PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Lewis acid catalyst for 3-Methylpentanoyl Chloride reactions
An Application Guide to Lewis Acid Catalysis in Reactions of 3-Methylpentanoyl Chloride
For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a foundational element of molecular construction. Among the arsenal of synthetic methodologies, the Friedel-Crafts acylation remains a powerful and reliable tool for the synthesis of aryl ketones.[1] This document serves as a detailed application note and protocol guide for the use of Lewis acid catalysts in reactions involving this compound, a versatile building block in organic synthesis.
The focus here is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, providing the field-proven insights necessary for successful and reproducible outcomes. We will explore the mechanistic underpinnings of Lewis acid catalysis, guide the selection of an appropriate catalyst, and provide a robust, self-validating experimental protocol.
The Mechanism: Activating the Acyl Chloride
The core principle of using a Lewis acid in conjunction with an acyl chloride, such as this compound, is to generate a highly potent electrophile—the acylium ion.[2][3] An acyl chloride, by itself, is not sufficiently electrophilic to overcome the aromatic stability of a benzene ring. The Lewis acid catalyst is essential for activating the substrate.[4][5]
The mechanism proceeds through several distinct steps:
-
Complex Formation: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the this compound.[2][6] This polarization weakens the C-Cl bond.
-
Acylium Ion Generation: The weakened C-Cl bond cleaves, forming a resonance-stabilized acylium ion (R-C≡O⁺) and the complexed Lewis acid anion (e.g., AlCl₄⁻).[5][6][7] This acylium ion is the key electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Restoration of Aromaticity: The Lewis acid anion (AlCl₄⁻) acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, also producing HCl as a byproduct.[2][7]
A significant advantage of the Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3][6][8] This leads to predictable and clean product formation. Furthermore, the resulting ketone product is less reactive than the starting aromatic compound, preventing polysubstitution.[3][9]
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Catalyst Selection: A Comparative Analysis
The choice of Lewis acid is critical and directly impacts reaction efficiency, yield, and handling requirements. While aluminum chloride (AlCl₃) is the classic and often most potent catalyst, other options may be more suitable depending on the substrate's sensitivity and desired reaction conditions.[6][9] this compound can be successfully employed with a range of catalysts. For instance, its reaction with methylbenzene (toluene) requires a Lewis acid like AlCl₃ to produce 4-methyl-1-p-tolyl-pentan-1-one.[10][11]
| Lewis Acid Catalyst | Typical Loading (mol%) | Relative Reactivity | Key Considerations & Handling |
| Aluminum Chloride (AlCl₃) | 110 - 200 | Very High | The most common and powerful catalyst. Often requires stoichiometric or greater amounts as it complexes with the product ketone.[9] Highly hygroscopic; reacts violently with water. Requires strict anhydrous conditions.[6][12] |
| Ferric Chloride (FeCl₃) | 100 - 150 | High | A good, less potent alternative to AlCl₃. It is less moisture-sensitive, making it easier to handle.[13][14] Can be a more cost-effective and environmentally benign choice. |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | A strong Lewis acid that is effective but is a liquid and highly sensitive to moisture, fuming in air. Requires careful handling with a syringe under an inert atmosphere.[14] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | A milder Lewis acid, generally requiring higher temperatures or longer reaction times. Can offer better selectivity for sensitive substrates.[14][15] |
| Tin(IV) Chloride (SnCl₄) | 100 - 150 | Moderate to High | A versatile liquid Lewis acid, often used for its solubility in organic solvents. It is also highly moisture-sensitive. |
Causality in Catalyst Choice:
-
For High Yield and Speed: When the aromatic substrate is relatively robust (e.g., toluene, benzene), AlCl₃ is the catalyst of choice for its high reactivity, driving the reaction to completion quickly.[6]
-
For Easier Handling: If stringent anhydrous conditions are difficult to maintain or if a less vigorous reaction is desired, FeCl₃ provides a more manageable alternative without a substantial loss in yield.[13]
-
For Substrates with Sensitive Functional Groups: Milder catalysts like ZnCl₂ may be necessary to avoid side reactions, although this often comes at the cost of longer reaction times or lower yields.[14]
Experimental Protocol: Acylation of Toluene with this compound
This protocol provides a detailed, step-by-step methodology for a representative Friedel-Crafts acylation. It is designed as a self-validating system, with checkpoints and rationales for each step.
Materials and Reagents:
-
This compound (C₆H₁₁ClO)
-
Toluene (C₇H₈), anhydrous
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask (e.g., 250 mL), oven-dried
-
Dropping funnel, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
Caption: Experimental workflow for Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Reaction Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. Equip the condenser with a drying tube to protect the reaction from atmospheric moisture. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (e.g., 50 mL). Carefully add anhydrous aluminum chloride (e.g., 1.1 to 1.5 molar equivalents relative to the acyl chloride). Stir the mixture to form a suspension. Rationale: The Lewis acid must be present to activate the acyl chloride before it is added.
-
Cooling: Immerse the flask in an ice/water bath to cool the suspension to 0 °C. Rationale: The initial reaction between the acyl chloride and AlCl₃ is exothermic. Cooling controls the reaction rate and prevents potential side reactions.[12]
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of this compound (1.0 molar equivalent) in a small amount of anhydrous dichloromethane (e.g., 15 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Rationale: Slow addition is crucial to manage the exotherm and ensure efficient formation of the acylium ion.
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of toluene (1.0 to 1.2 molar equivalents) in anhydrous dichloromethane (e.g., 15 mL) to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.[12]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice (e.g., 100 g) and concentrated HCl (e.g., 25 mL).[12][14] Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. Rationale: The acidic water decomposes the aluminum chloride-ketone complex, hydrolyzes any remaining acyl chloride, and moves the aluminum salts into the aqueous phase.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (e.g., 2 x 30 mL). Combine all organic layers.[12][14]
-
Washing: Wash the combined organic extracts sequentially with:
-
1 M HCl (50 mL)
-
Water (50 mL)
-
Saturated sodium bicarbonate solution (50 mL) - Caution: CO₂ evolution.
-
Brine (50 mL)
-
Rationale: These washes remove residual acid, unreacted starting materials, and inorganic salts.[14]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude aryl ketone via vacuum distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety and Troubleshooting
-
Safety: this compound and Lewis acids like AlCl₃ are corrosive and moisture-sensitive.[10][12] They should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Anhydrous solvents are often flammable.
-
Troubleshooting:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | Inactive catalyst (moisture exposure), insufficient catalyst loading, glassware/reagents not anhydrous. | Use freshly opened/handled anhydrous AlCl₃. Ensure all glassware is rigorously dried. Use anhydrous grade solvents. |
| Low Yield | Incomplete reaction, difficult work-up, product loss during purification. | Increase reaction time or temperature slightly. Ensure quenching is done carefully to avoid product hydrolysis. Optimize purification method. |
| Formation of Side Products | Reaction temperature too high, incorrect stoichiometry. | Maintain low temperature during additions. Re-verify molar equivalents of all reagents. |
Conclusion
The Lewis acid-catalyzed acylation of aromatic compounds with this compound is a robust and highly effective method for synthesizing valuable aryl ketone intermediates. Success hinges on a solid understanding of the reaction mechanism, careful selection of the Lewis acid catalyst to match the substrate and experimental constraints, and meticulous execution of an anhydrous reaction protocol. By following the principles and detailed steps outlined in this guide, researchers can confidently and reproducibly achieve their synthetic targets.
References
-
New Journal of Chemistry. Unraveling the reaction mechanism of AlCl3 Lewis acid catalyzed acylation reaction of pyrene from the perspective of the molecular electron density theory. [Link]
-
Gauth. Why does a Lewis acid often used as a catalyst in acylation reaction?. [Link]
-
Organic Chemistry Portal. Lewis acid catalyzed acylation reactions: scope and limitations. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
-
Jim Clark. friedel-crafts acylation of benzene. [Link]
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
LookChem. Cas 51116-72-4,this compound. [Link]
-
LookChem. This compound. [Link]
-
YouTube. Friedel-Crafts acylation. [Link]
-
National Center for Biotechnology Information. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
PubChem. This compound. [Link]
-
Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]
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Application Notes and Protocols for the Synthesis of 3-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Amide Bond
Amides are fundamental functional groups in organic chemistry and are of paramount importance in the pharmaceutical and biotechnology industries. The amide bond forms the backbone of peptides and proteins, the very building blocks of life. Its remarkable stability and capacity for hydrogen bonding are crucial for defining the three-dimensional structures of these complex biomolecules. Beyond their biological significance, amides are integral to the structure of numerous blockbuster drugs, including antibiotics like penicillin and a wide array of other therapeutic agents.
The synthesis of amides is, therefore, a cornerstone of modern drug discovery and development. The reaction of an acyl chloride with ammonia or an amine is a classic and highly effective method for forming amide bonds. This application note provides a detailed guide to the synthesis of 3-methylpentanamide from 3-methylpentanoyl chloride and ammonia, a reaction that exemplifies this important transformation.
Reaction Overview: Nucleophilic Acyl Substitution
The synthesis of 3-methylpentanamide from this compound and ammonia proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group. A subsequent deprotonation step by another molecule of ammonia yields the final amide product and ammonium chloride as a byproduct.[1]
It is crucial to note that this reaction is typically vigorous and exothermic.[2] The hydrogen chloride (HCl) generated in the initial reaction step will readily react with the excess ammonia, which acts as a base, to form ammonium chloride.[3] Therefore, using at least two equivalents of ammonia is necessary: one to act as the nucleophile and the second to neutralize the HCl produced.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | ≥98% | (Specify Supplier) |
| Ammonia | 7N solution in Methanol | (Specify Supplier) |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | (Specify Supplier) |
| Saturated Sodium Bicarbonate Solution | ||
| Brine (Saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Round-bottom flask | Appropriate size | |
| Magnetic stirrer and stir bar | ||
| Dropping funnel | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Glassware for purification | (e.g., chromatography column or recrystallization apparatus) |
Safety Precautions
-
This compound: This reagent is corrosive and moisture-sensitive.[4][5] It will react with water to produce HCl. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ammonia Solution: Ammonia is a corrosive and toxic gas with a pungent odor.[6] The 7N solution in methanol is flammable.[7] Handle in a well-ventilated fume hood and wear appropriate PPE. Avoid inhalation of vapors.[6]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.
-
General: The reaction is exothermic and can be violent if the acyl chloride is added too quickly.[3] Maintain a cold reaction temperature to control the reaction rate.
Experimental Protocol
This protocol details the synthesis of 3-methylpentanamide on a laboratory scale.
1. Reaction Setup:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Add 10 mL of a 7N solution of ammonia in methanol to the flask.
2. Addition of Acyl Chloride:
-
Dissolve 1.0 g of this compound in 5 mL of anhydrous dichloromethane.
-
Slowly add the this compound solution dropwise to the stirred ammonia solution over a period of 15-20 minutes. A white precipitate of ammonium chloride will form.[3]
-
Maintain the reaction temperature below 10 °C throughout the addition.
3. Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
4. Work-up and Isolation:
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methylpentanamide.
5. Purification:
-
The crude product can be purified by either recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization will depend on the final product's properties but a mixture of ethyl acetate and hexanes is a good starting point.
Experimental Workflow Diagram
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Application Note: A Practical Guide to the Esterification of Alcohols Using 3-Methylpentanoyl Chloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of alcohols using 3-methylpentanoyl chloride. Esterification via acyl chlorides is a fundamental transformation in organic synthesis, valued for its high reactivity and broad substrate scope. This guide details the underlying reaction mechanism, provides a validated, step-by-step protocol for the synthesis of a model ester, and offers insights into process optimization, product characterization, and critical safety procedures. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction: The Role of Acyl Chloride Esterification in Synthesis
The formation of ester functional groups is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where esters are common motifs in active pharmaceutical ingredients (APIs), serving as key intermediates or as prodrugs to enhance bioavailability. While the classic Fischer esterification, reacting a carboxylic acid and an alcohol under acidic conditions, is well-known, it is a reversible and often slow reaction.[1][2][3][4] The use of acyl chlorides, such as this compound, offers a powerful alternative.
The reaction of an acyl chloride with an alcohol is rapid, highly exothermic, and essentially irreversible, driving the reaction to completion and resulting in high yields.[1][5] This method is compatible with a wide range of alcohols, including primary, secondary, and phenols.[1][2] this compound, with its branched alkyl chain, is a useful building block for introducing specific lipophilic characteristics into a molecule, a common strategy in drug design to modulate a compound's pharmacokinetic profile.
This guide will use the synthesis of ethyl 3-methylpentanoate as a model system to illustrate the practical application of this important reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an alcohol with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically conducted in the presence of a weak, non-nucleophilic base like pyridine to neutralize the hydrogen chloride (HCl) byproduct.[6]
The Dual Role of Pyridine:
-
Acid Scavenger: The primary role of pyridine is to neutralize the HCl generated during the reaction.[6][7] If left un-neutralized, the strong acid can lead to unwanted side reactions or protonate the alcohol, rendering it non-nucleophilic.
-
Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol and can attack the highly electrophilic acyl chloride first.[8] This forms a highly reactive N-acylpyridinium ion intermediate.[7][8][9] This intermediate is even more electrophilic than the starting acyl chloride, accelerating the subsequent attack by the alcohol.[8][9]
The general mechanism is outlined below:
Caption: Mechanism of pyridine-mediated esterification.
Protocol: Synthesis of Ethyl 3-Methylpentanoate
This protocol details the synthesis of ethyl 3-methylpentanoate from this compound and ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Purpose |
| This compound | ≥98% | Sigma-Aldrich, TCI | Acylating agent |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Standard supplier | Nucleophile (alcohol) |
| Pyridine | Anhydrous, ≥99.8% | Standard supplier | Base and catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard supplier | Reaction solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Standard supplier | Workup: Quench excess pyridine |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Standard supplier | Workup: Neutralize excess acid |
| Sodium Chloride (NaCl) / Brine | Saturated Aqueous | Standard supplier | Workup: Remove water, break emulsions |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard supplier | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard supplier | Stationary phase for column chromatography |
| Round-bottom flask, dropping funnel | N/A | Standard supplier | Reaction vessel |
| Magnetic stirrer and stir bar | N/A | Standard supplier | Agitation |
| Ice bath, Separatory funnel | N/A | Standard supplier | Temperature control, liquid-liquid extraction |
| Rotary evaporator | N/A | Standard supplier | Solvent removal |
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [10][11] |
| Molecular Weight | 134.60 g/mol | [10][12] |
| Boiling Point | 140.4 °C at 760 mmHg | [13][14] |
| Density | 0.986 g/cm³ | [13][14] |
| Sensitivity | Moisture Sensitive; reacts with water | [5][11][13] |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
Causality: This reaction is highly sensitive to water, as this compound will readily hydrolyze to the corresponding carboxylic acid.[5] Therefore, all glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup:
-
To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add absolute ethanol (1.0 eq.), anhydrous pyridine (1.2 eq.), and anhydrous dichloromethane (DCM, approx. 0.2 M relative to the alcohol).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Add this compound (1.05 eq.) to a dry dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes.
-
Rationale: The reaction is vigorous and exothermic; slow addition is crucial to maintain the temperature below 5-10 °C and prevent side reactions.[1] The formation of a white precipitate (pyridinium hydrochloride) is expected.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
-
Aqueous Workup:
-
Cool the reaction mixture again in an ice bath and slowly quench by adding 1 M HCl. Add enough acid to dissolve the pyridinium salts and achieve a pH of ~1-2. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove residual pyridine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Saturated NaCl (brine) (to remove the bulk of dissolved water)
-
-
Rationale: This washing sequence systematically removes the basic catalyst, acidic byproducts, and water-soluble impurities.[8][15]
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel.[16][17][18]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure ethyl 3-methylpentanoate as a colorless liquid.[19]
-
Characterization
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for Ethyl 3-methylpentanoate
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the ethyl ester protons (-O-CH₂-CH₃) and the 3-methylpentanoyl backbone protons. The methylene of the ethyl group will appear as a quartet. |
| ¹³C NMR | A peak for the carbonyl carbon (~173 ppm), and distinct peaks for the carbons of the ethyl group and the 3-methylpentanoyl chain. |
| IR Spec. | A strong C=O (ester) stretch at ~1730-1740 cm⁻¹ and C-O stretches in the 1100-1300 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the mass of the ester (C₈H₁₆O₂, MW = 144.21).[19] Common fragmentation patterns for esters will be observed. |
Process Optimization and Troubleshooting
Table 3: Critical Parameter Optimization
| Parameter | Consideration | Recommendation |
| Base | Pyridine is effective but can be difficult to remove. Triethylamine (TEA) is a common, less nucleophilic alternative.[20] For hindered alcohols, DMAP can be used as a catalyst. | For most primary and secondary alcohols, 1.2-1.5 equivalents of pyridine or TEA is sufficient. |
| Solvent | The solvent must be aprotic and inert to the acyl chloride. DCM, THF, and diethyl ether are common choices.[20] | Dichloromethane (DCM) is an excellent choice due to its high solvent power for starting materials and the pyridinium salt byproduct. |
| Temperature | The reaction is highly exothermic. Low initial temperature is critical for control. | Begin the addition at 0 °C. For less reactive or sterically hindered alcohols, the reaction may require warming or gentle reflux to proceed to completion. |
| Stoichiometry | A slight excess of the acyl chloride can be used to ensure complete consumption of a valuable alcohol. | 1.05-1.1 equivalents of the acyl chloride relative to the alcohol is a good starting point. |
Safety Precautions
Working with this compound and other reagents in this protocol requires strict adherence to safety procedures.
-
This compound: This compound is corrosive, flammable, and highly reactive with water (moisture sensitive).[13][14] It is a lachrymator and can cause severe skin and eye irritation.[5] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21]
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.
-
General Handling: Grounding of equipment is recommended to prevent static discharge, which can ignite flammable vapors.[21] Ensure an emergency eyewash station and safety shower are readily accessible.
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Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
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Acid Chlorides → Esters with Alcohols and Pyridine. (n.d.). OrgoSolver. Retrieved from [Link]
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Preparation of esters. (n.d.). Chemguide. Retrieved from [Link]
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Why is pyridine used when making tosyl esters from alcohols? (2015). Chemistry Stack Exchange. Retrieved from [Link]
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Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
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3-Methyl-pentanoyl chloride. (n.d.). PubChem. Retrieved from [Link]
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Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013). ResearchGate. Retrieved from [Link]
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This compound CAS#: 51116-72-4. (n.d.). ChemWhat. Retrieved from [Link]
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A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2009). Chemistry Letters. Retrieved from [Link]
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Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. (1996). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (n.d.). IISTE.org. Retrieved from [Link]
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What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. Retrieved from [Link]
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Butyl 3-methylpentanoate. (n.d.). PubChem. Retrieved from [Link]
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Methyl 3-methylpentanoate. (n.d.). PubChem. Retrieved from [Link]
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Esterification Reaction. (n.d.). BYJU'S. Retrieved from [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Preparation of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
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PREPARATION OF ACYL CHLORIDES. (n.d.). ResearchGate. Retrieved from [Link]
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
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Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
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Fischer Esterification Reaction Mechanism. (2016). YouTube. Retrieved from [Link]
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ethyl (3R)-3-methylpentanoate. (n.d.). PubChem. Retrieved from [Link]
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The Synthetic Utility of 3-Methylpentanoyl Chloride: A Guide for the Research Scientist
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the versatile class of acylating agents, 3-Methylpentanoyl Chloride emerges as a valuable reagent, offering a unique combination of steric and electronic properties that can be leveraged to achieve specific synthetic outcomes. This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and provide actionable protocols for the research, discovery, and development professional.
Core Characteristics and Synthetic Philosophy
This compound, with its branched alkyl chain, presents a distinct steric profile compared to its linear analogue, hexanoyl chloride. This seemingly subtle difference in structure has significant implications for its reactivity and the conformational properties of the resulting products. The presence of a methyl group at the 3-position can influence the approach of nucleophiles and modulate the electronic nature of the carbonyl group. Understanding and anticipating these effects is key to harnessing the full potential of this reagent.
From a synthetic strategy perspective, the incorporation of the 3-methylpentanoyl moiety can be employed to:
-
Introduce steric bulk: This can direct subsequent reactions, influence conformational preferences of the final molecule, and modulate biological activity by affecting binding to target proteins.
-
Enhance lipophilicity: The branched alkyl chain increases the nonpolar character of a molecule, which can be crucial for optimizing pharmacokinetic properties in drug candidates, such as membrane permeability and metabolic stability.[1]
-
Serve as a versatile handle for further functionalization: The resulting ketone, ester, or amide can be a gateway to a wide array of subsequent chemical transformations.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is from its corresponding carboxylic acid, 3-methylpentanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
The mechanism involves the initial formation of a highly reactive Vilsmeier-type intermediate from the reaction of thionyl chloride and DMF. This intermediate then activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion to yield the desired acyl chloride. The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.
Protocol 1: Synthesis of this compound[2]
-
Materials:
-
3-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous reaction vessel with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry reaction vessel with 3-methylpentanoic acid (1.0 eq).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
With vigorous stirring, slowly add thionyl chloride (1.5 eq) to the reaction mixture at room temperature. A drop in temperature and gas evolution will be observed.
-
After the initial gas evolution subsides (approx. 30 minutes), slowly heat the reaction mixture to 80 °C and maintain a gentle reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation to yield a colorless liquid.
-
-
Yield: Typically in the range of 80-85%.[2]
Key Applications in Organic Synthesis
This compound is a potent acylating agent, readily participating in a variety of nucleophilic acyl substitution reactions. The following sections detail its application in Friedel-Crafts acylation, and the synthesis of amides and esters, complete with detailed protocols and mechanistic insights.
Friedel-Crafts Acylation: Synthesis of Aryl Ketones
The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of aryl ketones which are prevalent in medicinal chemistry and materials science.[3] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylium ion generated from this compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
A significant advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing over-acylation, a common issue in Friedel-Crafts alkylations.[3] The acylium ion is also resonance-stabilized and does not undergo rearrangement.[5]
Mechanism of Friedel-Crafts Acylation
Caption: Workflow of Friedel-Crafts Acylation.
Protocol 2: Friedel-Crafts Acylation of Toluene with this compound
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred suspension over 10-15 minutes. The reaction is exothermic.
-
After the addition is complete, add a solution of toluene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes. Monitor the reaction progress by TLC.[6]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or distillation.
-
| Aromatic Substrate | Product | Typical Yield Range |
| Toluene | 1-(p-tolyl)-3-methylpentan-1-one | 70-85% |
| Anisole | 1-(4-methoxyphenyl)-3-methylpentan-1-one | 80-95% |
| Benzene | 1-phenyl-3-methylpentan-1-one | 65-80% |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Amide Synthesis: Formation of N-Substituted Amides
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of N-substituted amides. This reaction, often carried out under Schotten-Baumann conditions, is typically fast and high-yielding.[8] The mechanism proceeds via a nucleophilic addition-elimination pathway, where the amine attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.[9] A base, such as pyridine or a tertiary amine, is often added to neutralize the HCl byproduct, driving the reaction to completion.[8]
Mechanism of Amide Formation
Caption: Mechanism of Amide formation from Acyl Chloride.
Protocol 3: Synthesis of N-benzyl-3-methylpentanamide
-
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of this compound (1.05 eq) in dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
| Amine | Product | Typical Yield Range |
| Aniline | N-phenyl-3-methylpentanamide | 85-95% |
| Benzylamine | N-benzyl-3-methylpentanamide | 90-98% |
| Diethylamine | N,N-diethyl-3-methylpentanamide | 88-96% |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Esterification: Access to Sterically Influenced Esters
This compound reacts readily with alcohols and phenols to form esters.[10] This reaction is often more efficient than Fischer esterification, especially for sterically hindered alcohols or phenols, as acyl chlorides are more reactive than their corresponding carboxylic acids.[10] The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which acts as a catalyst and scavenges the HCl byproduct.
For particularly hindered alcohols, where the traditional pyridine-catalyzed method may be sluggish, the use of silver cyanide (AgCN) has been reported to accelerate the reaction and improve yields.[11]
Esterification Workflow
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3-Methylpentanoyl Chloride: A Comprehensive Guide to its Application as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentanoyl chloride, a derivative of 3-methylpentanoic acid, is a versatile acylating agent employed in organic synthesis to introduce the 3-methylpentanoyl group into a variety of molecules. Its utility spans from the synthesis of fine chemicals to the development of complex pharmaceutical intermediates. Acyl chlorides, in general, are highly reactive electrophiles, making them efficient reagents for the acylation of nucleophiles such as alcohols, amines, and aromatic compounds.[1] The presence of the branched alkyl chain in this compound can impart specific steric and electronic properties to the target molecule, influencing its biological activity and physicochemical characteristics. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, complete with detailed protocols for its use in key acylation reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C6H11ClO | [2][3] |
| Molecular Weight | 134.60 g/mol | [4][2] |
| CAS Number | 51116-72-4 | [3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 140 °C | [6] |
| Density | 0.986 g/cm³ | [6][7] |
| Refractive Index | 1.4260 | [6] |
| Flash Point | 41 °C | [6] |
| Water Solubility | Reacts with water | [6][7] |
| Sensitivity | Moisture sensitive | [6] |
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid, a corrosive gas.[6][7] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][7] The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
Protocol: Synthesis of this compound from 3-Methylpentanoic Acid
This protocol is based on a literature procedure for a similar transformation.[5]
Materials:
-
3-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether or dichloromethane
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 3-methylpentanoic acid.
-
Add a catalytic amount of DMF (a few drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature. The addition is exothermic and will be accompanied by the evolution of gas.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[5]
Caption: Synthesis of this compound.
Applications in Acylation Reactions
This compound is a potent acylating agent for a variety of nucleophiles. The following sections detail its application in key synthetic transformations.
Friedel-Crafts Acylation of Aromatic Compounds
Friedel-Crafts acylation is a classic method for the formation of aryl ketones via electrophilic aromatic substitution.[8] The reaction involves the activation of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[9][10] This acylium ion is then attacked by the electron-rich aromatic ring. An advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements and the deactivation of the product towards further acylation, which prevents polysubstitution.[8][10]
Caption: Friedel-Crafts Acylation Mechanism.
This protocol describes the synthesis of 4-methyl-1-(p-tolyl)pentan-1-one, a reaction mentioned in the literature.[3][6][7][11]
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Acylation of Amines to Form Amides
The reaction of acyl chlorides with primary or secondary amines is a rapid and efficient method for the synthesis of N-substituted amides.[12][13][14][15] The reaction proceeds via a nucleophilic acyl substitution mechanism.[16] A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.[13]
Caption: Amide Formation Mechanism.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine or pyridine
-
Anhydrous diethyl ether or dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous diethyl ether to the stirred amine solution.
-
A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove the precipitate and wash the solid with diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzyl-3-methylpentanamide can be purified by recrystallization or column chromatography.
Acylation of Alcohols to Form Esters
The reaction of this compound with alcohols provides a straightforward route to the corresponding esters.[14][17][18] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced.[19]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 3-methylpentanoate can be purified by distillation.
Applications in Drug Discovery and Development
The incorporation of the 3-methylpentanoyl moiety can be a strategic approach in drug design to modulate the lipophilicity, metabolic stability, and binding affinity of a lead compound. The branched nature of the acyl group can introduce steric hindrance, potentially influencing selectivity for a particular biological target. Chlorine-containing molecules, including acyl chlorides as synthetic intermediates, play a significant role in the pharmaceutical industry, with many FDA-approved drugs containing chlorine.[20][21]
Conclusion
This compound is a valuable and reactive acylating agent for the synthesis of a wide range of organic compounds. Its utility in Friedel-Crafts reactions, as well as in the acylation of amines and alcohols, makes it a key building block in synthetic chemistry. A thorough understanding of its properties and safe handling procedures, coupled with optimized reaction protocols, will enable researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
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Amide Synthesis from Acyl Chlorides and Ammonia. (n.d.). Homework.Study.com. Retrieved from [Link]
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This compound | C6H11ClO. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). LookChem. Retrieved from [Link]
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Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Friedel-Crafts acylation. (2019, January 3). YouTube. Retrieved from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
ACYLATION of ALCOHOLS / AMINES. (2016, June 5). Chemsheets. Retrieved from [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. Retrieved from [Link]
-
Acylation Mechanism. (2025, June 23). Save My Exams. Retrieved from [Link]
- Methods for the acylation of amine compounds. (n.d.). Google Patents.
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Reactions of Acyl Chlorides with Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]
-
3-Methyl-pentanoyl chloride | C6H11ClO. (n.d.). PubChem. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved from [Link]
-
Overview of Acylation Reactions and Acyl Chlorides. (2019, July 29). YouTube. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
-
Reactions of Acyl Chlorides. (2016, October 3). YouTube. Retrieved from [Link]
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Application Notes & Protocol: Schotten-Baumann Synthesis of Amides and Esters using 3-Methylpentanoyl Chloride
Introduction: The Enduring Utility of the Schotten-Baumann Reaction
First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a cornerstone of organic synthesis for the formation of amides and esters.[1][2] It is a robust and versatile condensation reaction that facilitates the acylation of primary or secondary amines and alcohols using an acyl halide or anhydride.[3][4] The reaction is particularly valued in medicinal chemistry and industrial processes for its efficiency in creating the stable amide and ester linkages that are prevalent in pharmaceuticals, polymers, and other high-value materials.[5][6]
This guide provides a detailed protocol and the underlying scientific principles for conducting the Schotten-Baumann reaction with 3-methylpentanoyl chloride, a branched-chain acyl chloride. We will explore the reaction mechanism, critical parameters, a step-by-step laboratory procedure, and safety considerations essential for researchers, scientists, and drug development professionals.
Scientific Principles and Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5][7] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three fundamental steps.[1][8][9]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of this compound. This step results in the formation of a transient tetrahedral intermediate.[1][10]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion—an excellent leaving group—is expelled.[8]
-
Deprotonation and Neutralization: The resulting product (a protonated amide or ester) is deprotonated by a base present in the reaction medium. This base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][11] This neutralization is essential as it drives the reaction equilibrium towards the product and prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6][8][11]
The Role of Biphasic Conditions: The classic "Schotten-Baumann conditions" refer to the use of a two-phase solvent system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water.[3] The organic phase dissolves the acyl chloride and the nucleophile, while the aqueous phase contains the inorganic base (e.g., sodium hydroxide). This biphasic environment is advantageous because it sequesters the base away from the moisture-sensitive acyl chloride, minimizing its hydrolysis, while efficiently neutralizing the HCl byproduct at the interface of the two layers.[3][9]
Reaction Mechanism Diagram
Step-by-Step Procedure
-
Preparation of Solutions:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve benzylamine (1.13 g, 10.5 mmol) in dichloromethane (25 mL).
-
In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (1.0 g, 25 mmol) in deionized water (25 mL). Allow the solution to cool.
-
-
Reaction Setup:
-
Place the flask containing the benzylamine solution in an ice-water bath on a magnetic stirrer and begin vigorous stirring.
-
Slowly add the cooled 10% NaOH solution to the benzylamine solution. A biphasic mixture will form.
-
-
Addition of Acyl Chloride:
-
In a small, dry beaker or vial, weigh out this compound (1.35 g, 10 mmol). If desired, it can be diluted with a small amount of DCM (5 mL) to facilitate addition.
-
Using a dropping funnel or a pipette, add the this compound dropwise to the vigorously stirred, cold biphasic mixture over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic nature of the reaction and to minimize the hydrolysis of the acyl chloride.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting amine. [12]
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 10 mL) to remove any unreacted benzylamine.
-
Saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to remove the bulk of the dissolved water. [12]
-
-
-
Drying and Concentration:
-
Transfer the washed organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude N-benzyl-3-methylpentanamide. [12]
-
Product Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel. [7][12]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques. [12][13] * ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong absorption bands for the amide C=O stretch (approx. 1645 cm⁻¹) and the N-H stretch (approx. 3300 cm⁻¹). [14] * Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
References
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 51116-72-4. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
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chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Retrieved from [Link]
-
Chemistry Learner. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of poly(ester amide)s containing crystallizable amide segments. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. Retrieved from [Link]
-
University of Twente Research Information. (n.d.). Preparation of diglycolamides via Schotten–Baumann approach and direct amidation of esters. Retrieved from [Link]
-
Quora. (2020, July 2). What is the Schotten-Baumann reaction?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3-Methylpentanoyl Chloride in the Synthesis of Pharmaceutical Intermediates
These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-methylpentanoyl chloride as a key reagent in the synthesis of pharmaceutical intermediates. The focus is on the underlying chemical principles, practical and validated protocols, and safety considerations essential for successful and reproducible outcomes in a laboratory setting.
Introduction: The Role of this compound in Drug Design
This compound (C₆H₁₁ClO, MW: 134.60 g/mol ) is a branched-chain acylating agent that serves as a valuable building block in organic synthesis.[1] Its primary function is to introduce the 3-methylpentanoyl moiety onto a target molecule. This specific structural feature is of significant interest in medicinal chemistry for several reasons:
-
Modulation of Lipophilicity: The branched alkyl chain can fine-tune the lipophilicity of a drug candidate, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancing Binding Interactions: The defined stereochemistry and bulk of the 3-methylpentanoyl group can create specific and favorable van der Waals interactions within the binding pocket of a target protein or enzyme, potentially increasing potency and selectivity.
-
Improving Metabolic Stability: The branched nature of the chain can sterically hinder enzymatic degradation at adjacent positions, leading to a longer biological half-life.
This guide will focus on its application in Friedel-Crafts acylation, a cornerstone reaction for the synthesis of aryl ketones, which are common precursors to a wide range of complex pharmaceutical agents.
Core Chemistry: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. When using this compound, the reaction proceeds via an electrophilic aromatic substitution pathway, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2]
The mechanism can be dissected into three critical steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[3]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Re-aromatization: A weak base (often the [AlCl₄]⁻ complex formed in the first step) abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final acylated product.[3]
Caption: Figure 2: Workflow for this compound Synthesis.
4.2 Protocol 2: Friedel-Crafts Acylation of Toluene
This protocol provides a representative example of using this compound to acylate an aromatic ring, in this case, toluene, which will yield a mixture of ortho and para isomers, with the para isomer typically predominating due to sterics. [2][4] Materials:
-
This compound
-
Toluene (serves as reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous, as co-solvent if needed)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck flask, addition funnel, condenser, stir bar
Procedure:
-
Setup: Assemble a dry three-neck flask with a magnetic stir bar, an addition funnel, and a condenser under a nitrogen atmosphere.
-
Lewis Acid Suspension: Charge the flask with anhydrous toluene and cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) with vigorous stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene or DCM and charge it to the addition funnel. Add the acyl chloride solution dropwise to the cold, stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of 1M HCl to dissolve the aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product (a mixture of isomers of 4-methyl-1-(p-tolyl)pentan-1-one and its ortho equivalent) can be purified by flash column chromatography on silica gel. [2] Table 1: Representative Quantitative Data for Friedel-Crafts Acylation
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 134.60 | 1.0 | 20 | 2.69 g |
| Toluene | 92.14 | Excess | - | 50 mL |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.1 | 22 | 2.93 g |
| Product (Theoretical) | 190.28 | - | 20 | 3.81 g |
| Typical Yield | - | - | - | 75-85% |
4.3 Protocol 3: Analytical Characterization
The identity and purity of the synthesized intermediates should be confirmed using standard analytical techniques. [5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the regiochemistry of the acylation (ortho vs. para) by analyzing the chemical shifts and splitting patterns in the aromatic region.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aryl ketone carbonyl group (strong absorption around 1685 cm⁻¹).
Caption: Figure 3: Experimental Workflow for Friedel-Crafts Acylation.
Safety and Handling
As a senior scientist, it is imperative to emphasize that this compound must be handled with appropriate precautions. [6]
-
Corrosive: It is an acid chloride and will cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Moisture Sensitive: It reacts violently with water and moisture to produce corrosive HCl gas. [2][7]All reactions must be conducted under anhydrous conditions in dry glassware and under an inert atmosphere (e.g., nitrogen or argon).
-
Lachrymator: The vapors are irritating to the respiratory system and eyes. Handle only in a well-ventilated chemical fume hood. [6]* Disposal: Dispose of waste and quenched reaction mixtures in accordance with local environmental regulations.
Conclusion
This compound is a versatile and highly effective reagent for introducing a specific branched acyl group in the synthesis of pharmaceutical intermediates. Its application, particularly in Friedel-Crafts acylation reactions, provides a reliable pathway to aryl ketones that are foundational for more complex drug molecules. By understanding the underlying reaction mechanism, adhering to validated protocols, and prioritizing safety, researchers can successfully leverage this building block to advance their drug discovery and development programs.
References
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PubChem. This compound | C6H11ClO | CID 12648279. [Link]
-
Kallam, S.R. et al. A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron, 2017, 73, 4285-4294. [Link]
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Bhalerao, U. et al. Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. [Link]
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-
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National Center for Biotechnology Information. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Journal of the Chinese Chemical Society. Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and 3-Methoxycarbonyl-2-arylfuran-4-carboxylic Acid Chlorides. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Ministry of the Environment, Government of Japan. Analytical Methods. [Link]
-
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-
PubMed. 26th National Medicinal Chemistry Symposium--Developments in chemokines, carbohydrates, p53 and drug metabolism. 14-18 June 1998, Richmond, Virginia, USA. [Link]
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Application Notes and Protocols: The Reaction of 3-Methylpentanoyl Chloride with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Reactivity of Grignard Reagents with Acyl Chlorides
The reaction of an acyl chloride, such as 3-methylpentanoyl chloride, with a Grignard reagent is a cornerstone of carbon-carbon bond formation in organic synthesis. This powerful reaction offers a direct route to ketones and tertiary alcohols, which are pivotal intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, the high reactivity of Grignard reagents presents a significant challenge: controlling the reaction to selectively yield the desired product.[1][2] This guide provides a comprehensive overview of the mechanistic intricacies, practical considerations, and detailed protocols for reacting this compound with Grignard reagents, with a focus on strategies to favor ketone formation, a common objective in multistep syntheses.
Mechanistic Insights: A Tale of Two Additions
The reaction between this compound and a Grignard reagent (R'-MgX) proceeds via a nucleophilic acyl substitution mechanism. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate which then collapses, expelling the chloride ion, a good leaving group, to yield a ketone.[3][4]
However, the newly formed ketone is also susceptible to nucleophilic attack by the Grignard reagent. In fact, ketones are generally more reactive towards Grignards than the starting acyl chloride.[4] Consequently, if more than one equivalent of the Grignard reagent is present, a second nucleophilic addition occurs, leading to the formation of a tertiary alcohol after acidic workup.[3][4][5]
Therefore, the stoichiometry of the reaction is a critical parameter. Using a single equivalent of the Grignard reagent might seem like a straightforward solution to isolate the ketone, but in practice, this often results in a mixture of the starting material, the ketone, and the tertiary alcohol due to the competing reaction rates.[2]
To selectively synthesize the ketone, several strategies can be employed:
-
Use of Less Reactive Organometallics: Organocuprates (Gilman reagents) or organocadmium reagents are less reactive than Grignard reagents and typically do not react with the ketone product, thus allowing for its isolation.[1][2][6]
-
Modified Grignard Reagents: The reactivity of Grignard reagents can be attenuated by the addition of certain ligands, such as bis[2-(N,N-dimethylamino)ethyl] ether, which can favor the formation of the ketone.[7][8][9]
-
Careful Control of Reaction Conditions: Slow addition of the Grignard reagent at low temperatures can help to minimize the secondary reaction with the ketone.
This guide will focus on the direct reaction with a Grignard reagent, providing a protocol that aims to maximize the yield of the ketone through careful control of the reaction parameters.
Visualizing the Reaction Pathway
Caption: Reaction of this compound with a Grignard Reagent.
Experimental Protocol: Synthesis of a Ketone via Grignard Reaction
This protocol details the synthesis of a ketone by reacting this compound with a Grignard reagent, aiming to maximize the ketone yield.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| This compound | 134.60[10][11] | 10.0 | 1.35 g | Ensure the acyl chloride is pure and dry. |
| Magnesium turnings | 24.31 | 12.0 | 0.29 g | Use fresh, dry magnesium turnings. |
| Alkyl/Aryl Halide (e.g., Bromobenzene) | Varies | 11.0 | Varies | The choice of halide will determine the 'R' group of the Grignard reagent. Ensure it is anhydrous. |
| Anhydrous Diethyl Ether or THF | Varies | - | ~50 mL | Solvents must be rigorously dried. Anhydrous THF is often preferred due to its higher flash point compared to diethyl ether.[12] |
| Iodine | 253.81 | 1 crystal | ~1 mg | Used to initiate the Grignard reaction. |
| Saturated aq. NH₄Cl solution | - | - | ~20 mL | For quenching the reaction. An aqueous solution of NH4Cl is often safer than strong acids for workup to prevent dehydration of a potential tertiary alcohol byproduct.[5] |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying the organic layer. |
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and can be pyrophoric. [12] All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents like diethyl ether and THF are extremely flammable. [12] Avoid open flames and sources of ignition.
-
This compound is corrosive and will react with moisture. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The Grignard reaction is exothermic and can become vigorous. [13][14] Maintain proper temperature control and have a cooling bath readily available.
-
Work in the presence of another person familiar with the reaction. [12]
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reagent.[4][15] This can be achieved by oven-drying or flame-drying under a stream of inert gas.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stirrer.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface.
-
Grignard Formation: Add a small portion of the alkyl/aryl halide dissolved in anhydrous ether/THF to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has been consumed.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity and favor ketone formation.
-
Acyl Chloride Addition: Dissolve the this compound in a small amount of anhydrous ether/THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold Grignard reagent with vigorous stirring. The slow addition helps to maintain a low concentration of the acyl chloride, minimizing the over-addition to the ketone.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired ketone.
Expected Outcomes and Troubleshooting
-
Primary Product: The desired ketone.
-
Major Byproduct: The tertiary alcohol resulting from the second addition of the Grignard reagent.
-
Troubleshooting:
-
Low Yield: May be due to incomplete Grignard formation (impure magnesium or halide, wet solvent) or quenching of the Grignard reagent.
-
High Percentage of Tertiary Alcohol: This indicates that the reaction temperature was too high, the acyl chloride was added too quickly, or an excess of Grignard reagent was used.
-
Conclusion
The reaction of this compound with Grignard reagents is a versatile method for synthesizing ketones and tertiary alcohols. While the inherent reactivity of the Grignard reagent poses a challenge for selectively obtaining the ketone, careful control of stoichiometry, temperature, and addition rates can significantly favor its formation. For syntheses where the ketone is the exclusive target, the use of less reactive organometallic reagents should be considered. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully and safely perform this important transformation.
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-
Cravotto, G., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]
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Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.). Retrieved from [Link]
-
CK-12 Foundation. (2025, December 16). Preparation of Ketones. Retrieved from [Link]
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Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. Retrieved from [Link]
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BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]
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Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005). Organic Letters. Retrieved from [Link]
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Grignard reaction safety - YouTube. (2024, June 6). Retrieved from [Link]
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What are the specific dangers associated with Grignard reagents? (2016, January 27). Chemistry Stack Exchange. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Reaction of acyl chloride with excess Grignard reagent. (2021, May 23). Chemistry Stack Exchange. Retrieved from [Link]
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Application Notes and Protocols for the Acylation of Aromatic Compounds with 3-Methylpentanoyl Chloride
Abstract
This document provides a comprehensive technical guide for the acylation of aromatic compounds using 3-methylpentanoyl chloride, a key reaction in the synthesis of specialized aromatic ketones. These ketones are valuable intermediates in medicinal chemistry and materials science. This guide offers an in-depth exploration of the underlying Friedel-Crafts acylation mechanism, detailed experimental protocols, safety and handling procedures, and methods for the characterization of the resulting products. The protocols are designed to be robust and reproducible for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Aromatic Ketones
The introduction of an acyl group into an aromatic ring via Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis.[1][2] Aromatic ketones are a versatile class of compounds that serve as crucial building blocks for a wide range of high-value products, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[3] The use of structurally unique acylating agents, such as this compound, allows for the synthesis of novel ketones with tailored steric and electronic properties, which can be instrumental in modulating the biological activity and physical characteristics of the final products.
A significant advantage of the Friedel-Crafts acylation over the related alkylation is the deactivating nature of the ketone product, which effectively prevents polysubstitution reactions that can plague alkylations. The acylium ion intermediate in this reaction is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[4]
The Chemistry of Acylation with this compound
The acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[5][6] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride.[4]
The Reaction Mechanism
The reaction mechanism can be delineated into three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of this compound. This interaction polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7] This acylium ion is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex, and temporarily disrupts the aromaticity of the ring.[1]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bonded to the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aromatic ketone.[6]
A specific example is the reaction of this compound with toluene, which yields 4-methyl-1-(p-tolyl)pentan-1-one.[8][9][10] The methyl group of toluene is an ortho-, para-directing group; however, due to steric hindrance from the branched acyl group, the para-substituted product is predominantly formed.
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Application Notes and Protocols for the Laboratory-Scale Synthesis of Aryl Ketones Using 3-Methylpentanoyl Chloride
Abstract
Aryl ketones are pivotal structural motifs in medicinal chemistry, materials science, and fragrance industries. Their synthesis via Friedel-Crafts acylation remains a cornerstone of modern organic synthesis.[1] This document provides a comprehensive guide for the laboratory-scale synthesis of aryl ketones utilizing 3-methylpentanoyl chloride as the acylating agent. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into reaction optimization, work-up, purification, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of diverse aryl ketone scaffolds.
Introduction: The Significance of Aryl Ketones and the Friedel-Crafts Acylation
Aryl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. This structural unit is a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. The Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, stands as a powerful and versatile method for forging the crucial carbon-carbon bond between an acyl group and an aromatic ring.[1] Developed by Charles Friedel and James Crafts in 1877, this reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[2][3]
One of the significant advantages of the Friedel-Crafts acylation is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring, thus leading to monoacylated products.[4] This is in stark contrast to the Friedel-Crafts alkylation, which often suffers from polyalkylation due to the activating nature of the introduced alkyl group.[5] The use of this compound as the acylating agent allows for the introduction of a branched five-carbon chain, a feature that can be valuable in modulating the physicochemical properties of target molecules in drug discovery and materials science.
The Causality Behind Experimental Choices: Mechanism and Key Parameters
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[6] Understanding this mechanism is crucial for making informed decisions during the experimental setup and execution.
2.1. Generation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[7] This acylium ion is the key electrophile that will be attacked by the electron-rich aromatic ring. Due to the resonance stabilization of the acylium ion, rearrangements, which can be problematic in Friedel-Crafts alkylations, are not observed.[5][8]
2.2. Electrophilic Attack and Aromaticity Restoration: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.[6] To restore the energetically favorable aromaticity, a proton is abstracted from the carbon bearing the newly attached acyl group, typically by the AlCl₄⁻ species formed in the initial step. This regenerates the Lewis acid catalyst and yields the desired aryl ketone.[2]
2.3. The Role of the Lewis Acid Catalyst: A stoichiometric amount of the Lewis acid is generally required because the product ketone, being a Lewis base, forms a stable complex with the Lewis acid.[2] This complex is typically broken during the aqueous work-up. While aluminum chloride is a common and effective catalyst, other Lewis acids like iron(III) chloride (FeCl₃) can also be employed and may offer advantages in terms of handling and safety.[9][10]
2.4. Solvent Selection: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are common choices as they are relatively unreactive and can solvate the reaction mixture effectively.[11]
Experimental Protocol: Synthesis of an Aryl Ketone with this compound
This protocol provides a general procedure for the Friedel-Crafts acylation of a generic arene with this compound. The specific arene and its reactivity will influence the reaction conditions.
3.1. Materials and Equipment
| Reagents | Equipment |
| Arene (e.g., Toluene, Anisole) | Round-bottom flask (three-necked) |
| This compound | Addition funnel |
| Anhydrous Aluminum Chloride (AlCl₃) | Reflux condenser |
| Dichloromethane (CH₂Cl₂, anhydrous) | Magnetic stirrer and stir bar |
| Hydrochloric Acid (HCl, concentrated) | Ice/water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Ice | Beakers, Erlenmeyer flasks, graduated cylinders |
3.2. Step-by-Step Methodology
CAUTION: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. This compound is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. [12][13][14]
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.[15]
-
Initial Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents relative to the arene) and anhydrous dichloromethane.[15] Stir the suspension.
-
Preparation of Acyl Chloride Solution: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Acylium Ion Formation: Cool the suspension of aluminum chloride in the flask to 0 °C using an ice/water bath. Slowly add the this compound solution dropwise from the addition funnel to the stirred suspension over 10-15 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.[15]
-
Addition of Arene: After the addition of the acyl chloride is complete, add the arene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise from the addition funnel. The rate of addition should be controlled to prevent the reaction temperature from rising significantly.[15]
-
Reaction Progression: Once the addition of the arene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[15] This will decompose the aluminum chloride complex and quench the reaction.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[15]
-
Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[15]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude aryl ketone.[15]
Purification and Characterization
4.1. Purification
The crude product can be purified by one of the following methods, depending on its physical properties:
-
Column Chromatography: This is a common and effective method for purifying liquid or solid aryl ketones.[16][17][18] A silica gel column is typically used, with a non-polar eluent system such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to elute the product.
-
Distillation: For liquid aryl ketones with a sufficiently high boiling point, vacuum distillation can be an effective purification technique.
-
Recrystallization: If the aryl ketone is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.
4.2. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the aryl ketone.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Data Presentation: Stoichiometry and Yield
| Reactant | Molar Ratio | Typical Yield |
| Arene | 1.0 | - |
| This compound | 1.0 - 1.1 | 70-90% |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 | - |
Note: Yields are dependent on the specific arene used and the optimization of reaction conditions.
Visualization of the Experimental Workflow
Caption: Workflow for the Friedel-Crafts Acylation.
Safety Precautions
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood, away from moisture. Wear appropriate PPE.[12][13][14] In case of skin contact, brush off solid and then flush with copious amounts of water.
-
This compound: Corrosive and a lachrymator. Handle in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals. Ensure that a safety shower and eyewash station are readily accessible.[14] All waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of a variety of aryl ketones. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in these application notes, researchers can confidently and efficiently prepare these valuable compounds for their specific applications in drug discovery, materials science, and other areas of chemical research.
References
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Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1995). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 72(7), 654. [Link]
-
LibreTexts Chemistry. 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Khan Academy. Friedel-Crafts acylation (video). [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
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Reeve, A. M. (2004). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 81(10), 1497. [Link]
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MoFrac. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
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Lab Alley. SAFETY DATA SHEET - Aluminum Chloride. [Link]
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AWS. Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine. [Link]
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U.S. Environmental Protection Agency. Material Safety Data Sheet - Aluminum chloride, anhydrous. [Link]
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MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]
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Scribd. Friedel Crafts Acylation. [Link]
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ChemistryViews. Efficient Synthesis of Alkyl Aryl Ketones. [Link]
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Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Waseda University. A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. [Link]
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National Institutes of Health. Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. [Link]
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Royal Society of Chemistry. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. [Link]
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ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
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MDPI. A Novel Approach to Using Magnetite Nanoparticles in Heterogeneous Catalysis: Microwave Assisted Synthesis of 1,3-Oxathiolan-5-ones. [Link]
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Application Note: 3-Methylpentanoyl Chloride as a Versatile Building Block in Natural Product Synthesis
Introduction
The intricate architectures of natural products present formidable challenges and opportunities in the field of organic synthesis. The strategic incorporation of specific structural motifs is paramount to achieving the desired biological activity and stereochemical complexity. 3-Methylpentanoyl chloride, a chiral acylating agent, has emerged as a valuable building block for introducing the 3-methylpentanoyl moiety found in a variety of bioactive natural products. Its high reactivity, driven by the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion, allows for efficient bond construction under mild conditions.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental properties, synthesis, and reactivity, followed by detailed protocols for its application in synthetic workflows. The causality behind experimental choices will be emphasized, ensuring that each protocol is a self-validating system for achieving high-yield, predictable outcomes in the synthesis of complex molecular targets.
Physicochemical Properties and Reactivity Profile
This compound is a moisture-sensitive liquid that must be handled under anhydrous conditions to prevent hydrolysis back to the parent carboxylic acid.[3] Its properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO | [4][5] |
| Molecular Weight | 134.60 g/mol | [4] |
| Boiling Point | 140.4 °C at 760 mmHg | [3] |
| Density | 0.986 g/cm³ | [3] |
| CAS Number | 51116-72-4 | [4][5][6] |
| Appearance | Colorless Liquid | [7] |
| Sensitivity | Moisture Sensitive | [3] |
The reactivity of this compound is characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion regenerates the carbonyl and yields the acylated product.[1][2] This high reactivity allows for the acylation of a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution.
Synthesis of this compound
The most common and efficient method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][8] The use of thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[8]
Diagram 2: Workflow for the Synthesis of this compound.
Protocol 2.1: Preparation of this compound
This protocol is adapted from established procedures for the synthesis of acyl chlorides.[7][9]
Materials:
-
3-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (e.g., NaOH solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is oven-dried to remove any moisture. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To a round-bottom flask, add 3-methylpentanoic acid (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 3-5 drops).
-
Causality Note: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent, which accelerates the conversion of the carboxylic acid.
-
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution at room temperature. The addition may be exothermic, and vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 30-60 minutes. Then, slowly heat the reaction to reflux (approx. 80°C) and maintain for 2 hours to ensure the reaction goes to completion.
-
Purification: Cool the reaction mixture to room temperature. The crude this compound can be purified by distillation under reduced pressure to remove excess thionyl chloride and other impurities. A yield of approximately 83% can be expected.[7]
-
Verification (Optional): To confirm the formation of the acid chloride without full characterization, a small aliquot of the crude product can be quenched with methanol. The resulting methyl ester can be easily distinguished from the starting carboxylic acid by TLC or GC-MS.[9]
Application in Natural Product Synthesis: A Strategic Approach
The 3-methylpentanoyl unit is a key structural feature in several natural products. While a direct total synthesis using this compound as a catalog reagent may not always be documented, its application represents a highly efficient and logical synthetic strategy. We will explore its potential in the context of synthesizing analogues of Malyngolide, a marine natural product with antibiotic properties.[10]
Case Study: Synthesis of a (-)-Malyngolide Analogue
(-)-Malyngolide possesses a saturated nine-carbon chain attached to a tetrahydropyranone core. A synthetic strategy could involve creating an analogue with a 3-methylpentanoyl side chain. The key step would be the acylation of an appropriate organometallic nucleophile with this compound to form the requisite ketone functionality.
Diagram 3: Retrosynthetic Disconnection for a Malyngolide Analogue.
Protocol 3.1: Ketone Synthesis via Acylation of an Organocuprate
The reaction of acyl chlorides with organocuprates (Gilman reagents) is a classic and reliable method for ketone synthesis, avoiding the over-addition that can occur with more reactive organometallic reagents like Grignards.[11]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
An appropriate organolithium or Grignard reagent (e.g., R'-Li or R'-MgBr)
-
Anhydrous diethyl ether or THF
-
Anhydrous glassware and inert atmosphere setup
Procedure:
-
Gilman Reagent Preparation: In a flame-dried, two-neck flask under argon, suspend CuI (0.5 eq) in anhydrous diethyl ether at -78°C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (1.0 eq) to the CuI suspension. The solution will typically change color, indicating the formation of the lithium diorganocuprate (R'₂CuLi). Allow the mixture to stir for 30 minutes at low temperature.
-
Causality Note: The formation of the less reactive organocuprate is crucial. Unlike organolithium reagents, cuprates do not readily add to the ketone product, thus preventing the formation of tertiary alcohol byproducts.
-
-
Acylation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Cool this solution to -78°C.
-
Slowly transfer the prepared Gilman reagent into the solution of this compound via cannula.
-
Reaction and Quench: Allow the reaction to stir at -78°C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude ketone can be purified by flash column chromatography on silica gel.
Table 2: Representative Acylation Reactions
| Nucleophile | Base/Additive | Solvent | Conditions | Product Type |
| Primary Alcohol | Pyridine or Et₃N | CH₂Cl₂ | 0°C to RT | Ester |
| Secondary Amine | Pyridine or Et₃N | CH₂Cl₂ | 0°C to RT | Amide |
| Aryl Grignard | None | THF | 0°C | Aryl Ketone |
| Organocuprate | CuI | Ether/THF | -78°C to RT | Alkyl Ketone |
Safety and Handling
Acyl chlorides are corrosive and highly reactive compounds that require careful handling.
-
Corrosive: Causes severe skin burns and eye damage. The byproduct, HCl, is also corrosive.
-
Moisture Sensitive: Reacts violently with water, releasing HCl gas. Always handle under an inert, anhydrous atmosphere.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Work Environment: All manipulations must be performed in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
Conclusion
This compound is a potent and versatile chemical building block for the synthesis of complex natural products and their analogues. Its high electrophilicity allows for reliable and high-yielding acylation reactions with a broad range of nucleophiles. By understanding the principles of its reactivity and adhering to rigorous experimental protocols, researchers can effectively incorporate the 3-methylpentanoyl moiety into their synthetic targets. The protocols and strategic insights provided in this guide are designed to empower scientists in drug discovery and natural product synthesis to leverage this valuable reagent to its full potential.
References
-
This compound | C6H11ClO | CID 12648279 - PubChem. (n.d.). PubChem. [Link]
-
acetyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Acid chlorides | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]
-
preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]
-
Total Synthesis of Dolabriferol C by a Highly Stereoselective One-Pot Coupling of a meso-3,7-Diketone with Two Chiral Aldehydes. (2021). ResearchGate. [Link]
-
3-Methyl-pentanoyl chloride | C6H11ClO | CID 11423624 - PubChem. (n.d.). PubChem. [Link]
-
Synthesis of malyngolide analogues 7 and 8. (n.d.). ResearchGate. [Link]
-
Asymmetric Synthesis of (+)-Tanikolide and the β-Methyl-Substituted Analogues of (+)-Tanikolide and (–)-Malyngolide. (2009). ResearchGate. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. [Link]
-
Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. (2021). Indian Journal of Chemistry. [Link]
-
Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
Sources
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- 5. This compound CAS#: 51116-72-4 [m.chemicalbook.com]
- 6. This compound | 51116-72-4 [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Handling Moisture-Sensitive 3-Methylpentanoyl Chloride
Welcome to the technical support center for 3-Methylpentanoyl Chloride. As a highly reactive acyl chloride, this reagent is a powerful tool for acylation reactions, but its utility is directly tied to its proper handling.[1] Its pronounced sensitivity to atmospheric moisture is the primary challenge users face.[2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to mitigate common issues and ensure successful, reproducible results. Here, we move beyond simple instructions to explain the causality behind each recommendation, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: How should I properly store a new bottle of this compound?
A: Storage is the first line of defense against degradation. This compound should be stored under an inert atmosphere (argon or dry nitrogen) in a tightly sealed container to prevent moisture ingress.[5] The ideal storage location is a cool, dry, and well-ventilated area designated for flammable and corrosive materials, away from incompatible substances like oxidizing agents and strong acids.[6][7]
Q2: What are the immediate signs that my this compound has been compromised by moisture?
A: The most obvious sign is fuming when the bottle is opened in ambient air.[8] This occurs as the acyl chloride reacts with humidity to produce microscopic droplets of hydrochloric acid and 3-methylpentanoic acid.[9] You may also notice a sharp, acrid odor of HCl mixed with the characteristic smell of the parent carboxylic acid. Significant degradation will result in increased viscosity and pressure buildup within the container due to HCl gas formation.
Q3: What are the absolute minimum safety precautions for handling this reagent?
A: Always handle this compound inside a certified chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory and includes:
-
Chemical safety goggles and a face shield.
-
Flame-retardant lab coat.
-
Appropriate chemical-resistant gloves (butyl rubber or Viton® are often recommended; check manufacturer guidelines).
Ensure an emergency eyewash station and safety shower are immediately accessible. Avoid inhalation of vapors and any contact with skin or eyes.[10]
Q4: My reaction involves a substrate with acid-sensitive functional groups. What should I consider?
A: A significant challenge in using acyl chlorides is the stoichiometric production of hydrochloric acid (HCl) during the reaction.[11] This acidic byproduct can cause unwanted side reactions or degradation of your desired product. It is standard practice to include a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture to act as an acid scavenger.[11][12] This neutralizes the HCl as it is formed, protecting your sensitive compounds.
Troubleshooting Guides & In-Depth Protocols
Problem 1: My reaction yield is poor, and NMR/LC-MS analysis shows the presence of 3-methylpentanoic acid.
This is the most common failure mode and is almost certainly caused by premature hydrolysis of the this compound before or during the reaction. Acyl chlorides are among the most reactive carboxylic acid derivatives and are readily attacked by water, a potent nucleophile.[13][14] The mechanism involves a nucleophilic attack by water on the highly electrophilic carbonyl carbon, followed by the elimination of the excellent chloride leaving group to form the carboxylic acid and HCl.[8][11]
To prevent this, all components of your reaction system must be rigorously anhydrous.
Protocol: Standard Reaction Setup Under Inert Atmosphere
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Dry the assembled glassware in an oven at >125°C overnight or flame-dry under vacuum immediately before use.[15] This removes the thin film of adsorbed water that persists even on visibly dry glass.[16]
-
Allow the glassware to cool to room temperature under a stream of dry inert gas (argon or nitrogen). Use a thin layer of appropriate grease on all ground-glass joints to ensure a proper seal.[15]
-
-
System Purging (Evacuate-Refill Cycle):
-
Connect the assembled, cooled glassware to a Schlenk line.[17]
-
Carefully evacuate the glassware using the vacuum manifold.
-
Backfill the system with dry inert gas from the gas manifold.
-
Repeat this evacuate-refill cycle at least three times to ensure the removal of residual air and moisture.[5][16] A slight positive pressure of inert gas, monitored with an oil bubbler, should be maintained throughout the experiment.[15]
-
-
Reagent Addition:
-
Add your anhydrous solvent and other non-moisture-sensitive reagents to the reaction flask via syringe or cannula under a positive flow of inert gas.[17]
-
Add this compound using a dry, gas-tight syringe through a rubber septum. (See Troubleshooting Problem 3 for a detailed transfer protocol).
-
Caption: Inert Atmosphere Reaction Setup Workflow.
Problem 2: My reaction is sluggish or fails to go to completion, even under anhydrous conditions.
Assuming moisture has been successfully excluded, this issue often points to the quality of the this compound itself. If a bottle has been used multiple times, minor, repeated exposure to the atmosphere during transfers can lead to a gradual accumulation of the less reactive 3-methylpentanoic acid.
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting a critical reaction, it's wise to verify the purity of the acyl chloride. A simple method is to take a small aliquot, dissolve it in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere, and acquire a quick ¹H NMR spectrum. The presence of a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm) indicates significant hydrolysis.
-
Purification (Use with Caution): If the reagent is contaminated, it can be purified by distillation. However, this should be done with extreme care under vacuum and with appropriate safety measures due to the compound's reactivity and the potential for decomposition at high temperatures. The boiling point is approximately 140°C at atmospheric pressure.[3][18]
-
Use a Fresh Reagent: The most reliable solution is often to use a fresh, unopened bottle of this compound or a freshly prepared batch. The synthesis from 3-methylpentanoic acid using thionyl chloride or oxalyl chloride is a standard procedure.[19][20]
Problem 3: I am struggling to accurately measure and transfer the liquid reagent without exposure.
The key is to use air-free transfer techniques.[16] For small to medium scales (<50 mL), the syringe transfer method is most common and effective.
Protocol: Air-Free Syringe Transfer
-
Preparation:
-
Select a clean, oven-dried glass syringe with a Luer-lock tip and a long, sharp needle (e.g., 12-inch, 18-22 gauge).[15]
-
Assemble the syringe and flush it thoroughly with dry inert gas. To do this, draw inert gas from your reaction flask's headspace or a separate inert gas line and expel it into the fume hood exhaust. Repeat at least 5-10 times.
-
Leave a small positive pressure of inert gas in the syringe.
-
-
Transfer:
-
Pierce the rubber septum of the this compound bottle with a separate "vent" needle connected to your inert gas line/bubbler. This equalizes the pressure as you withdraw liquid.[15]
-
Pierce the septum with your prepared syringe needle, ensuring the needle tip is below the liquid surface.
-
Slowly draw the desired volume of liquid into the syringe. The inert gas bubble in the syringe will compress.
-
Withdraw slightly more than the required volume. Then, invert the syringe (needle pointing up) and carefully push the plunger to expel the inert gas bubble and any vapor, adjusting the liquid volume to the exact mark.
-
Withdraw the needle from the reagent bottle.
-
-
Addition:
-
Quickly and smoothly pierce the septum of your reaction flask.
-
Slowly dispense the this compound into the reaction mixture.
-
Remove the syringe and needle. Rinse the syringe immediately and thoroughly with an appropriate quenching solvent (e.g., isopropanol), followed by water, in a safe manner.
-
Caption: Syringe Transfer Protocol for Air-Sensitive Liquids.
Appendices
Appendix A: Physicochemical Data
This table summarizes key properties of this compound for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO | [21][22] |
| Molecular Weight | 134.60 g/mol | [21] |
| Boiling Point | ~140 °C (at 760 mmHg) | [4][18] |
| Density | ~0.986 g/cm³ | [4][18] |
| Flash Point | ~41 °C | [4][18] |
| Refractive Index | ~1.422 - 1.426 | [18] |
| Solubility | Reacts with water | [18][23][24] |
| Sensitivity | Moisture Sensitive | [3][4][23][24] |
Appendix B: Recommended Equipment & Reagents
-
Glassware: Schlenk flasks, three-neck round-bottom flasks.
-
Apparatus: Schlenk line with dual vacuum/inert gas manifold, oil bubbler.
-
Transfer Tools: Gas-tight Luer-lock syringes, stainless steel cannulas, rubber septa.
-
Inert Gas: Argon (preferred due to higher density) or Nitrogen (ensure high purity, <5 ppm O₂/H₂O).
-
Solvents: Anhydrous grade solvents (e.g., from a solvent purification system or freshly distilled and stored over molecular sieves).
-
Acid Scavengers: Pyridine or Triethylamine (distilled from CaH₂).
References
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. Available at: [Link]
-
Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
Air-free technique. (n.d.). Wikipedia. Available at: [Link]
-
3-Methyl-pentanoyl chloride | C6H11ClO. (n.d.). PubChem. Available at: [Link]
-
This compound. (n.d.). LookChem. Available at: [Link]
-
Squirrell, J. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
Clark, J. (n.d.). Acyl chlorides. chemguide. Available at: [Link]
-
This compound | C6H11ClO. (n.d.). PubChem. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]
-
Video: Acid Halides to Carboxylic Acids: Hydrolysis. (2025). JoVE. Available at: [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. Available at: [Link]
-
Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]
-
This compound CAS#: 51116-72-4. (n.d.). ChemWhat. Available at: [Link]
-
Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. Available at: [Link]
-
This compound (C6H11ClO). (n.d.). PubChemLite. Available at: [Link]
-
Trouble with chloride acids. (2025). Reddit. Available at: [Link]
-
Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Cas 51116-72-4,this compound. (n.d.). LookChem. Available at: [Link]
-
Solved (8 pts) this compound is treated with | Chegg.com. (2016). Chegg. Available at: [Link]
-
Solved Choose the correct final product for the following | Chegg.com. (2020). Chegg. Available at: [Link]
-
Methyl Chloride Handling & Storage Requirements. (n.d.). Oxy. Available at: [Link]
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- 24. chemwhat.com [chemwhat.com]
Storage conditions for 3-Methylpentanoyl Chloride to prevent degradation
Welcome to the technical support center for 3-Methylpentanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling. As a highly reactive acyl chloride, improper storage can lead to rapid degradation, compromising experimental outcomes. This resource provides in-depth, field-proven insights and troubleshooting advice to prevent such issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, like all acyl chlorides, is hydrolysis.[1][2][3][4] This is a chemical reaction with water, including ambient moisture from the atmosphere.[5] The carbonyl carbon in the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it extremely susceptible to nucleophilic attack by water.[2][3][6]
Q2: What are the degradation products of this compound?
A2: Upon hydrolysis, this compound degrades into 3-methylpentanoic acid and hydrochloric acid (HCl).[1][2][7] The formation of corrosive HCl gas is a key indicator of degradation and can also lead to the degradation of other sensitive reagents in your experiment.[1]
Q3: How can I visually identify if my this compound has degraded?
A3: Visual signs of degradation include the presence of a white solid (which could be the hydrated carboxylic acid) or fuming when the container is opened, which is the result of HCl gas reacting with atmospheric moisture.[5] A strong, acrid, vinegary odor, which is a combination of the smells of 3-methylpentanoic acid and HCl, is another indicator of degradation.[5]
Q4: What is the recommended storage temperature for this compound?
A4: While some sources suggest ambient temperatures, for long-term stability and to minimize the rate of any potential degradation, it is best practice to store this compound in a cool, dry place. Refrigeration (2-8°C) is recommended. However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface, which would lead to hydrolysis.[8][9]
Q5: Is an inert gas blanket necessary for storing this compound?
A5: Yes, an inert gas blanket is essential for long-term storage and after the container has been opened.[10][11] Using a dry, inert gas such as nitrogen or argon displaces moist air from the headspace of the container, creating a protective atmosphere and preventing hydrolysis.[12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Fuming upon opening the container | Exposure to atmospheric moisture, leading to hydrolysis and the formation of HCl gas. | Immediately reseal the container under a blanket of dry inert gas (e.g., nitrogen or argon). The fuming indicates that the reagent has already begun to degrade. For future use, ensure the container is allowed to reach room temperature before opening and work in a dry environment (e.g., a glove box or under a stream of inert gas). |
| Presence of a white precipitate | Advanced degradation. The precipitate is likely 3-methylpentanoic acid, the hydrolysis product. | The reagent is likely unsuitable for most applications. It is recommended to discard the reagent according to your institution's hazardous waste disposal procedures. The presence of a solid indicates significant hydrolysis has occurred. |
| Inconsistent or poor reaction yields | Partial degradation of the this compound, reducing the amount of active reagent available for your reaction. | Before use, consider purifying the this compound by distillation under reduced pressure to remove the less volatile 3-methylpentanoic acid. Always use freshly opened or properly stored reagent for critical reactions. |
| Difficulty in dissolving the reagent | The reagent may have partially hydrolyzed, leading to the formation of the less soluble 3-methylpentanoic acid. | If the reagent is not dissolving as expected in a non-polar organic solvent, it is a strong indicator of degradation. The use of this reagent is not recommended as the impurities will affect your reaction stoichiometry and may introduce side reactions. |
Experimental Protocols
Protocol 1: Proper Storage of this compound
This protocol outlines the best practices for storing this compound to maintain its integrity.
Materials:
-
Container of this compound
-
Dry nitrogen or argon gas source with a regulator
-
Schlenk line or glove box (recommended)
-
Parafilm® or a secure secondary seal
-
Refrigerator or a cool, dry storage cabinet
Procedure:
-
Initial Receipt: Upon receiving the this compound, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: If the reagent is not already sealed under an inert atmosphere, it is crucial to establish one. This is best done in a glove box or using a Schlenk line.
-
Blanketing with Inert Gas:
-
Carefully open the container under a positive pressure of dry nitrogen or argon.
-
Gently flush the headspace of the container with the inert gas for 1-2 minutes to displace any air and moisture.
-
Securely reseal the container.
-
-
Sealing: For added protection, wrap the cap and neck of the container with Parafilm® to create an additional barrier against atmospheric moisture.[11]
-
Storage Location: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases. Refrigeration at 2-8°C is recommended for long-term storage.[8]
-
Labeling: Clearly label the container with the date of receipt and the date it was first opened.
Protocol 2: Handling and Dispensing this compound
This protocol describes the safe and effective method for handling and dispensing the reagent to prevent degradation.
Materials:
-
Stored container of this compound
-
Dry glassware (oven-dried or flame-dried)
-
Dry syringe and needle
-
Septum
-
Dry nitrogen or argon gas source
Procedure:
-
Warm to Room Temperature: Before opening, allow the container of this compound to warm to room temperature to prevent moisture condensation.[9]
-
Work in a Dry Environment: Perform all manipulations in a fume hood with a gentle flow of dry inert gas or within a glove box.[14][15]
-
Prepare for Dispensing:
-
If the container has a screw cap, replace it with a septum under a positive pressure of inert gas.
-
If using a Sure/Seal™ bottle, ensure the septum is in good condition.
-
-
Syringe Technique:
-
Purge a dry syringe with inert gas several times.
-
Pierce the septum with the needle and draw the desired volume of this compound into the syringe.
-
It is good practice to also have a needle connected to the inert gas source piercing the septum to maintain positive pressure within the bottle as you withdraw the liquid.
-
-
Dispensing: Immediately dispense the reagent into your reaction vessel, which should also be under an inert atmosphere.
-
Resealing and Storage: After dispensing, remove the syringe and the inert gas inlet needle. Re-wrap the septum and cap with Parafilm® and return the container to its proper storage location.
Visualization of Degradation Pathway
The following diagram illustrates the nucleophilic acyl substitution mechanism of this compound hydrolysis.
Caption: Hydrolysis of this compound
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
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- 12. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 13. The Importance of Inerting [airproducts.ie]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
Side reactions in Friedel-Crafts acylation with 3-Methylpentanoyl Chloride
Introduction for the Modern Researcher
Welcome to the technical support guide for Friedel-Crafts acylation. While this classic reaction is a cornerstone of C-C bond formation, its nuances can lead to unexpected outcomes, particularly when employing branched acylating agents like 3-methylpentanoyl chloride. This guide moves beyond textbook theory to address the complex side reactions that can arise in the laboratory. We will dissect the mechanistic origins of these issues and provide actionable, field-proven troubleshooting strategies for researchers, scientists, and professionals in drug development. Our focus is on ensuring the integrity of your synthesis by controlling the reaction pathway and maximizing the yield of your desired aryl ketone.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected alkylated byproduct in my Friedel-Crafts acylation with this compound. I thought acylium ions do not undergo rearrangement?
This is an excellent and critical question. You are correct that the acylium ion itself, stabilized by resonance, is not prone to the hydride or alkyl shifts that plague Friedel-Crafts alkylations.[1][2][3] The positive charge is shared with the oxygen atom, creating a stable species that resists rearrangement.[4][5]
However, the issue arises not from acylium ion rearrangement, but from its decomposition under forcing conditions (e.g., high temperatures or overly potent Lewis acids). The 3-methylpentanoyl acylium ion can lose a molecule of carbon monoxide (CO) in a process called decarbonylation . This elimination results in the formation of a carbocation, which is highly susceptible to rearrangement to achieve greater stability.[6] This newly formed, rearranged carbocation then acts as the electrophile, leading to an undesired alkylation product instead of the expected acylation product.
Caption: Desired acylation vs. the decarbonylation side reaction.
Q2: What specific rearranged alkylated byproducts should I anticipate from this compound?
The decarbonylation of the 3-methylpentanoyl acylium ion initially generates an unstable primary carbocation (the 2-methylbutyl cation). This species will immediately undergo a 1,2-hydride shift to form a much more stable tertiary carbocation.
-
Initial Electrophile (Desired): 3-Methylpentanoyl acylium ion.
-
Decomposition: Loss of CO forms the 2-methylbutyl cation (a primary carbocation).
-
Rearrangement: A hydride ion shifts from the adjacent carbon to the primary carbocation center.
-
Final Electrophile (Side Reaction): This creates the tert-pentyl carbocation (1,1-dimethylpropyl cation), which then alkylates the aromatic ring.
Therefore, instead of obtaining (3-methylpentanoyl)benzene, you will likely isolate (1,1-dimethylpropyl)benzene as the major byproduct.
Acylium [label=<
| CH₃CH₂CH(CH₃)CH₂- | C≡O | + |
>];
PrimaryCarbocation [label=<
| CH₃CH₂CH(CH₃)- | CH₂ | + |
>];
TertiaryCarbocation [label=<
| + |
| C(CH₃)₂(CH₂CH₃) |
>];
Acylium -> PrimaryCarbocation [label="-CO"]; PrimaryCarbocation -> TertiaryCarbocation [label="1,2-Hydride Shift"];
subgraph { rank = same; Acylium; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; l1 [label="Acylium Ion"]; } subgraph { rank = same; PrimaryCarbocation; node [shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"]; l2 [label="Primary Carbocation"]; } subgraph { rank = same; TertiaryCarbocation; node [shape=box, style="rounded,filled", fillcolor="#D5E8D4", fontcolor="#202124"]; l3 [label="Tertiary Carbocation"]; } }
Caption: Rearrangement pathway following decarbonylation.
Q3: My aromatic substrate is highly activated (e.g., anisole). Am I at risk for polyacylation?
While polyacylation is far less common than in Friedel-Crafts alkylation, it is a possibility with highly activated aromatic rings.[7] The first acyl group you add is strongly electron-withdrawing and deactivating, which typically prevents a second acylation.[8][9] However, if the starting material is extremely nucleophilic (like anisole, phenols, or anilines), a second substitution may occur, especially if reaction conditions are not carefully controlled.
Mitigation Strategies:
-
Control Stoichiometry: Use the aromatic substrate as the limiting reagent or maintain a strict 1:1 molar ratio with the acyl chloride.[7]
-
Reverse Addition: Add the activated aromatic compound slowly to the pre-formed complex of the acyl chloride and Lewis acid at low temperature. This keeps the concentration of the activated nucleophile low throughout the reaction.
-
Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to reduce the energy available for a second substitution.
Troubleshooting Guide: Minimizing Side Reactions
This section provides a systematic approach to optimizing your reaction conditions to favor the desired acylation product.
| Parameter | Recommendation for High Fidelity | Rationale |
| Lewis Acid Catalyst | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂). Use AlCl₃ judiciously. | Strong Lewis acids like AlCl₃ are highly effective but increase the risk of decarbonylation. Milder acids are less likely to promote this high-energy side reaction.[10] |
| Temperature | Maintain low temperatures (0 °C to -20 °C). | Decarbonylation is an endothermic process. Lowering the reaction temperature significantly disfavors this pathway, preserving the acylium ion.[7] |
| Solvent | Use a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE). | These solvents effectively dissolve reagents and the catalyst complex without interfering with the reaction. Avoid using the aromatic substrate as the solvent unless a large excess is required to suppress polyalkylation. |
| Order of Addition | Slowly add the acyl chloride to a solution of the aromatic substrate and Lewis acid. | This standard procedure maintains a low concentration of the electrophile. For highly activated substrates, consider reverse addition as noted in the FAQ.[7] |
| Reagent Purity | Use freshly distilled acyl chloride and anhydrous Lewis acid. | Moisture will quench the Lewis acid catalyst, and impurities in the acyl chloride can lead to unknown byproducts. Ensure all glassware is flame- or oven-dried.[7] |
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation of Benzene with this compound
This protocol is designed to minimize the risk of decarbonylation and rearrangement.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard, flame-dried glassware with magnetic stirrer
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer. Ensure the system is under a positive pressure of inert gas.
-
Catalyst Suspension: To the flask, add anhydrous benzene (1.2 equivalents) and anhydrous DCM. Cool the mixture to -10 °C using an ice-salt or dry ice/acetone bath.
-
Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution, ensuring the temperature does not exceed -5 °C. A slurry will form.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM.
-
Reaction: Add the acyl chloride solution dropwise to the cold, stirred suspension over 30-45 minutes. Maintain the internal temperature below -5 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at -5 °C to 0 °C. Monitor the reaction progress by TLC or GC-MS. The reaction should be complete within 1-3 hours. Avoid allowing the reaction to warm to room temperature until completion is confirmed.
-
Quenching (Workup): Once the reaction is complete, proceed immediately to the workup protocol.
Protocol 2: Standard Aqueous Workup
This procedure safely quenches the reaction and removes the aluminum salts.
-
Preparation: Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).
-
Quenching: While stirring vigorously, slowly and carefully pour the cold reaction mixture from Protocol 1 onto the ice/HCl mixture. The Lewis acid complex will decompose exothermically.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
2M HCl solution
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
-
Brine (saturated NaCl solution)
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aryl ketone can be purified by vacuum distillation or column chromatography on silica gel.
References
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
OCW, UCI. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Ishihara, K., & Ishibashi, F. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984. [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Amidation Yield with 3-Methylpentanoyl Chloride
Welcome to our dedicated technical support center for optimizing amidation reactions involving 3-Methylpentanoyl Chloride. This guide is tailored for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity in their amidation syntheses. The unique steric hindrance presented by this compound requires a nuanced approach to reaction design and execution. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amidation of this compound, offering explanations for the underlying chemical principles and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with this compound is resulting in a low yield. What are the most likely causes?
A1: Low yields in this specific amidation are often multifactorial, stemming from the inherent properties of this compound and the reaction conditions. The primary culprits include:
-
Steric Hindrance: The methyl group at the 3-position of the pentanoyl chain significantly hinders the approach of the amine nucleophile to the carbonyl carbon. This slows down the reaction rate and can lead to incomplete conversion.[1]
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware, converting it back to the unreactive 3-methylpentanoic acid.[2][3]
-
Side Reactions: Competing side reactions can consume the starting materials or the desired product. A common side reaction is the formation of an anhydride from the reaction of the acyl chloride with the carboxylate salt of the hydrolyzed acyl chloride.
-
Inadequate Reaction Conditions: Suboptimal choice of base, solvent, temperature, or reaction time can all contribute to poor yields.
Q2: How does the choice of base impact the reaction yield?
A2: The base plays a crucial role in scavenging the hydrochloric acid (HCl) byproduct of the reaction.[4] The accumulation of HCl can protonate the amine nucleophile, rendering it unreactive. For sterically hindered systems, a non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the desired amine in reacting with the acyl chloride.
| Base Type | Examples | Advantages | Disadvantages |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIEA) | Good HCl scavengers. | Can sometimes act as nucleophiles, leading to side products. |
| Pyridine Derivatives | Pyridine, 4-Dimethylaminopyridine (DMAP) | Pyridine is a moderate base; DMAP is a highly effective acylation catalyst. | Pyridine has a strong odor; DMAP can be difficult to remove during workup. |
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | Easy to remove during aqueous workup. | Often have limited solubility in common organic solvents.[] |
For this compound, Diisopropylethylamine (DIEA or Hünig's base) is often a superior choice due to its significant steric bulk, which minimizes its potential for nucleophilic attack on the acyl chloride.[6]
Q3: What is the optimal solvent for this amidation reaction?
A3: The ideal solvent should be anhydrous, inert to the reactants, and capable of dissolving both the acyl chloride and the amine. The choice of solvent can significantly influence the reaction rate and outcome.[7][8]
| Solvent | Properties | Considerations |
| Dichloromethane (DCM) | Good solvent for a wide range of organic compounds. Volatile and easy to remove. | Must be thoroughly dried before use. |
| Tetrahydrofuran (THF) | Aprotic and can dissolve a variety of reagents. | Can form peroxides upon storage and must be purified. |
| Acetonitrile (ACN) | Polar aprotic solvent that can facilitate the reaction. | Can be challenging to remove completely. |
| Toluene | Non-polar solvent, useful for running reactions at higher temperatures. | May not be suitable for all amines due to solubility issues. |
For many amidation reactions with acyl chlorides, anhydrous Dichloromethane (DCM) is a reliable starting point due to its excellent solvating properties and inertness.[2][9]
Q4: I am observing the formation of an unexpected side product. What could it be and how can I prevent it?
A4: A common side product is the symmetrical anhydride of 3-methylpentanoic acid. This can form if the acyl chloride is exposed to moisture, leading to the formation of the carboxylic acid, which can then be deprotonated by the base and react with another molecule of the acyl chloride.
To minimize this:
-
Ensure strictly anhydrous conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2][3]
-
Control the addition of reagents: Add the acyl chloride slowly to the solution of the amine and base to maintain a low concentration of the acyl chloride, which disfavors anhydride formation.
Troubleshooting Workflow
When faced with a low-yielding amidation of this compound, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve common issues.
Caption: A systematic workflow for troubleshooting low yields in the amidation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing and optimizing the amidation reaction with this compound.
Protocol 1: Standard Amidation with this compound
This protocol outlines a general procedure for the amidation of this compound with a primary or secondary amine using DIEA as a base in DCM.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Diisopropylethylamine (DIEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 equiv) and DIEA (1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIEA), saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: Optimization for Sterically Hindered Amines
For particularly challenging, sterically hindered amines, modifications to the standard protocol may be necessary to drive the reaction to completion.
Key Modifications:
-
Elevated Temperature: After the initial addition at 0 °C, the reaction mixture can be gently heated to reflux in DCM (around 40 °C) to overcome the activation energy barrier imposed by steric hindrance.
-
Use of a Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05-0.1 equiv) can significantly accelerate the reaction rate. DMAP acts as a more potent nucleophile than the amine, forming a highly reactive acylpyridinium intermediate.
-
Alternative Solvent: If higher temperatures are required, switching to a higher-boiling solvent like toluene may be beneficial.
Procedure with Modifications:
-
Follow steps 1-3 of Protocol 1.
-
(Optional) Add Catalyst: If using, add DMAP (0.05-0.1 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature, and then heat to reflux (if necessary) while monitoring the progress.
-
Proceed with steps 5 and 6 of Protocol 1 for work-up and purification.
Reaction Mechanism
The amidation of an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Caption: The general mechanism for the amidation of an acyl chloride.[10]
References
-
This compound is treated with ammonia to produce and amide. Please provide a detailed mechanism that includes a tetrahedral intermediate. Lastly, name the product. | Homework.Study.com. Available at: [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing). Available at: [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? | ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.it [fishersci.it]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. homework.study.com [homework.study.com]
How to quench excess 3-Methylpentanoyl Chloride in a reaction
Technical Support Center: 3-Methylpentanoyl Chloride
Welcome to the technical support resource for handling and quenching this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for safely managing reactions involving this reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "quenching" in the context of a chemical reaction?
A1: Quenching is the process of deactivating any unreacted, excess reagent in a reaction mixture at the end of a desired transformation.[1] For highly reactive species like this compound, this is a critical step to ensure safety, stop side reactions, and facilitate the purification of the target compound.[2] The quenching process converts the reactive species into a less reactive, more stable compound that can be easily separated during the workup phase.[1][3]
Q2: Why is it essential to quench excess this compound?
A2: this compound is an acyl chloride, a class of compounds characterized by high reactivity.[4][5] This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
Key reasons for quenching include:
-
Safety: Acyl chlorides react vigorously, often exothermically, with many common substances, including water from atmospheric moisture.[7][8][9] Uncontrolled reactions can lead to a rapid release of heat and corrosive hydrogen chloride (HCl) gas, posing a significant safety hazard.[10][11]
-
Product Purity: Leaving excess acyl chloride in the mixture can lead to unwanted side reactions during workup and purification (e.g., hydrolysis on a silica gel column), reducing the yield and purity of your desired product.
-
Preventing Damage: The HCl gas produced upon reaction with moisture is highly corrosive and can damage laboratory equipment, including vacuum pump components if not properly trapped.[12]
Q3: What is the fundamental chemical reaction behind quenching this compound?
A3: The quenching of this compound, like other acyl chlorides, proceeds via a nucleophilic acyl substitution mechanism.[6][13] A nucleophile (the quenching agent) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form a new, more stable carbonyl compound.[14][15]
Troubleshooting and Procedural Guide
Q4: My quenching reaction is too vigorous and difficult to control. What am I doing wrong?
A4: A violent quench is a common issue when proper procedure is not followed. The primary causes are an excessive reaction rate and poor heat dissipation.
Causality & Solution:
-
Temperature: The reaction between acyl chlorides and nucleophiles (especially protic ones like water or alcohols) is highly exothermic.[16] Failure to cool the reaction mixture can lead to a thermal runaway.
-
Protocol: Always perform the quench in an ice bath (0 °C) or even a dry ice/acetone bath for highly concentrated solutions. This slows the reaction rate and allows for effective heat management.[2]
-
-
Rate of Addition: Adding the quenching agent too quickly, or adding the reaction mixture to the quencher too rapidly, introduces a large amount of reactive material at once.
-
Concentration: Highly concentrated solutions of this compound will react more violently.
-
Protocol: If possible, ensure the reaction mixture is reasonably dilute in an inert, anhydrous solvent before quenching.
-
Q5: How do I choose the most appropriate quenching agent for my specific experiment?
A5: The choice of quenching agent is dictated by the stability of your desired product and the requirements of your downstream purification process. The primary candidates are water, alcohols, and amines, often in a basic solution to neutralize the HCl byproduct.[1][2]
Use the decision-making workflow below to select an appropriate agent.
Caption: Decision workflow for selecting a quenching agent.
Comparison of Common Quenching Agents
| Quenching Agent | Reaction Products | Advantages | Disadvantages | Key Safety Considerations |
| Water (H₂O) | 3-Methylpentanoic Acid + HCl | Inexpensive; byproduct is often easily removed via basic wash. | Generates corrosive HCl gas[4]; highly exothermic reaction. | Must be performed slowly at 0 °C; requires excellent ventilation.[1] |
| Sat. aq. Sodium Bicarbonate (NaHCO₃) | 3-Methylpentanoic Acid + NaCl + H₂O + CO₂ | Neutralizes HCl as it forms; byproduct is a simple salt.[17] | Vigorous CO₂ gas evolution can cause foaming and pressure buildup. | Add dropwise at 0 °C to control gas evolution; use a vessel with sufficient headspace. |
| Methanol (CH₃OH) | Methyl 3-methylpentanoate + HCl | Forms a neutral ester byproduct which can be volatile and easier to remove.[2] | Byproduct may be difficult to separate from the desired product if they have similar properties. | Reaction is exothermic; often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl.[5] |
| Ammonia (NH₃) or Primary/Secondary Amine | 3-Methylpentanamide + Ammonium Chloride | Forms a stable, often crystalline, amide byproduct. | Requires at least two equivalents of amine[18]; byproduct may complicate purification. | Amines are often flammable, toxic, and have strong odors. Perform in a fume hood. |
Experimental Protocols
Protocol: Quenching with Saturated Aqueous Sodium Bicarbonate (Recommended General Procedure)
This method is robust and generally recommended as it neutralizes the corrosive HCl byproduct in situ, simplifying the workup and enhancing safety.[17]
1. Preparation:
-
Ensure your reaction flask containing the excess this compound is equipped with a magnetic stir bar and is immersed in an ice-water bath. Begin vigorous stirring.
-
In a separate vessel (e.g., an Erlenmeyer flask or beaker) that is at least 5 times the volume of your reaction mixture, place a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The molar amount of NaHCO₃ should be in significant excess (at least 5-10 equivalents) to the maximum possible amount of unreacted this compound.
-
Cool the NaHCO₃ solution in a separate ice bath.
2. Quenching Procedure:
-
Using a dropping funnel or a pipette, add the reaction mixture dropwise to the cold, stirring NaHCO₃ solution.
-
CRITICAL: Add the first few drops very slowly and observe the rate of gas evolution (CO₂). If foaming is excessive, pause the addition until it subsides. The rate of addition must be controlled to manage the effervescence.[17]
-
Maintain the temperature of the quenching mixture at 0-10 °C throughout the addition.
3. Post-Quench Workup:
-
Once the addition is complete, allow the mixture to stir in the ice bath for another 15-20 minutes to ensure all the acyl chloride has been hydrolyzed.
-
Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes.
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with your reaction solvent (e.g., ethyl acetate, dichloromethane) two or three times to recover any dissolved product.
-
Combine all organic layers. Wash with brine (saturated aq. NaCl) to aid in the removal of water, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo to isolate your crude product.[3]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Acyl chloride. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 51116-72-4. Retrieved from [Link]
-
Study.com. (n.d.). This compound is treated with ammonia to produce and amide. Homework.Study.com. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. International Programme on Chemical Safety. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
ChemComplete. (2022). Acyl Chlorides - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
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ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
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Chegg.com. (2016). Solved (8 pts) this compound is treated with.... Retrieved from [Link]
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LookChem. (n.d.). Cas 51116-72-4, this compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-pentanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Retrieved from [Link]
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ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aqueous solution?. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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Professor Dave Explains. (2018). Nucleophilic acyl substitution: acid chlorides from thionyl chloride. YouTube. Retrieved from [Link]
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Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
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Reddit. (n.d.). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]
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MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Polymers. Retrieved from [Link]
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University of Rochester. (n.d.). How to Add Reagents to a Reaction. Department of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from [Link]
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Reddit. (n.d.). Quenching guide. r/Chempros. Retrieved from [Link]
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TRACE: Tennessee Research and Creative Exchange. (n.d.). Development of a new method for the conversion of alcohols into chlorides. Retrieved from [Link]
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Troubleshooting low yield in 3-Methylpentanoyl Chloride synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-Methylpentanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a primary focus on addressing and resolving causes of low reaction yield. As a highly reactive and valuable intermediate in organic synthesis, the efficient preparation of this compound is critical for the successful progression of multi-step synthetic routes. This document provides field-proven insights and validated protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method for preparing this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent.[1] The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3] Thionyl chloride is often favored for its cost-effectiveness and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[4][5][6]
Q2: Which chlorinating agent should I choose: thionyl chloride or oxalyl chloride?
The choice of reagent depends on the scale of your reaction and the sensitivity of your substrate. While both are effective, they have distinct advantages and disadvantages.
-
Thionyl Chloride (SOCl₂) is highly reactive and economical, making it suitable for both small and large-scale synthesis.[4][7] Reactions often require heating (reflux) to go to completion.[3]
-
Oxalyl Chloride ((COCl)₂) is generally milder and more selective, often allowing the reaction to proceed at room temperature, particularly with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] This makes it a better choice for substrates with sensitive functional groups. However, it is more expensive than thionyl chloride.[7]
Table 1: Comparison of Common Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive | Milder, more selective |
| Reaction Conditions | Typically requires heat (reflux) | Often proceeds at room temperature |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Catalyst | Not always necessary, but DMF can be used | Catalytic DMF is commonly used |
| Cost | Less expensive | More expensive |
| Primary Use Case | General purpose, large-scale synthesis | Sensitive substrates, fine chemical synthesis |
Q3: What is a typical expected yield for this synthesis?
Under optimized, anhydrous conditions, the conversion of 3-methylpentanoic acid to this compound using thionyl chloride can achieve high yields. A literature procedure reports a yield of 83% after distillation.[8] Consistently achieving yields below 70-75% suggests that one or more parameters in the experimental setup require troubleshooting.
Troubleshooting Guide: Addressing Low Yield
Low yields are most often traced back to the inherent reactivity of the acyl chloride product, which is highly susceptible to hydrolysis, or to suboptimal reaction conditions.[9] This guide addresses the most common problems in a systematic, question-and-answer format.
Problem 1: My reaction shows low to no formation of the desired product.
This is often indicated by starting material remaining after the reaction (verified by TLC or other methods) or the isolation of only a small amount of crude product.
-
Potential Cause A: Presence of Moisture
-
Why it happens: Acyl chlorides react readily with water to hydrolyze back to the parent carboxylic acid.[9][10] This is the most common cause of failure. Moisture can be introduced from wet glassware, solvents, or the starting material itself.
-
Solution: Implement rigorous anhydrous techniques.
-
Glassware: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Solvents: Use anhydrous grade solvents. If not available, solvents should be freshly distilled from an appropriate drying agent.
-
Reagents: Ensure the 3-methylpentanoic acid is dry. If it is a solid, it can be dried under vacuum. Ensure the thionyl chloride is from a fresh, properly sealed bottle.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of a dry, inert gas like nitrogen or argon.[9][11]
-
-
-
Potential Cause B: Degraded or Impure Thionyl Chloride
-
Why it happens: Over time, thionyl chloride can decompose, especially with repeated exposure to atmospheric moisture.[12] Decomposition products like sulfur chlorides (e.g., S₂Cl₂) can interfere with the reaction and contaminate the product.[13]
-
Solution:
-
Use Fresh Reagent: Use a recently opened bottle of thionyl chloride for best results.
-
Purify the Reagent: For highly sensitive or large-scale reactions, consider purifying the thionyl chloride by distillation. Distillation from quinoline or linseed oil can remove acidic impurities and sulfur chlorides.[13]
-
-
-
Potential Cause C: Suboptimal Reaction Temperature or Time
-
Why it happens: The conversion of carboxylic acids to acyl chlorides with thionyl chloride is not instantaneous and often requires thermal energy to proceed to completion.[3] Insufficient heating or reaction time will result in an incomplete conversion.
-
Solution:
-
Temperature Control: After the initial addition of thionyl chloride (which can be exothermic), the reaction mixture should be gently heated to reflux (the boiling point of thionyl chloride is approximately 79 °C).[7] A literature-validated protocol involves heating to 80 °C and refluxing for 2 hours.[8]
-
Reaction Monitoring: The reaction's progress can be monitored by the cessation of gas evolution (HCl and SO₂).[9] For a more definitive endpoint, a small aliquot can be carefully quenched (see Problem 3) and analyzed.
-
-
Problem 2: The final product is discolored or contains impurities.
A yellow or brown tint in the final distilled product indicates the presence of impurities, which can arise from side reactions or incomplete removal of reagents.
-
Potential Cause A: Side Reactions from Overheating
-
Why it happens: While heating is necessary, excessive temperatures or prolonged heating can cause decomposition of the starting material or product, leading to colored byproducts.[9] Thionyl chloride itself can decompose above its boiling point.[13]
-
Solution: Use a controlled heating source (e.g., an oil bath with a thermostat) to maintain a gentle, steady reflux. Avoid aggressive, direct heating with a heating mantle.
-
-
Potential Cause B: Inefficient Removal of Excess Thionyl Chloride
-
Why it happens: Thionyl chloride has a boiling point relatively close to that of this compound, and simple distillation may not be sufficient for complete separation. Residual thionyl chloride or its non-volatile decomposition products can contaminate the final product.[12]
-
Solution:
-
Initial Distillation: After the reaction is complete, remove the bulk of the excess thionyl chloride by simple distillation.[9]
-
Azeotropic Removal: To remove the final traces, add a high-boiling anhydrous solvent like toluene to the crude product and distill it off under reduced pressure (rotary evaporation).[12] This process can be repeated 1-2 times to ensure all volatile impurities are removed before final product distillation.
-
-
Problem 3: I am having difficulty confirming product formation with TLC or HPLC.
Direct analysis of crude acyl chlorides by silica gel TLC or HPLC is often unreliable.
-
Why it happens: Acyl chlorides are highly reactive and can be rapidly hydrolyzed by the water present in the atmosphere or adsorbed on the silica gel stationary phase, causing streaking on TLC plates or showing only the starting carboxylic acid.[11][12]
-
Solution: Indirect Analysis via Derivatization. To accurately assess the conversion, a small aliquot of the crude reaction mixture should be derivatized into a more stable compound before analysis.[14]
-
Procedure: Carefully take a small sample (e.g., 1-2 drops) from the reaction mixture and quench it in a vial containing ~1 mL of anhydrous methanol or a solution of benzylamine in an inert solvent.
-
Analysis: This rapidly converts the this compound into the stable methyl 3-methylpentanoate or the corresponding N-benzylamide.[12] This stable derivative can then be easily analyzed by TLC, GC, or LC-MS against a standard of the starting 3-methylpentanoic acid to determine the extent of the conversion.
-
-
Visualized Workflows and Logic
Validated Experimental Protocols
Protocol 1: Synthesis of this compound via Thionyl Chloride
This protocol is adapted from validated literature procedures.[8][9]
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Dry all glassware thoroughly in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.
-
Inert Atmosphere: Establish and maintain a positive pressure of dry nitrogen or argon throughout the reaction.
-
Reagent Charging: Charge the flask with 3-methylpentanoic acid (1.0 equivalent).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 equivalents) to the stirred 3-methylpentanoic acid at room temperature via the dropping funnel over 20-30 minutes. A catalytic amount of DMF (1-2 drops) can be added to the carboxylic acid before the thionyl chloride addition to accelerate the reaction.[8]
-
Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Heating: Slowly increase the temperature using an oil bath to 80 °C and maintain a gentle reflux for 2 hours. The reaction is typically complete when gas evolution has ceased.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by simple distillation. For complete removal, add anhydrous toluene (equal volume to the starting acid) and remove it under reduced pressure on a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless liquid.[8] A literature report indicates a boiling point of 73 °C at 200 mbar.[8]
Protocol 2: Analytical Derivatization for Reaction Monitoring
-
Sample Preparation: In a small vial, prepare a solution of benzylamine (3-5 equivalents relative to the aliquot) in 1 mL of a dry, inert solvent (e.g., dichloromethane or THF).
-
Quenching: Using a nitrogen-purged syringe, withdraw a small aliquot (e.g., 0.1 mL) from the crude reaction mixture and add it dropwise to the stirring benzylamine solution at 0 °C (ice bath).
-
Analysis: Allow the derivatization reaction to stir for 5 minutes. The resulting stable amide solution can now be spotted directly onto a silica gel TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes) to assess the consumption of the starting carboxylic acid.
Mandatory Safety Precautions
Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and a lachrymator.[15][16] Reacts violently with water, releasing toxic and corrosive gases (SO₂ and HCl).[15][17] Causes severe skin burns and eye damage.[18]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[15][16] Ensure an emergency shower and eyewash station are immediately accessible.[16]
-
Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[19] Do NOT use water to clean up spills.[16]
-
-
This compound:
-
Waste Disposal: All waste materials, including quenched reaction mixtures and contaminated absorbents, must be disposed of according to institutional and local hazardous waste regulations.
References
-
Protheragen. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Protheragen. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Retrieved from [Link]
-
Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides. Fiveable. Retrieved from [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Retrieved from [Link]
-
New Jersey Department of Health. (2000). HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. Retrieved from [Link]
-
Sciencemadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. Sciencemadness.org. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. ILO. Retrieved from [Link]
-
Organic Chemistry Explained. (2021). Acids to Acyl Chlorides, Part 2. YouTube. Retrieved from [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Retrieved from [Link]
-
Brainly.com. (2024). React 4-methylpentanoic acid with 3-methylbutanoyl chloride in the presence of pyridine. Brainly.com. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of N-Methyl-2-chloropyridinium trifluoromethane sulfonate. Organic Syntheses. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Sciencemadness.org. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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Technical Support Center: Strategies for Preventing Hydrolysis of 3-Methylpentanoyl Chloride During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of 3-methylpentanoyl chloride, a key intermediate in various synthetic pathways. The primary focus of this document is to provide in-depth, actionable strategies to prevent its hydrolysis during reaction workup, ensuring the integrity of your synthesis and maximizing yield.
Introduction: The Challenge of Acyl Chloride Instability
This compound is a highly reactive acylating agent, a characteristic that makes it invaluable in organic synthesis. However, this high reactivity also renders it extremely susceptible to hydrolysis.[1][2] Exposure to even trace amounts of water can rapidly convert it to the corresponding carboxylic acid, 3-methylpentanoic acid, and corrosive hydrochloric acid (HCl) gas.[1] This unwanted side reaction not only consumes the starting material, leading to reduced product yields, but also complicates the purification of the desired product due to the formation of byproducts.[1]
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and mitigate the hydrolysis of this compound during the critical workup phase of your experiment.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound. The answers provide not just solutions, but also the underlying chemical principles to empower you to adapt these strategies to your specific experimental context.
Q1: I'm observing a lower than expected yield and my crude NMR/IR analysis shows the presence of a carboxylic acid. What's the likely cause?
A1: The presence of 3-methylpentanoic acid alongside your target product is a strong indicator that hydrolysis of the this compound has occurred during your workup.[3] Acyl chlorides are highly electrophilic and react readily with water.[2][4] This reaction is often accelerated by the aqueous solutions typically used in workup procedures to remove catalysts or unreacted starting materials.[3]
Root Causes of Hydrolysis During Workup:
-
Aqueous Washes: Direct contact with water, or aqueous solutions of acid or base, is the most common cause.
-
Atmospheric Moisture: Exposure of the reaction mixture or the isolated acyl chloride to humid air can be sufficient to cause significant hydrolysis.[1][5]
-
"Wet" Solvents: Using solvents that have not been rigorously dried.
Q2: How can I modify my workup procedure to avoid direct contact with aqueous solutions?
A2: The key is to employ anhydrous workup techniques. This involves using organic solvents and reagents that are free of water.
Recommended Anhydrous Workup Protocol:
-
Quenching (if necessary): If you need to quench a reactive reagent, do so with an anhydrous organic solvent containing a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), at a low temperature (e.g., 0 °C).[6][7] This will neutralize any HCl generated without introducing water.
-
Removal of Salts: The resulting ammonium salts (e.g., triethylammonium chloride) are often insoluble in non-polar organic solvents and can be removed by filtration.
-
Solvent Removal: After filtration, the solvent can be removed under reduced pressure using a rotary evaporator.
Experimental Workflow: Anhydrous Workup
Caption: Anhydrous workup workflow for isolating this compound.
Q3: If an aqueous wash is unavoidable, what precautions can I take to minimize hydrolysis?
A3: While not ideal, sometimes an aqueous wash is necessary. In such cases, the following steps can significantly reduce the extent of hydrolysis:
-
Use Cold Solutions: Perform all aqueous washes with ice-cold solutions (water, brine, or bicarbonate solutions).[3] The lower temperature slows down the kinetics of the hydrolysis reaction.
-
Minimize Contact Time: Work quickly and efficiently. Do not let the organic and aqueous layers remain in contact for extended periods.[3]
-
Use Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[3][8] Brine helps to remove the bulk of dissolved water from the organic layer due to the high salt concentration.[8]
-
Immediate and Thorough Drying: After the final aqueous wash, immediately dry the organic layer over a suitable anhydrous drying agent.
Q4: What are the best drying agents for this compound, and how do I know when the solution is dry?
A4: Choosing the right drying agent is crucial. It must be efficient at removing water and inert towards the acyl chloride.
| Drying Agent | Efficiency | Capacity | Suitability for this compound |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Low-Medium | High | Excellent. It is neutral and does not react with acyl chlorides.[8][9] |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Medium | Excellent. It is fast and efficient.[8][9] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Low | Not Recommended. Can form complexes with carbonyl compounds. |
| Molecular Sieves (3Å or 4Å) | Very High | Low | Good for final drying or storage. Can be added to the distilled product.[10] |
Ensuring Complete Drying: Add the drying agent to the organic solution and swirl.[8] If the drying agent clumps together, it indicates the presence of water, and more should be added.[8] The solution is considered dry when freshly added drying agent flows freely in the solution without clumping.[8] After drying, filter or decant the solution to remove the drying agent.[8]
Q5: Can I use a mild base like sodium bicarbonate to neutralize HCl during the workup?
A5: Yes, a wash with a cold, saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize excess acid.[6][9] However, this introduces an aqueous basic environment which can promote hydrolysis.
Best Practices for Bicarbonate Wash:
-
Use a Separatory Funnel: Perform the wash in a separatory funnel.
-
Add Slowly: Add the bicarbonate solution slowly and carefully, as the neutralization of acid will produce carbon dioxide gas, leading to pressure buildup.[3] Vent the funnel frequently.[3]
-
Keep it Cold: Use an ice-cold bicarbonate solution.
-
Follow with Brine: Immediately after the bicarbonate wash, wash the organic layer with cold brine to remove residual water.[3]
-
Dry Thoroughly: Proceed immediately to the drying step with an anhydrous drying agent.
Q6: My final product is still impure after workup. What are the recommended purification methods?
A6: For a liquid acyl chloride like this compound, fractional distillation is the most effective purification method.[9]
Distillation Parameters for this compound:
-
Boiling Point: 140 °C at atmospheric pressure.[11] A literature-reported boiling point is 73 °C at 200 mbar.[12]
-
Vacuum Distillation: Distillation under reduced pressure is recommended to avoid thermal decomposition.
Hydrolysis Mechanism
Caption: Mechanism of this compound hydrolysis.
Preventative Measures: Best Practices for Handling Acyl Chlorides
Proactive measures are the most effective way to prevent hydrolysis.
-
Inert Atmosphere: Always handle this compound and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][12]
-
Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[1][5]
-
Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dry place.[1] Some sources suggest storing over molecular sieves after distillation.[10]
By implementing these rigorous anhydrous techniques and understanding the chemical principles behind the instability of this compound, you can significantly improve the outcome of your synthetic procedures, leading to higher yields and purer products.
References
-
LibreTexts Chemistry. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia. Retrieved from [Link]
-
Reddit. (2023, March 14). Drying agents for Acyl halides : r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride - Organic Syntheses Procedure. Retrieved from [Link]
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YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021, August 3). Reactions with Acid Chloride : r/OrganicChemistry. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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-
PubChem. (n.d.). 3-Methyl-pentanoyl chloride | C6H11ClO | CID 11423624. Retrieved from [Link]
-
Study.com. (n.d.). This compound is treated with ammonia to produce and amide. Please provide a detailed mechanism that includes a tetrahedral intermediate. Lastly, name the product. Retrieved from [Link]
-
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-
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-
Chegg. (2021, September 13). Draw the skeletal structure of this compound from the condensed formula (shown belav). CH3CH2CH(CH3)CH2COCI. Retrieved from [Link]
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Technical Support Center: Optimizing Temperature for 3-Methylpentanoyl Chloride Reactions
Welcome to the technical support resource for 3-Methylpentanoyl Chloride. As Senior Application Scientists, we have compiled this guide to address the critical role of temperature in ensuring the success of your reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in reactions involving this compound?
Temperature is arguably the most critical parameter to control in reactions with this compound due to its high reactivity.[1][2] Temperature directly influences reaction kinetics (the rate of reaction) and thermodynamics (the position of equilibrium and product stability).[3]
-
Kinetics: Increasing the temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions. This generally accelerates the rate of the desired reaction. However, it also accelerates the rates of potential side reactions.[3][4]
-
Thermodynamics & Stability: this compound and its products can be susceptible to thermal degradation.[5] Excessively high temperatures can lead to decomposition, polymerization, or the formation of tarry byproducts, significantly reducing the yield and purity of the desired product.[5][6] Many reactions involving acyl chlorides are highly exothermic; therefore, initial cooling is often necessary to control the reaction rate and prevent a dangerous thermal runaway.[4]
Q2: My this compound is not forming from 3-methylpentanoic acid. Could temperature be the issue?
Yes, temperature control during the synthesis of this compound is crucial. The optimal temperature depends heavily on the chlorinating agent used.
A common method involves reacting 3-methylpentanoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7] A typical procedure involves the slow addition of thionyl chloride at room temperature, which can cause an initial temperature drop, followed by gentle heating or reflux (e.g., to 80°C) to drive the reaction to completion.[7]
Troubleshooting Synthesis Temperature:
-
Temperature Too Low: If the mixture is not heated sufficiently after the initial addition, the reaction may be too slow or stall, resulting in low conversion.[8]
-
Temperature Too High: While reflux is often required, excessive temperatures (e.g., above 100-140°C) can cause the decomposition of thionyl chloride itself, which may introduce impurities.[6]
Experimental Protocol: Synthesis of this compound
-
Preparation: Under an inert nitrogen atmosphere, add 3-methylpentanoic acid (1.0 eq) to a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add a catalytic amount of DMF (e.g., a few drops).[7]
-
Addition of Thionyl Chloride: While stirring at room temperature, slowly add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise. The reaction is often accompanied by vigorous gas evolution (SO₂ and HCl), and the temperature may initially decrease.[7]
-
Heating to Completion: After the addition is complete, stir the mixture at room temperature for approximately 30 minutes. Then, slowly increase the temperature to 80°C and maintain a gentle reflux for 2 hours to ensure the reaction goes to completion.[7]
-
Isolation: The crude this compound can be isolated by distillation of the reaction mixture to remove excess thionyl chloride and purify the product.[7]
Q3: I am performing a reaction with an amine and the mixture is turning dark and tarry. What's happening?
The formation of a dark, tarry byproduct is a classic sign of decomposition, often caused by excessive reaction temperatures.[5] Reactions between acyl chlorides and amines (amidation) are typically very fast and highly exothermic.[4][9][10]
Causality:
-
Exothermic Reaction: The reaction generates significant heat. If this heat is not dissipated, the localized temperature of the mixture can rise dramatically, leading to the decomposition of starting materials or the desired amide product.[5]
-
Side Reactions: High temperatures can promote unwanted side reactions.
To prevent this, it is critical to control the initial exotherm. The standard procedure is to add the this compound slowly and dropwise to a cooled solution of the amine (e.g., 0°C in an ice bath).[4][5] This ensures that the heat generated is effectively removed, keeping the bulk reaction temperature low and preventing thermal degradation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.[4]
Q4: My Friedel-Crafts acylation reaction has a very low yield. How should I adjust the temperature?
Temperature is a double-edged sword in Friedel-Crafts acylation. While heat can increase the reaction rate, it often leads to decreased yield and selectivity.[4][11]
Key Temperature Considerations for Friedel-Crafts Acylation:
-
Initial Addition: The formation of the acylium ion electrophile by reacting this compound with a Lewis acid (e.g., AlCl₃) is exothermic. This step, and the subsequent addition to the aromatic substrate, should be performed at a low temperature (e.g., 0-5°C) to maintain control and prevent side reactions.[4][5]
-
Reaction Progression: After the initial controlled addition, the reaction may require gentle heating to proceed to completion. Some reactions proceed well at room temperature, while others may need to be warmed (e.g., to 50-60°C).[4][12] The optimal temperature is a balance between reaction rate and product purity.
-
Substrate Sensitivity: Aromatic substrates that are highly activated may react vigorously, necessitating stricter temperature control at the lower end of the range. Deactivated substrates may require more forcing conditions (higher temperatures) to react.[5]
The workflow below illustrates a logical approach to optimizing temperature for this specific reaction.
Caption: Workflow for optimizing Friedel-Crafts acylation temperature.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to temperature control in this compound reactions.
| Observed Issue | Potential Temperature-Related Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature is too low, causing the reaction to be impractically slow or stall.[8] | After initial controlled addition at low temperature, allow the reaction to warm to room temperature. If still slow, gently heat and monitor progress via TLC or GC.[4] |
| Formation of Multiple Products / Impurities | Reaction temperature is too high, promoting side reactions (e.g., elimination, multiple acylations).[4] | Perform the reaction at a lower temperature. Ensure slow, dropwise addition of the acyl chloride into a cooled solution to dissipate heat.[5] |
| Reaction Mixture Turns Dark/Tarry | Excessive heat is causing decomposition of reagents or products.[5] | Immediately cool the reaction. For future attempts, maintain a lower temperature throughout the addition and reaction period. Ensure efficient stirring to avoid localized hot spots. |
| Vigorous, Uncontrolled Reaction | The reaction is highly exothermic, and the initial temperature was not low enough to control the rate.[4] | Stop the addition immediately and cool the flask in an ice bath. Re-start the addition at a much slower rate once the temperature is stable at a lower point (e.g., 0°C). |
| Product Decomposes During Workup/Purification | The product is thermally unstable. | If purification involves distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Logical Troubleshooting Flowchart
When troubleshooting, it's essential to distinguish between kinetic and stability issues. This decision tree can guide your process.
Caption: Decision tree for troubleshooting low yields in acyl chloride reactions.
The Interplay of Temperature, Rate, and Purity
Optimizing temperature is a balancing act. The ideal temperature maximizes the rate of the desired reaction while minimizing the formation of impurities from side reactions or degradation.
Caption: Relationship between temperature, reaction rates, and overall yield.
References
- BenchChem. (n.d.). Optimizing temperature for (4-Methylphenoxy)acetyl chloride reactions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride.
- ChemicalBook. (2016). This compound synthesis.
- Wang, Z., et al. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing).
- Reddit r/Chempros. (2024). What are some common causes of low reaction yields?.
- Chemistry LibreTexts. (2024). A Quick Review of Thermodynamics and Kinetics.
- Reddit r/Chempros. (2024). Acyl chloride formation in presence of acid sensitive groups.
- LookChem. (n.d.). Cas 51116-72-4,this compound.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Methyl-pentanoyl chloride.
- ChemicalBook. (n.d.). This compound CAS#: 51116-72-4.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Study.com. (n.d.). This compound is treated with ammonia to produce and amide.
- Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!.
- Reddit r/chemistry. (2018). Common ways to lose product and reduce yield?.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
- Benchchem. (n.d.). Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.
- Chemistry LibreTexts. (2025). Reactions of Amines.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- ChemicalBook. (2023). This compound.
- Energetic Materials Frontiers. (2024). CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
- BenchChem. (n.d.). Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ResearchGate. (n.d.). Thermal stability and decomposition behaviors of some hydrous transition metal chlorides.
- Chegg.com. (2020). Solved 5. Write the chemical reactions of the compound.
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Removing 3-methylpentanoic acid impurity from 3-Methylpentanoyl Chloride
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and detailed protocols for the effective removal of 3-methylpentanoic acid impurity from 3-methylpentanoyl chloride. Our guidance is grounded in established chemical principles to ensure the highest purity of your final product, a critical factor for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: After synthesizing this compound from 3-methylpentanoic acid using thionyl chloride, my crude product shows contamination with the starting material. What is the most likely cause?
A1: The presence of unreacted 3-methylpentanoic acid is a common issue and typically points to an incomplete reaction. This can be due to several factors:
-
Insufficient Thionyl Chloride: The stoichiometry of the reaction requires at least one equivalent of thionyl chloride (SOCl₂) per equivalent of carboxylic acid. Often, a slight excess of thionyl chloride is used to drive the reaction to completion.
-
Reaction Time and Temperature: The conversion of a carboxylic acid to an acid chloride is not instantaneous. If the reaction is not allowed to proceed for a sufficient duration or at the appropriate temperature, unreacted starting material will remain.
-
Presence of Water: Thionyl chloride reacts readily with water. Any moisture in the reaction flask, solvent, or on the glassware will consume the reagent, rendering it unavailable for the desired reaction. It is crucial to use oven-dried glassware and anhydrous solvents.
Q2: I have a significant amount of unreacted 3-methylpentanoic acid in my this compound. Which purification method is most effective?
A2: The choice of purification method depends on the scale of your reaction and the desired final purity. Two highly effective methods are:
-
Fractional Distillation: This is the preferred method, especially for larger quantities. There is a substantial difference in the boiling points of this compound (~140°C) and 3-methylpentanoic acid (~197°C), which allows for excellent separation.[1][2][3][4]
-
Extractive Workup with a Mild Base: For smaller scales or to remove trace amounts of the acidic impurity, a simple liquid-liquid extraction with a weak aqueous base like sodium bicarbonate is very effective.[5] The basic wash will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the neutral acid chloride in the organic phase.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to wash out the 3-methylpentanoic acid impurity?
A3: It is strongly advised not to use strong bases like NaOH. Acid chlorides are highly reactive and will be readily hydrolyzed back to the carboxylic acid by hydroxide ions.[6] Using a milder base, such as sodium bicarbonate, is crucial to selectively neutralize the carboxylic acid without significantly degrading your desired product.[5]
Q4: How can I confirm the purity of my this compound after purification?
A4: Several analytical techniques can be employed to assess the purity of your final product:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch characteristic of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber (around 1800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to look for the disappearance of the acidic proton of the carboxylic acid. ¹³C NMR will also show a characteristic shift in the carbonyl carbon.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to detect and quantify any remaining 3-methylpentanoic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with starting material after distillation. | Inefficient fractional distillation setup; heating too rapidly. | Ensure your distillation column is well-insulated and has a sufficient number of theoretical plates. Use a slow and steady heating rate to allow for proper equilibration and separation of the components. |
| Low yield after extractive workup. | Hydrolysis of the acid chloride during the wash. | Use a mild base (e.g., saturated sodium bicarbonate solution) and perform the extraction quickly at a low temperature (e.g., in an ice bath). Do not allow the layers to remain in contact for an extended period. Ensure the organic solvent is thoroughly dried after the wash. |
| The product has a yellow or brown tint. | Decomposition of the product due to excessive heat during distillation. | Distill under reduced pressure to lower the boiling point of the this compound and minimize thermal decomposition. |
| Vigorous gas evolution during basic wash. | Reaction of the basic solution with residual thionyl chloride or HCl byproduct. | Before the basic wash, ensure that excess thionyl chloride has been removed by distillation or evaporation under reduced pressure. |
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method leverages the significant difference in boiling points between the product and the impurity.
Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 134.60[7] | ~140.4[4] |
| 3-Methylpentanoic Acid | 116.16[1] | 196-198[1] |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Initial Distillation (Optional): If a significant amount of excess thionyl chloride (boiling point: 74.6°C) is present, it can be removed first by simple distillation.
-
Fractional Distillation:
-
Gently heat the crude this compound in the distillation flask.
-
Carefully monitor the temperature at the distillation head. The first fraction will likely be any remaining low-boiling impurities.
-
Collect the pure this compound as the fraction that distills at approximately 140-142°C (at atmospheric pressure).
-
The 3-methylpentanoic acid will remain in the distillation flask due to its much higher boiling point.
-
-
Product Collection: Collect the purified product in a clean, dry receiving flask. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Protocol 2: Purification by Extractive Workup
This method relies on the acidic nature of the carboxylic acid impurity.
Workflow Visualization:
Caption: Phase partitioning during basic extraction.
References
-
PubChem. (n.d.). 3-Methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Methylpentanoic acid (HMDB0033774). Retrieved from [Link]
-
ChemBK. (2024, April 10). 3-Methyl pentanoic acid. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 51116-72-4. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound (±)-3-Methylpentanoic acid (FDB012545). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Mol-Instincts. (2025, May 20). 3-methylbutanoyl chloride. Retrieved from [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
ResearchGate. (2020, June 2). How can I separate carboxylic acid and chloride by HPLC?. Retrieved from [Link]
- Google Patents. (n.d.). DE19943858A1 - Process for the purification of carboxylic acid chlorides.
-
The University of the West Indies at Mona. (n.d.). Separation of an Unknown Mixture. The Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Stenutz, R. (n.d.). 3-methylbutanoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
ACS Publications. (2025, December 25). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-pentanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-methyl-pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Safe Handling of 3-Methylpentanoyl Chloride
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 3-Methylpentanoyl Chloride (CAS No. 51116-72-4). The following question-and-answer format is designed to directly address potential issues and ensure the highest standards of laboratory safety and experimental integrity.
Section 1: Understanding the Hazards - FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and water-reactive compound. Its primary hazards stem from these properties:
-
Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[1][2] Inhalation of its vapors may lead to respiratory irritation, burning sensations in the throat and chest, and potentially severe lung damage (pulmonary edema), which can be delayed.[1][3]
-
Water Reactivity: It reacts violently with water, including moisture in the air, to produce heat and toxic, corrosive gases such as hydrogen chloride (HCl) and 3-methylpentanoic acid.[3][4] This reaction can be vigorous enough to cause splattering or even an explosion in a closed container.
-
Flammability: While not highly flammable, it is a combustible liquid and its vapor can form explosive mixtures with air, especially upon heating.[1][3]
Q2: What happens when this compound is exposed to air?
A2: Upon exposure to ambient air, this compound will fume as it reacts with atmospheric moisture. This reaction hydrolyzes the acyl chloride, releasing corrosive hydrogen chloride gas, which is visible as white fumes. This is why it is critical to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated area.[5][6][7]
Section 2: Personal Protective Equipment (PPE) - A Step-by-Step Selection Guide
The selection of appropriate PPE is paramount to mitigating the risks associated with this compound. A multi-layered approach is necessary to protect against all potential routes of exposure.
Q3: How do I select the correct respiratory protection?
A3: Due to the severe respiratory hazards, adequate respiratory protection is mandatory.
-
Minimum Requirement: A full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[8] The full-facepiece provides the added benefit of protecting the eyes and face from splashes and fumes.[1]
-
For Higher Concentrations or Spills: In situations with the potential for higher vapor concentrations, such as a large spill, a self-contained breathing apparatus (SCBA) is necessary.[1]
-
Causality: The acid gas component of the cartridge is crucial for neutralizing the HCl gas produced upon hydrolysis.[8] A standard organic vapor cartridge is insufficient. Always check that the respirator is NIOSH-approved.[8]
Q4: What type of eye and face protection is required?
A4: Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.
-
Standard Practice: Chemical splash goggles that form a seal around the eyes are the minimum requirement.[7]
-
Enhanced Protection: For maximum protection, a full-face shield should be worn in conjunction with chemical splash goggles.[1][6] A face shield alone does not provide adequate protection.
-
Rationale: This combination protects against direct splashes from a reaction and shields the face from corrosive fumes.
Q5: What are the best gloves for handling this compound?
A5: Glove selection requires careful consideration of chemical compatibility and the nature of the work being performed. Acyl chlorides are aggressive chemicals, and not all standard laboratory gloves are suitable.
-
Recommended Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of corrosive acids and reactive chemicals.[9] It is a preferred choice for extended handling.
-
Viton®: Also provides excellent resistance but can be more expensive.
-
Double Gloving: A common and highly recommended practice is to wear two pairs of gloves. A heavier, more resistant glove (like butyl rubber) can be worn over a thinner disposable glove (like nitrile). This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
-
Nitrile Gloves: While widely used in labs, standard thin nitrile gloves offer poor to fair resistance against acyl chlorides and should only be considered for incidental splash protection, not for direct or prolonged contact.[10][11] If nitrile gloves are used, they must be changed immediately upon any contact with the chemical.[12]
-
Important Consideration: No specific permeation data for this compound is readily available for common glove materials. The recommendations are based on data for similar corrosive chemicals like Acetyl Chloride.[13] It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.
Table 1: Glove Selection Summary for Acyl Chlorides
| Glove Material | Incidental Splash Contact | Extended Contact/Immersion | Rationale |
| Nitrile | Fair (Change Immediately)[10][11] | Not Recommended[10] | Provides minimal protection; susceptible to rapid degradation and permeation. |
| Neoprene | Good | Fair to Good | Offers moderate resistance; better than nitrile for short-term handling.[9] |
| Butyl Rubber | Excellent | Recommended | High resistance to corrosive acids and reactive chemicals.[9] |
| Viton® | Excellent | Recommended | Excellent chemical resistance, particularly to aggressive chemicals.[9] |
Q6: What type of protective clothing is necessary?
A6: To protect the skin from potential splashes and corrosive vapors, the following should be worn:
-
Flame-resistant laboratory coat: This should be fully buttoned.[5]
-
Chemical-resistant apron: An apron made of rubber or another resistant material worn over the lab coat provides an additional barrier.
-
Full-length pants and closed-toe shoes: These are standard laboratory practice to protect the lower body and feet. Shoes should be made of a non-porous material.
Section 3: Experimental Workflow & Troubleshooting
Q7: What is the single most important environmental factor to control during my experiment?
A7: Moisture control. this compound's high reactivity with water is the primary driver of handling complications.[4][5]
-
Troubleshooting Point: If you observe fuming when dispensing the reagent, it indicates a breach in your moisture control.
-
Preventative Workflow:
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.
-
Inert Atmosphere: Conduct all transfers and reactions under a dry, inert atmosphere, such as nitrogen or argon.[7] A glove box is the ideal environment.[5][7]
-
Solvents: Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves.
-
Q8: I need to add this compound to my reaction. What is the safest way to do this?
A8: The safest method is a slow, controlled addition using a syringe or an addition funnel in a closed system under an inert atmosphere.
-
Experimental Protocol: Reagent Addition
-
Ensure your reaction flask is equipped with a stir bar, a condenser (if heating), and a septum.
-
Purge the entire apparatus with nitrogen or argon.
-
Draw the required amount of this compound into a dry syringe that has been purged with inert gas.
-
Carefully insert the syringe needle through the septum into the reaction flask.
-
Add the acyl chloride dropwise to the reaction mixture with vigorous stirring. A rapid addition can cause a dangerous exotherm.
-
After addition, rinse the syringe immediately with a dry, inert solvent (like dichloromethane) followed by a quenching solvent (like isopropanol) in a separate flask.
-
Workflow for Handling Water-Reactive Corrosive Chemicals
Caption: Workflow for Handling Water-Reactive Chemicals.
Section 4: Emergency Procedures - Troubleshooting Guide
Q9: What should I do in case of a small spill in the fume hood?
A9: For a small, contained spill inside a chemical fume hood:
-
Alert others: Inform personnel in the immediate area.
-
Containment: Use a dry, inert absorbent material like sand, vermiculite, or a commercial spill pillow designed for acid spills. DO NOT USE WATER or combustible materials like paper towels. [3][4]
-
Neutralization (with caution): Once absorbed, the material can be slowly quenched by adding it to a large volume of a weak base like sodium bicarbonate solution with stirring and cooling in a separate container.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water.
Q10: What is the first aid procedure for skin or eye contact?
A10: Immediate and thorough flushing with water is critical. Seconds count.
-
Skin Contact:
-
Eye Contact:
Q11: What should I do if I inhale fumes?
A11:
-
If breathing is difficult, have a trained person administer oxygen.
-
Seek immediate medical attention.[3] Be aware that symptoms like pulmonary edema can be delayed.[3]
PPE Selection Logic
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Technical Support Center: Managing Vigorous Gas Evolution in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for safely and effectively managing vigorous gas evolution during chemical synthesis. The content is structured to address specific issues you may encounter, offering troubleshooting guidance and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, control, and mitigate the risks associated with gas-evolving reactions, ensuring the integrity of your experiments and the safety of your laboratory environment.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed to help you diagnose and respond to specific issues related to gas evolution as they occur during your synthesis.
Scenario 1: Sudden, Uncontrolled Gas Evolution and Foaming
Question: I've just added my reagent, and the reaction is evolving gas much more rapidly than anticipated, causing the solution to foam up and rise in the flask. What should I do?
Immediate Actions & Explanation:
-
Remove External Heating: If you are heating the reaction, immediately remove the heat source. Many gas evolution reactions are exothermic, and reducing the temperature will slow the reaction rate.[1][2][3][4]
-
Ensure Adequate Cooling: If not already in place, carefully immerse the flask in an ice bath to dissipate heat and further slow the reaction.[5] Be cautious of thermal shock to the glassware.
-
Stop Reagent Addition: If you are adding a reagent via a dropping funnel or syringe pump, cease the addition immediately. The rate of gas evolution is often directly proportional to the concentration of the limiting reagent being added.[1][2][3][4]
-
Check for Adequate Stirring: Ensure the stirring is vigorous enough to break up the foam and release trapped gas. Inadequate stirring can lead to a localized buildup of reactants and a sudden, violent release of gas.
-
Vent the System: Make sure your reaction setup is not a closed system. There must be an outlet for the gas to escape, such as a needle connected to an oil bubbler or a condenser open to a fume hood exhaust. A closed system can lead to a catastrophic pressure buildup.[6]
Causality: This situation often arises from an underestimation of the reaction's exothermicity or a rapid, uncontrolled addition of a reactive species. The heat generated accelerates the reaction, creating a positive feedback loop that results in a runaway reaction.[7][8]
Scenario 2: No Gas Evolution Observed After Reagent Addition
Question: I've added a portion of my gas-evolving reagent (e.g., a hydride), but I don't see any bubbles. Should I add more?
Analysis & Recommended Actions:
This is a potentially hazardous induction period. An induction period is a delay before a reaction begins, which can be followed by a sudden, highly exothermic, and vigorous evolution of gas.[9]
-
Do NOT Add More Reagent: Adding more reagent before the reaction has initiated can lead to a dangerous accumulation of unreacted starting materials. Once the reaction starts, the large concentration of reactants can cause an uncontrollable, runaway reaction.[9]
-
Monitor Closely: Carefully observe the reaction for any subtle signs of initiation, such as a slight temperature increase, a color change, or the appearance of a few bubbles.
-
Gentle Heating (with extreme caution): In some cases, gentle warming with a water bath may be required to initiate the reaction. However, this should be done with extreme caution and only if the procedure specifies it. Have a cooling bath readily available to immediately cool the reaction if it accelerates too quickly.
-
Controlled Initiation: A common strategy is to add a small portion (5-10%) of the reagent and wait for a clear sign of reaction initiation (e.g., gas evolution, temperature rise) before proceeding with a controlled addition of the remaining reagent.[9]
Frequently Asked Questions (FAQs)
This section addresses common questions about planning and executing reactions that involve gas evolution.
Q1: How can I predict if my reaction will produce a significant amount of gas?
A1: Predicting gas evolution involves understanding the reaction stoichiometry and the nature of the reagents.
-
Common Gas-Evolving Reactions:
-
Acid-Base Reactions: Carbonates or bicarbonates reacting with acids produce carbon dioxide.[10][11][12]
-
Reductions with Metal Hydrides: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄) react with protic solvents (like water, alcohols) or are quenched with them, releasing hydrogen gas.[13][14]
-
Oxidation of Metals: Active metals reacting with acids will produce hydrogen gas.[10][15][16]
-
Catalytic Decompositions: For example, the use of Raney Nickel, which contains adsorbed hydrogen, can lead to its release.[17][18]
-
Reactions involving Azides or Diazo Compounds: These can release nitrogen gas.
-
-
Stoichiometric Calculation: Before starting, calculate the total moles of gas that will be produced based on the reaction stoichiometry. This will help you choose an appropriately sized reaction vessel. Remember that one mole of an ideal gas occupies approximately 22.4 liters at standard temperature and pressure.[14]
Q2: What are the key factors that control the rate of gas evolution?
A2: The rate of gas evolution is influenced by the same factors that affect general reaction rates:
-
Temperature: Higher temperatures generally increase the reaction rate and, consequently, the rate of gas evolution.[1][2][3]
-
Concentration of Reactants: A higher concentration of reactants leads to more frequent molecular collisions and a faster reaction rate.[1][2][3] This is why the rate of reagent addition is a critical control parameter.
-
Surface Area: For reactions involving a solid reactant (e.g., sodium hydride), a larger surface area (finer powder) will result in a faster reaction.[2][3][4]
-
Pressure: For reactions involving gaseous reactants, increasing the pressure increases the concentration and the reaction rate.[1][2]
| Factor | Effect on Gas Evolution Rate | Control Method |
| Temperature | Increases with higher temperature | Use of cooling baths (ice, dry ice/acetone) |
| Concentration | Increases with higher concentration | Slow, controlled addition of reagents; use of dilute solutions |
| Surface Area | Increases with greater surface area | Use of appropriate form of solid reagent (e.g., granules vs. powder) |
| Stirring | Inconsistent stirring can lead to localized build-up and sudden release | Maintain vigorous and consistent stirring |
Q3: What is the safest way to quench a reaction containing excess reactive hydride?
A3: Quenching highly reactive reagents like sodium hydride or lithium aluminum hydride must be done with extreme care to control the rate of hydrogen gas evolution and the accompanying exotherm.[5][14][19] The key is a stepwise addition of quenching agents with progressively increasing reactivity.
A standard and safe quenching protocol involves the sequential, slow addition of:
-
Isopropanol: This is a relatively mild quenching agent.[20][21]
-
Methanol: More reactive than isopropanol, used to ensure the majority of the reactive hydride is consumed.[21][22]
-
Water: The most reactive quenching agent, added last to ensure complete quenching.[20][22]
Always perform the quench in a cooling bath (e.g., an ice bath) and ensure the rate of addition is slow enough to keep the reaction under control.[5][20]
Q4: When should I consider using a gas scrubber?
A4: A laboratory gas scrubber is essential when the evolved gas is toxic, corrosive, or environmentally harmful.[23][24][25] Common examples include reactions that produce hydrogen chloride (HCl), ammonia (NH₃), sulfur dioxide (SO₂), or chlorine (Cl₂). The scrubber works by passing the effluent gas stream through a liquid or solid medium that neutralizes or traps the harmful components.[23][24][25] For instance, an acidic gas like HCl can be scrubbed by bubbling it through a basic solution like sodium hydroxide.
Experimental Protocols & Workflows
Protocol: Safe Quenching of a Sodium Hydride Reaction
This protocol outlines a self-validating system for safely quenching a reaction containing excess sodium hydride (NaH).
Materials:
-
Reaction flask containing excess NaH in a suitable solvent (e.g., THF, Toluene)
-
Dropping funnel
-
Ice-water bath
-
Stir plate and stir bar
-
Isopropanol
-
Methanol
-
Deionized water
-
Nitrogen or Argon supply
Procedure:
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (Nitrogen or Argon).
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[20]
-
Initial Quench (Isopropanol): Slowly add isopropanol to the stirred suspension of NaH via a dropping funnel.[20][21] You should observe gas evolution (hydrogen). The rate of addition should be controlled to maintain a steady, gentle bubbling. If the gas evolution becomes too vigorous, stop the addition and allow the reaction to subside before continuing.
-
Monitor for Completion: Continue adding isopropanol until the gas evolution ceases. This indicates that the bulk of the NaH has been quenched.
-
Secondary Quench (Methanol): After gas evolution from the isopropanol addition has stopped, slowly add methanol.[21][22] This is a more reactive alcohol and will quench any remaining traces of NaH. Again, add it slowly and watch for any renewed gas evolution.
-
Final Quench (Water): Once the methanol addition is complete and no further gas is evolved, very cautiously add water dropwise.[20][22] This final step ensures that any pockets of reactive material are fully neutralized.
-
Warm to Room Temperature: Once the addition of water is complete and no more gas is evolved, the cooling bath can be removed, and the flask can be allowed to warm to room temperature. The reaction mixture can now be safely worked up.
Visual Workflow: Decision-Making for Gas Evolution
The following diagram illustrates a logical workflow for assessing and managing a reaction with potential gas evolution.
Caption: Decision workflow for planning and executing a synthesis involving gas evolution.
Visual Diagram: Safe Quenching Apparatus
This diagram shows a typical laboratory setup for the controlled quenching of a reactive reagent.
Caption: Recommended apparatus setup for the safe and controlled quenching of a reactive mixture.
References
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Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. [Link]
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Best Practices for Working with Chemical Reactions in the Lab. (2024, January 1). In-person. [Link]
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(a) The thermal runaway process and evolved gas components in LIBs. (b)... - ResearchGate. [Link]
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How does one quench a reaction, and what are some examples of quenching reagents based on the reaction type? True Geometry's Blog. [Link]
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Raney Nickel: A Widely Used Catalyst in Alkaline Water Electrolysis for Hydrogen Production. (2023, December 13). HEGERLS. [Link]
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Factors Affecting Reaction Rates – Chemistry. UH Pressbooks. [Link]
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DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2. (2018, March 31). YouTube. [Link]
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Is it essential to quench NaH after the completion of a reaction? (2014, October 10). ResearchGate. [Link]
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7.8: Acid–Base and Gas Evolution Reactions. (2020, February 24). Chemistry LibreTexts. [Link]
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Study on the Multi-Stage Evolution of Thermal Runaway and the Flammability Threshold of Gas Generation in Lithium Iron Phosphate Batteries Based on SOC Gradient. (2023, April 30). NIH. [Link]
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Understanding the Working Principle of Laboratory Gas Scrubbers. [Link]
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What is thermal runaway in lithium-ion batteries. Gasmet Technologies. [Link]
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Quenching Reactive Substances. (2006, October 27). KGROUP. [Link]
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Gas Evolution Reaction | Overview & Examples. Study.com. [Link]
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Factors Affecting Rates of Reaction. Student Academic Success - Monash University. [Link]
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Oxidation Mechanisms of Electrolyte and Fire Gas Generation Laws During a Lithium-Ion Battery Thermal Runaway. MDPI. [Link]
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Thermal runaway. Wikipedia. [Link]
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What Are The Safety Precautions For Gas Collection Over Water? (2023, June 9). Chemistry For Everyone. [Link]
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Safety Slide: Raney Nickel. [Link]
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Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. EPFL. [Link]
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Gas Evolution as a Tool to Study Reaction Kinetics Under Biomimetic Conditions. (2023, March 14). [Link]
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What Is A Gas Evolution Reaction In Chemistry? (2023, September 12). YouTube. [Link]
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Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. [Link]
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Gas evolution reaction. Wikipedia. [Link]
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HOW TO MAKE A GAS SCRUBBER FOR CHEMISTRY. (2018, June 14). YouTube. [Link]
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Hydrogenation of 1-hexene with Raney nickel. (2019, January 7). Chemistry Stack Exchange. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]
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Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS. CatSci Ltd. [Link]
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Scaling up. (2021, August 3). YouTube. [Link]
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What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 3-Methylpentanoyl Chloride via GC-MS
Introduction: The Criticality of Purity in Reactive Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, acyl chlorides like 3-Methylpentanoyl Chloride are indispensable building blocks. Their high reactivity, which makes them excellent acylation agents, is also their greatest analytical challenge.[1] As reactive intermediates, residual acyl chlorides or impurities derived from their synthesis can impact the safety, stability, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities can be genotoxic, making their precise quantification not just a matter of quality control, but of regulatory necessity.[2]
Direct analysis of this compound is fraught with difficulty due to its extreme moisture sensitivity, readily hydrolyzing back to the corresponding carboxylic acid upon contact with ambient moisture.[3][4][5] This guide provides a comprehensive comparison of analytical strategies, focusing on a robust, validated Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization—a field-proven approach to tame the reactivity of acyl chlorides for accurate and reliable purity assessment.
Comparative Analysis of Analytical Methodologies
The choice of analytical method is a critical decision driven by the analyte's chemical nature. For a highly reactive species like this compound, direct injection techniques are often unreliable.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Direct GC-MS Analysis | Direct injection of the sample diluted in an anhydrous solvent. | Fast sample preparation. | Highly prone to on-column hydrolysis, interaction with active sites in the inlet/column leading to poor peak shape, and inaccurate quantification.[4][6] | Not Recommended: High risk of analyte degradation and erroneous results. |
| Derivatization-HPLC-UV/DAD | Chemical conversion of the acyl chloride into a stable, UV-active derivative, followed by HPLC separation.[7][8] | Excellent for non-volatile impurities; high precision. Can be designed to differentiate acyl chloride from its corresponding acid.[7] | Requires a chromophore for sensitive detection; potentially more complex derivatization and mobile phase preparation. | Viable Alternative: A strong choice, especially if HPLC is the primary platform in a lab. However, it may not detect highly volatile impurities. |
| Derivatization-GC-MS | Chemical conversion into a stable, volatile derivative, followed by GC separation and MS detection.[9] | Excellent for volatile analytes; MS provides definitive identification and high sensitivity.[10] Robust and widely applicable. | Requires careful selection of an anhydrous derivatization agent and solvent. | Recommended Method: The gold standard for this application, offering a superb balance of specificity, sensitivity, and robustness for both the main component and potential volatile impurities. |
The consensus in the field leans heavily towards derivatization as the most reliable strategy for acyl chloride analysis.[2][6][7] By converting the unstable acyl chloride into a stable amide or ester, we can leverage the full power of GC-MS for a precise and trustworthy purity profile.
In-Depth Focus: Purity Profiling by Derivatization-GC-MS
This guide will focus on a method involving derivatization with diethylamine. This reaction is rapid, specific for the acyl chloride, and produces a stable N,N-diethyl-3-methylpentanamide derivative with excellent chromatographic properties. This approach allows for clear differentiation from the potential starting material impurity, 3-methylpentanoic acid.[9]
The Chemistry of Stabilization
The core of the method is the nucleophilic acyl substitution reaction where the highly reactive acyl chloride is "quenched" by a secondary amine.
Caption: Derivatization of this compound with Diethylamine.
Anticipated Impurities and Their Significance
A robust method must be able to separate and identify potential impurities from the synthesis and degradation of this compound.
-
3-Methylpentanoic Acid: The primary starting material and the product of hydrolysis.[3][11] It will not react with diethylamine under these conditions, and while it can be analyzed by GC-MS after a separate esterification or silylation, it will typically show poor peak shape without derivatization.
-
Thionyl Chloride (SOCl₂): A common reagent for converting carboxylic acids to acyl chlorides.[12] It is highly volatile and may be present at trace levels.
-
3-Methylpentanoic Anhydride: Can form as a side-product during synthesis. It would also react with diethylamine to form the same N,N-diethyl-3-methylpentanamide derivative, but at a different reaction rate.
Experimental Protocol & Workflow
Adherence to a validated protocol is paramount for reproducible results. This workflow is designed to ensure sample integrity from receipt to final report.
Caption: Overall workflow for GC-MS purity analysis.
Part A: Sample Preparation and Derivatization
Causality: This step is the most critical. All glassware must be oven-dried, and all solvents must be anhydrous to prevent premature hydrolysis of the sample. Pyridine is used as a mild base to neutralize the HCl generated during the reaction, preventing potential side reactions.
-
Glassware Preparation: Ensure all vials, syringes, and pipette tips are thoroughly dried in an oven at 120°C for at least 4 hours and cooled in a desiccator.
-
Reagent Preparation: Prepare a derivatization solution by mixing anhydrous diethylamine and anhydrous pyridine in a 1:1 (v/v) ratio in an anhydrous solvent like dichloromethane (DCM) or toluene. A typical concentration would be 0.2 M of each.
-
Sample Weighing: In a glove box or under a stream of dry nitrogen, accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilution: Dilute the sample to the mark with anhydrous DCM. This is the stock solution.
-
Derivatization: In a 2 mL autosampler vial, combine 100 µL of the sample stock solution with 500 µL of the derivatization reagent solution.
-
Reaction: Cap the vial immediately, vortex for 10 seconds, and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.[13]
-
Final Dilution: Dilute the reaction mixture with 400 µL of anhydrous DCM to bring the final volume to 1.0 mL. The sample is now ready for GC-MS analysis.
Part B: GC-MS Instrumental Parameters
Causality: The chosen parameters are designed for robust separation of the derivatized product from potential volatile impurities and solvent fronts. A non-polar HP-5ms column is a workhorse for general purity analysis, providing good resolution based on boiling points. The temperature program allows for the elution of volatile components at lower temperatures before ramping up to elute the higher-boiling amide derivative.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity and spectral library matching capabilities.[14] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of analytes.[15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet | Split/Splitless, 250°C | Splitless mode for 1 min ensures quantitative transfer of the sample for high sensitivity.[15] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | Separates volatile impurities from the solvent and allows for elution of the high-boiling amide derivative. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique for creating reproducible mass spectra for library matching. |
| MS Scan Range | 35 - 400 amu | Covers the expected mass range for the derivative and potential fragments. |
Data Analysis, Interpretation, and Method Validation
Interpreting the Results
Upon analysis, the total ion chromatogram (TIC) will be evaluated.
-
Peak Identification: The major peak will be the N,N-Diethyl-3-methylpentanamide derivative. Its identity is confirmed by matching its mass spectrum against a reference spectrum or by interpreting its fragmentation pattern (e.g., presence of the molecular ion and characteristic fragments).
-
Impurity Detection: Any other peaks will be integrated and identified via their mass spectra and comparison to the NIST library.
-
Purity Calculation: The purity of the original this compound is typically reported as the area percent of the main derivative peak relative to the total area of all integrated peaks.
Purity (%) = (Area of Derivative Peak / Total Area of All Peaks) * 100
Ensuring Trustworthy Data: Method Validation
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[16][17] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is demonstrated by showing no interference at the retention time of the derivative.
-
Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Essential for controlling trace-level impurities.[17]
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
Conclusion
The inherent reactivity of this compound makes its purity analysis a non-trivial task. Direct analytical approaches are unreliable and prone to error. A well-designed derivatization-GC-MS method, such as the one detailed in this guide, provides a robust, specific, and sensitive solution. By converting the unstable acyl chloride into a stable amide, researchers and quality control scientists can confidently assess the purity profile, ensuring the quality and safety of downstream products. The validation of such a method in accordance with regulatory guidelines is the final step in establishing a trustworthy analytical system for this critical class of chemical intermediates.
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Differentiating Positional Isomers: A Spectral Comparison of 3-Methylpentanoyl Chloride and 2-Methylpentanoyl Chloride
In the realm of organic synthesis and drug development, the precise identification of molecular structure is paramount. Positional isomers, such as 3-methylpentanoyl chloride and 2-methylpentanoyl chloride, present a common analytical challenge due to their identical molecular formula (C₆H₁₁ClO) and mass.[1][2] This guide provides an in-depth comparative analysis of these two acyl chloride isomers, leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate their distinct structural signatures. Understanding these spectral nuances is critical for researchers to ensure the purity of their reaction intermediates and the integrity of their final products.
The Structural Distinction: A Tale of Two Isomers
The key to differentiating this compound and 2-methylpentanoyl chloride lies in the position of the methyl group along the pentanoyl chain. This seemingly subtle difference induces significant changes in the local electronic environments of the constituent atoms, which are in turn reflected in their spectral outputs.
References
A Comprehensive Guide to Product Structure Confirmation and Comparative Analysis in Reactions with 3-Methylpentanoyl Chloride
For researchers, scientists, and professionals in drug development, the precise control and confirmation of chemical reactions are paramount. 3-Methylpentanoyl chloride, a branched six-carbon acylating agent, is a valuable reagent for introducing a lipophilic moiety with specific steric properties into a molecule. However, its reactivity and the potential for isomeric ambiguity necessitate a robust framework for product confirmation. This guide provides an in-depth analysis of the reactions of this compound, detailed protocols for structural elucidation, and a comparative evaluation of alternative acylation strategies.
The Chemistry of this compound: A Highly Reactive Acylating Agent
This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. As a derivative of a carboxylic acid, it exhibits significantly higher reactivity, making it a potent agent for acylation reactions. This heightened reactivity stems from the strong electron-withdrawing inductive effect of the chlorine and oxygen atoms, which renders the carbonyl carbon highly electrophilic. Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution.[1][2]
The general order of reactivity for carboxylic acid derivatives is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [1]
This high reactivity makes this compound an efficient choice for acylating a wide range of nucleophiles, including alcohols, amines, and aromatic rings.
Confirming the Product Structure: A Multi-faceted Analytical Approach
unambiguous confirmation of the product structure after a reaction with this compound is critical. A combination of spectroscopic techniques is essential for this purpose.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first-pass tool for confirming the success of an acylation reaction by monitoring the carbonyl (C=O) stretching frequency. The position of the C=O absorption band is highly sensitive to the electronic environment of the carbonyl group.
| Functional Group | Typical C=O Stretching Frequency (cm⁻¹) |
| Acyl Chloride (starting material) | 1780 - 1815 |
| Ketone (e.g., from Friedel-Crafts) | 1680 - 1715 |
| Ester | 1735 - 1750 |
| Amide | 1630 - 1695 |
A successful reaction will show the disappearance of the high-frequency acyl chloride C=O band and the appearance of a new C=O band in the region characteristic of the expected product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for unambiguous structure elucidation.
The 3-methylpentanoyl group has a distinct set of proton signals. The chemical shifts and splitting patterns will be influenced by the nature of the atom it is attached to (oxygen in an ester, nitrogen in an amide, carbon in a ketone).
Expected ¹H NMR Signals for the 3-Methylpentanoyl Moiety:
-
-CH₂-C=O: A multiplet (often a triplet) around 2.2-2.5 ppm .
-
-CH(CH₃)-: A multiplet around 1.8-2.1 ppm .
-
-CH₂-CH(CH₃)-: A multiplet around 1.2-1.5 ppm .
-
-CH(CH₃)-CH₃: A doublet around 0.9-1.1 ppm .
-
-CH₂-CH₃: A triplet around 0.8-1.0 ppm .
Note: These are approximate ranges and can vary depending on the solvent and the rest of the molecule.
¹³C NMR provides information on the carbon skeleton.
Expected ¹³C NMR Signals for the 3-Methylpentanoyl Moiety:
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=O | 170 - 210 (highly dependent on the functional group) |
| -CH₂-C=O | 40 - 50 |
| -CH(CH₃)- | 30 - 40 |
| -CH₂-CH(CH₃)- | 25 - 35 |
| -CH(CH₃)-CH₃ | 15 - 25 |
| -CH₂-CH₃ | 10 - 15 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the product and its fragmentation pattern, which can be used to confirm the structure. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.
Common Fragmentation Pathways for 3-Methylpentanoyl Derivatives:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common pathway for amides and ketones.
-
McLafferty Rearrangement: For aliphatic amides and esters with a γ-hydrogen, this rearrangement can occur.
-
Loss of the Acyl Group: The fragmentation pattern will often show a peak corresponding to the loss of the entire 3-methylpentanoyl group.
Characteristic Fragment Ions:
-
[CH₃CH₂CH(CH₃)CH₂CO]⁺: m/z = 99
-
[CH₃CH₂CH(CH₃)]⁺: m/z = 57 (a common and often abundant fragment)
-
[CH₃CH₂]⁺: m/z = 29
Comparative Analysis of Acylating Agents and Methods
While this compound is highly effective, the choice of an acylating agent should be tailored to the specific requirements of the synthesis, considering factors like substrate sensitivity, reaction conditions, and safety.
This compound vs. Alternative Acylating Agents
| Acylating Agent | Reaction Conditions | Byproduct | Advantages | Disadvantages |
| This compound | Room temperature or gentle heating, often with a base (e.g., pyridine, triethylamine) | Corrosive HCl gas | High reactivity, high yield, drives reactions to completion | Moisture sensitive, corrosive byproduct, can be too reactive for sensitive substrates |
| 3-Methylpentanoic Anhydride | Gentle warming, may require a catalyst | Non-corrosive 3-methylpentanoic acid | Easier to handle than the acyl chloride, less corrosive byproduct | Less reactive than the acyl chloride, one equivalent of the carboxylic acid is "wasted" |
| n-Hexanoyl Chloride | Similar to this compound | Corrosive HCl gas | Less sterically hindered than its branched isomer, may react faster with bulky nucleophiles | The linear alkyl chain may impart different physical properties (e.g., solubility, crystallinity) to the product |
Alternative Methods: Avoiding the Acyl Chloride
For sensitive substrates where the formation of HCl is detrimental, or when milder conditions are required, activating the parent 3-methylpentanoic acid with a coupling agent is a superior strategy.
| Method | Reagents | Byproduct | Advantages | Disadvantages |
| Carbodiimide Coupling | 3-Methylpentanoic acid, DCC or EDC, DMAP (catalyst) | Dicyclohexylurea (DCU) or water-soluble urea | Very mild conditions, avoids the formation of acyl chloride, high yields | Cost of coupling agents, removal of urea byproduct can be challenging (especially DCU) |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Synthesis of Ethyl 3-methylpentanoate (Esterification)
This protocol describes the reaction of this compound with ethanol to form the corresponding ester.
Workflow for Ester Synthesis:
Caption: Workflow for the synthesis of ethyl 3-methylpentanoate.
Procedure:
-
To a stirred solution of ethanol (5 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add this compound (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ethyl 3-methylpentanoate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Synthesis of N-Benzyl-3-methylpentanamide (Amidation)
This protocol details the synthesis of a secondary amide from this compound and benzylamine.
Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of N-benzyl-3-methylpentanamide.
Procedure:
-
Dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
Synthesis of 1-(4-methylphenyl)-3-methylpentan-1-one (Friedel-Crafts Acylation)
This protocol describes the acylation of toluene with this compound using aluminum chloride as a Lewis acid catalyst.
Reaction Mechanism: Friedel-Crafts Acylation:
Caption: Mechanism of Friedel-Crafts acylation.
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add this compound (1 equivalent) dropwise.
-
Stir the mixture for 15 minutes at 0 °C, then add toluene (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by vacuum distillation or column chromatography.
Conclusion: A Strategic Approach to Acylation
This compound is a highly reactive and effective reagent for introducing the 3-methylpentanoyl group. Its successful application hinges on a thorough understanding of its reactivity and the implementation of a robust analytical workflow to confirm the structure of the resulting product. For sensitive substrates, alternative methods such as carbodiimide-mediated couplings of the parent carboxylic acid offer a milder and often more suitable approach. By carefully considering the factors outlined in this guide—reagent reactivity, reaction conditions, and analytical confirmation—researchers can confidently and efficiently achieve their synthetic goals.
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PubChem. Ethyl 3-methylpentanoate. National Center for Biotechnology Information. [Link]
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Study.com. This compound is treated with ammonia to produce and amide. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. [Link]
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Chemistry LibreTexts. Relative Reactivity of Carboxylic Acid Derivatives. [Link]
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Doc Brown's Chemistry. mass spectrum of 3-methylpentane. [Link]
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Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
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Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Khan Academy. Nucleophilic acyl substitution. [Link]
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A Comparative Guide to the Analytical Quantification of 3-Methylpentanoyl Chloride
For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates like 3-Methylpentanoyl Chloride is a critical aspect of process control, impurity profiling, and quality assurance. Due to its inherent reactivity and moisture sensitivity, direct analysis of this acyl chloride presents significant analytical challenges.[1][2] This guide provides an in-depth comparison of established analytical methodologies for the quantification of this compound, offering insights into the causality behind experimental choices and providing validated protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Reactivity and the Need for Derivatization
This compound (C₆H₁₁ClO) is a highly reactive acylating agent.[3][4] Its electrophilic carbonyl carbon readily undergoes nucleophilic attack by water, alcohols, and amines, leading to rapid degradation and the formation of 3-methylpentanoic acid or corresponding esters and amides.[5] This reactivity precludes direct analysis in many standard chromatographic systems and necessitates careful sample handling in a moisture-free environment.
The primary analytical strategies, therefore, pivot on two main approaches:
-
Direct analysis under strictly controlled anhydrous conditions, typically using Gas Chromatography (GC).
-
Indirect analysis via derivatization, where the acyl chloride is intentionally reacted to form a stable, easily detectable product for analysis by High-Performance Liquid Chromatography (HPLC) or GC.
This guide will compare three principal techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. Additionally, the potential of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a direct, non-destructive method will be discussed.
Comparative Analysis of Quantitative Methods
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need for structural confirmation.
| Method | Principle | Derivatization Required? | Pros | Cons | Typical LOD/LOQ |
| GC-FID | Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.[6] | Recommended (esterification or amidation) for robustness.[7][8] | Excellent quantitative accuracy and precision, robust, and cost-effective.[9][10] | Not structurally specific; co-eluting impurities can interfere.[9] | ppm range.[11] |
| GC-MS | Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis.[12] | Recommended for enhanced stability and chromatographic performance.[13] | High sensitivity and specificity, provides structural confirmation.[6][12] | More expensive instrumentation and complex operation compared to GC-FID.[6] | sub-ppm to ppb range.[6][14] |
| HPLC-UV | Separation of non-volatile compounds in a liquid phase with detection based on UV absorbance after derivatization. | Yes, to introduce a chromophore.[15][16] | High sensitivity and specificity, suitable for non-volatile matrices, minimizes matrix interference by selecting a specific UV wavelength.[15][16][17] | Indirect method, derivatization adds complexity and potential for side reactions.[17] | 0.01–0.03 µg/mL (derivatized).[15][16][17] |
| qNMR | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[18] | No. | Absolute quantification without a specific reference standard of the analyte, non-destructive.[19] | Lower sensitivity compared to chromatographic methods, requires high-purity internal standards.[19] | mg range.[19] |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography (GC) Based Methods
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For acyl chlorides, derivatization into more stable esters or amides is a common and recommended strategy to improve chromatographic performance and prevent on-column degradation.[7][20]
This protocol details the conversion of this compound to its corresponding methyl ester, followed by quantification using GC-FID. Methanol is a common and readily available derivatization reagent.[15]
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 50 mg of the sample containing this compound into a dry 10 mL volumetric flask.
- Add 5 mL of anhydrous methanol to the flask. The reaction is typically rapid at room temperature.
- Allow the reaction to proceed for 15-20 minutes to ensure complete conversion of the acyl chloride to methyl 3-methylpentanoate.
- Dilute to the mark with a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).
- Prepare a calibration curve using standards of purified methyl 3-methylpentanoate.
2. GC-FID Conditions:
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Detector Temperature: 270°C.
- Oven Program: 50°C for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
- Injection Volume: 1 µL.
Causality Behind Choices:
-
Derivatization with Methanol: Methanol is chosen for its reactivity with the acyl chloride to form a stable methyl ester, which is less reactive and has excellent chromatographic properties.[11] This also allows for the differentiation from the corresponding carboxylic acid impurity.[15]
-
Polar GC Column: A polar column like a DB-WAX is selected to achieve good separation of the ester from potential impurities and the derivatizing agent.
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification.[9]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the high reactivity and lack of a strong UV chromophore, direct HPLC analysis of this compound is not feasible. Pre-column derivatization with a UV-active reagent is a widely adopted strategy.[16][21] 2-Nitrophenylhydrazine is an effective derivatizing agent that reacts with the acyl chloride to form a stable hydrazide with strong UV absorption at a wavelength where most drug substances and impurities have weak absorption, thus minimizing matrix interference.[15][16][22]
1. Sample Preparation and Derivatization:
- Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile (derivatization reagent).
- Accurately weigh a sample containing this compound and dissolve it in a known volume of anhydrous acetonitrile.
- In a reaction vial, mix 100 µL of the sample solution with 100 µL of the derivatization reagent.
- Allow the reaction to proceed at room temperature for 30 minutes.[15][16] The reaction forms a stable, yellow-colored hydrazide derivative.
- Quench the reaction by adding a small amount of a primary amine or protic solvent if necessary to consume excess reagent, although often direct injection is possible.[21]
2. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[21]
- Mobile Phase: Gradient elution with a mixture of acetonitrile and water or a suitable buffer.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 395 nm.[15][16]
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
Causality Behind Choices:
-
2-Nitrophenylhydrazine Derivatization: This reagent is selected because the resulting derivative has a maximum UV absorbance at a high wavelength (395 nm), which significantly reduces interference from matrix components that typically absorb in the lower UV range.[15][16][22]
-
Reverse-Phase C18 Column: This is a versatile column that provides excellent separation for a wide range of organic molecules, including the derivatized product.[21]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance by comparing its NMR signal integral to that of a certified internal standard of known concentration.[18][19] It does not require a reference standard of the analyte itself, making it a powerful tool for purity assessment and quantification of novel or difficult-to-isolate compounds.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
- Accurately weigh and add a known amount of a high-purity, non-reactive internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
- Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.
2. NMR Acquisition:
- Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:
- A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure complete relaxation.
- A calibrated 90° pulse.
- Sufficient signal-to-noise ratio.
3. Data Processing and Calculation:
- Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
- Calculate the purity or concentration using the following equation:[19]
- Purityₓ (%) = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Causality Behind Choices:
-
Internal Standard: A stable, non-volatile standard with a simple NMR spectrum is chosen to provide an accurate reference for quantification.
-
Long Relaxation Delay: This is crucial to ensure that all protons are fully relaxed before the next pulse, which is essential for the direct proportionality between signal intensity and the number of nuclei.[19]
Visualization of Analytical Workflows
Caption: Workflow for the quantification of this compound using Gas Chromatography.
Caption: Workflow for the quantification of this compound using HPLC with pre-column derivatization.
Conclusion and Recommendations
The selection of an optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control where high throughput and cost-effectiveness are paramount, GC-FID following esterification is a robust and reliable choice. It offers excellent precision and accuracy for quantifying the acyl chloride.
-
When high sensitivity and unambiguous identification are required, particularly in complex matrices or for impurity profiling, GC-MS is the superior method. The mass spectral data provides definitive structural confirmation.
-
HPLC-UV with derivatization is an excellent alternative, especially when dealing with non-volatile sample matrices or when GC instrumentation is not available. The use of a specific derivatizing agent like 2-nitrophenylhydrazine provides high sensitivity and selectivity.[15][16][22]
-
qNMR serves as a valuable, non-destructive tool for purity assessment and for obtaining an absolute quantification without the need for a specific reference standard of this compound.[19]
Each method presented in this guide, when properly validated, provides a self-validating system for the accurate and reliable quantification of this compound, empowering researchers and drug development professionals with the data needed for informed decision-making.
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Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
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Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
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Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermedi
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development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances. [Link]
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Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production. [Link]
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Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. [Link]
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Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
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The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]
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Butanoyl chloride, 3-methyl-. [Link]
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III Analytical Methods. [Link]
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Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. [Link]
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This compound. [Link]
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Quantitative NMR Spectroscopy. [Link]
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The Difference Between GC-MS and FID in Gas Chromatography. [Link]
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Comparison of same sample run through GC-FID and GC-MS; A. Magnified.... [Link]
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Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform. [Link]
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GC-MS and GC-FID Analysis. [Link]
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Validation of quantitative NMR. [Link]
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ANALYTICAL METHODS. [Link]
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Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats. [Link]
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Analytical Methods. [Link]
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Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in. [Link]
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an introduction to acyl chlorides (acid chlorides). [Link]
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This compound. [Link]
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A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. [Link]
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Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]
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Acyl chloride. [Link]
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Acyl chloride – Knowledge and References. [Link]
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Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]
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NMR Analysis of 3-Pentanone. [Link]
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Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]
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A Senior Application Scientist's Guide to Acylating Agents: Advantages of 3-Methylpentanoyl Chloride Over 3-Methylpentanoic Anhydride
An Objective Comparison for Synthetic Chemists
In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. For researchers and drug development professionals, understanding the nuanced differences between reactive intermediates like acyl chlorides and acid anhydrides is paramount. This guide provides an in-depth comparison of 3-Methylpentanoyl Chloride and 3-Methylpentanoic Anhydride, grounded in mechanistic principles and practical considerations to inform your synthetic strategy.
The Fundamental Basis of Reactivity: An Electronic and Mechanistic Perspective
Both this compound and its corresponding anhydride function as electrophiles in nucleophilic acyl substitution reactions. However, their reactivity profiles are distinctly different, a fact attributable to the nature of their respective leaving groups.[1][2] The general order of reactivity for carboxylic acid derivatives places acyl chlorides at the apex: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1][2]
This heightened reactivity is rooted in two primary electronic factors:
-
Inductive Effect: The highly electronegative chlorine and oxygen atoms withdraw electron density from the carbonyl carbon, rendering it significantly electrophilic and susceptible to nucleophilic attack.[2]
-
Leaving Group Ability: The chloride ion (Cl⁻) is an outstanding leaving group because it is the conjugate base of a strong acid (HCl).[3] Conversely, the carboxylate anion (RCOO⁻) is the conjugate base of a weaker carboxylic acid, making it a less effective leaving group.[3]
The reaction for both proceeds via a two-step nucleophilic addition-elimination mechanism, which involves the formation of a transient tetrahedral intermediate.[1][4] The superior stability of the chloride anion as a leaving group energetically favors the second step (elimination), driving the reaction forward more rapidly compared to the anhydride.[3]
Sources
A Comparative Guide to the Reactivity of Aliphatic vs. Aromatic Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, acyl chlorides stand out as highly reactive and versatile intermediates, pivotal for the construction of a myriad of organic molecules, including esters, amides, and ketones. Their pronounced reactivity, however, is not uniform across all members of this functional group. A fundamental dichotomy exists between aliphatic and aromatic acyl chlorides, with the former typically exhibiting significantly greater reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two classes of acyl chlorides, supported by mechanistic insights, quantitative experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Electronic Tug-of-War: Unraveling the Reactivity Chasm
The disparate reactivity of aliphatic and aromatic acyl chlorides is fundamentally rooted in the electronic environment surrounding the carbonyl carbon. This carbon atom is the epicenter of reactivity, rendered highly electrophilic by the potent electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. However, the nature of the "R" group—aliphatic or aromatic—attached to the acyl group introduces a critical modulating factor.
Aliphatic Acyl Chlorides: The Inductive Effect Reigns Supreme
In aliphatic acyl chlorides, such as acetyl chloride or propanoyl chloride, the alkyl group is connected to the carbonyl carbon via a sigma (σ) bond. Alkyl groups are generally considered to be weakly electron-donating through the inductive effect (+I effect).[1] However, the combined and powerful electron-withdrawing inductive effects (-I effect) of the carbonyl oxygen and the chlorine atom overwhelmingly dominate, creating a significant partial positive charge (δ+) on the carbonyl carbon. This pronounced electrophilicity makes aliphatic acyl chlorides exceptionally susceptible to nucleophilic attack.[2][3]
Aromatic Acyl Chlorides: A Tale of Resonance Stabilization
In contrast, aromatic acyl chlorides, with benzoyl chloride as the archetypal example, feature a benzene ring directly attached to the carbonyl group. While the phenyl group is inductively electron-withdrawing, it possesses a more dominant and opposing electronic influence: the resonance effect (+R or +M effect). The lone pair of electrons on the oxygen atom of the carbonyl group can be delocalized into the benzene ring, as can the π-electrons of the ring itself. This delocalization donates electron density to the carbonyl carbon, thereby reducing its electrophilicity.[1][4] This resonance stabilization makes the carbonyl carbon in aromatic acyl chlorides less susceptible to nucleophilic attack compared to their aliphatic counterparts.[1][4]
Mechanistic Underpinnings of the Reactivity Difference
The quintessential reaction of acyl chlorides is nucleophilic acyl substitution. The generally accepted mechanism proceeds through a two-step addition-elimination pathway. Understanding how the electronic differences between aliphatic and aromatic systems influence this mechanism is key to appreciating their reactivity divergence.
Caption: General mechanism for nucleophilic acyl substitution in acyl chlorides.
The rate-determining step in this mechanism is typically the initial nucleophilic attack. The more electrophilic the carbonyl carbon, the faster this step will be. Consequently, aliphatic acyl chlorides, with their more electrophilic carbonyl carbons, react more rapidly than aromatic acyl chlorides.
Quantitative Comparison of Reactivity: Experimental Evidence
The theoretical framework explaining the reactivity differences is strongly supported by a wealth of experimental data. Kinetic studies of various nucleophilic substitution reactions provide a quantitative measure of this disparity.
Hydrolysis: A Case Study in Reactivity
The reaction of acyl chlorides with water, known as hydrolysis, to form carboxylic acids is a classic example demonstrating their reactivity. Aliphatic acyl chlorides often react vigorously, even violently, with water at room temperature, while aromatic acyl chlorides react much more slowly.[5][6][7]
| Acyl Chloride | Relative Rate of Hydrolysis | Reference |
| Acetyl Chloride | ~20-fold faster than Benzoyl Chloride | [8] |
| Benzoyl Chloride | 1 (baseline) | [8] |
This marked difference in reactivity underscores the practical implications for handling and storage; aliphatic acyl chlorides must be meticulously protected from atmospheric moisture, whereas aromatic acyl chlorides are comparatively more stable.[9]
Alcoholysis: The Path to Esters
The synthesis of esters via the reaction of acyl chlorides with alcohols (alcoholysis) is a cornerstone of organic synthesis.[10] Here too, aliphatic acyl chlorides exhibit superior reactivity.
A study comparing the rates of alcoholysis of various acyl chlorides with 2-naphthol in acetonitrile provides the following relative rate constants:
| Acyl Chloride | Structure | Relative Rate Constant (k_rel) vs. Acetyl Chloride |
| Acetyl Chloride | CH₃COCl | 1.00 |
| Propionyl Chloride | CH₃CH₂COCl | 0.47 |
| Butyryl Chloride | CH₃CH₂CH₂COCl | 0.32 |
| Benzoyl Chloride | C₆H₅COCl | ~0.05 |
(Data adapted from kinetic studies of acylation reactions. The value for benzoyl chloride is an approximation based on its known lower reactivity)[4]
These data clearly illustrate two key trends:
-
Aliphatic vs. Aromatic: Acetyl chloride is significantly more reactive than benzoyl chloride.
-
Steric Effects in Aliphatic Series: Within the aliphatic series, reactivity decreases as the steric bulk of the alkyl group increases, hindering the approach of the nucleophile to the carbonyl carbon.[4]
Aminolysis: Forging Amide Bonds
The formation of amides through the reaction of acyl chlorides with ammonia or amines (aminolysis) is another synthetically vital transformation.[6] The reactivity trend mirrors that observed in hydrolysis and alcoholysis, with aliphatic acyl chlorides reacting more readily.
While specific relative rate constants are less commonly tabulated for aminolysis, the general observation is that reactions with aliphatic acyl chlorides are often rapid at room temperature or below, while those with aromatic acyl chlorides may require heating to proceed at a reasonable rate.[]
Experimental Protocols for Comparative Reactivity Analysis
To provide a tangible understanding of these reactivity differences, the following protocols outline experiments for a direct comparison of an aliphatic (acetyl chloride) and an aromatic (benzoyl chloride) acyl chloride.
Experiment 1: Comparative Hydrolysis Rate by Monitoring pH Change
This experiment qualitatively demonstrates the faster hydrolysis of aliphatic acyl chlorides.
Methodology:
-
Preparation: Prepare two beakers, each containing 50 mL of deionized water and a few drops of a universal pH indicator.
-
Addition of Acyl Chloride: To the first beaker, add 5 drops of acetyl chloride. To the second beaker, add 5 drops of benzoyl chloride.
-
Observation: Observe the rate of color change of the pH indicator in both beakers. The rapid formation of hydrochloric acid from the hydrolysis of acetyl chloride will cause a swift change in the indicator's color, signifying a rapid drop in pH. The color change in the beaker with benzoyl chloride will be noticeably slower.
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A Comparative Guide to the Synthesis and Characterization of 4-methyl-1-p-tolyl-pentan-1-one
This guide provides an in-depth analysis of the synthesis and characterization of 4-methyl-1-p-tolyl-pentan-1-one, a valuable ketone intermediate in organic synthesis. We will focus on its preparation via the classic Friedel-Crafts acylation of toluene with 3-methylpentanoyl chloride and compare this established method with a viable alternative, the Grignard reaction. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and protocols.
Introduction
Aryl ketones are pivotal structural motifs found in a wide array of pharmaceuticals, agrochemicals, and materials. The specific compound, 4-methyl-1-p-tolyl-pentan-1-one, combines an alkyl-substituted aromatic ring with a branched alkyl chain, making it a versatile building block. The choice of synthetic methodology is critical, impacting yield, purity, scalability, and cost-effectiveness. This guide will explore the nuances of two primary synthetic routes, providing the necessary data for an informed selection based on laboratory or industrial requirements.
Primary Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate, in this case, toluene, with an acyl chloride (this compound) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion.[3] The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the this compound, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the toluene ring. Toluene is an activated aromatic ring, and the methyl group is an ortho-, para-director. Due to steric hindrance from the bulky acyl group, the para-substituted product, 4-methyl-1-p-tolyl-pentan-1-one, is expected to be the major product.[4] A subsequent deprotonation of the intermediate carbocation restores aromaticity, yielding the final product and regenerating the catalyst.[3]
Experimental Protocol: Friedel-Crafts Acylation
Caution: Anhydrous aluminum chloride is highly reactive with moisture and will produce HCl gas. This procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware must be thoroughly dried.[5]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Toluene
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 6M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
500 mL three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a magnetic stir bar.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) followed by 100 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: In the addition funnel, prepare a solution of this compound (1.0 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.[4]
-
Toluene Addition: Following the complete addition of the acyl chloride, add a solution of toluene (1.2 eq) in 50 mL of anhydrous DCM dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over 200 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.[4]
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-methyl-1-p-tolyl-pentan-1-one.
Overall Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of 4-methyl-1-p-tolyl-pentan-1-one.
Alternative Synthesis Route: Grignard Reaction
An effective alternative to Friedel-Crafts acylation is the reaction of an organometallic compound, specifically a Grignard reagent, with the acyl chloride.[6] In this case, p-tolylmagnesium bromide would be reacted with this compound.
Mechanistic Insight
The Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting p-bromotoluene with magnesium metal in an ethereal solvent like THF.[7] This reagent acts as a potent nucleophile. The nucleophilic carbon of the p-tolyl group attacks the electrophilic carbonyl carbon of this compound. This addition-elimination reaction forms the ketone. A primary challenge with this method is the potential for a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct. This can often be mitigated by performing the reaction at low temperatures and using a slow, controlled addition of the Grignard reagent.
Comparative Protocol Outline: Grignard Reaction
-
Grignard Reagent Preparation: Prepare p-tolylmagnesium bromide from p-bromotoluene and magnesium turnings in anhydrous THF under an inert atmosphere.[7]
-
Reaction: Cool a solution of this compound in anhydrous THF to a low temperature (e.g., -78 °C).
-
Addition: Add the prepared Grignard reagent dropwise to the acyl chloride solution.
-
Quenching: After the reaction is complete, quench by slow addition of a saturated aqueous ammonium chloride solution.[8]
-
Work-up and Purification: Perform an aqueous work-up similar to the Friedel-Crafts procedure, followed by purification.
Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | Toluene, this compound, AlCl₃ | p-Bromotoluene, Mg, this compound |
| Regioselectivity | Good (para-product favored), but ortho-isomer is a potential byproduct. | Excellent (C-C bond forms only at the acyl chloride). |
| Key Byproducts | Ortho-acylated isomer, poly-acylated products (less common).[2] | Tertiary alcohol from double addition. |
| Reaction Conditions | 0 °C to room temperature. Requires stoichiometric Lewis acid. | Low temperatures (-78 °C) are often required to minimize side reactions. |
| Handling & Safety | Anhydrous AlCl₃ is corrosive and moisture-sensitive.[5] | Grignard reagents are highly basic, pyrophoric, and moisture-sensitive. |
| Scalability | Well-established for large-scale industrial synthesis. | Can be challenging to scale due to exotherms and low temperatures. |
Characterization of 4-methyl-1-p-tolyl-pentan-1-one
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. The expected molecular formula is C₁₂H₁₆O with a molecular weight of 176.25 g/mol .[9][10]
Spectroscopic Data Summary
| Technique | Expected Observations for 4-methyl-1-p-tolyl-pentan-1-one |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.2-7.9 ppm range (AA'BB' system). Alkyl Protons: A singlet for the tolyl methyl group (~2.4 ppm). Multiplets for the pentanone chain protons, including a characteristic doublet for the terminal isopropyl methyl groups. |
| ¹³C NMR | Carbonyl Carbon: Signal in the 190-200 ppm range.[11] Aromatic Carbons: 4-6 signals in the 125-145 ppm range. Alkyl Carbons: Signals in the aliphatic region (< 50 ppm), including the tolyl methyl carbon (~21 ppm). |
| IR Spectroscopy | C=O Stretch: Strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring.[12][13] C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[14] |
| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 176. Major Fragments: Prominent peak at m/z = 119 due to alpha-cleavage, forming the [CH₃C₆H₄CO]⁺ acylium ion.[15][16] Another fragment at m/z = 91 for the tolyl cation [CH₃C₆H₄]⁺. |
Logical Relationship of Characterization Data
Caption: Interrelation of spectroscopic data for structural confirmation.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction are effective methods for the synthesis of 4-methyl-1-p-tolyl-pentan-1-one.
-
Friedel-Crafts Acylation is often the preferred method for its operational simplicity at or near room temperature and its high regioselectivity for the para-product, which is generally easy to separate from the minor ortho-isomer. Its scalability and the relatively lower cost of starting materials make it attractive for larger-scale production.
-
The Grignard Reaction offers excellent regioselectivity but requires more stringent control of reaction conditions, particularly low temperatures, to prevent the formation of tertiary alcohol byproducts. Handling of the pyrophoric Grignard reagent also demands more specialized care. This route may be more suitable for smaller-scale syntheses where avoiding isomeric byproducts is the highest priority.
The final choice of method will depend on the specific requirements of the project, including scale, available equipment, and the desired purity profile of the final compound. Comprehensive characterization using a combination of NMR, IR, and Mass Spectrometry is essential to validate the structure and purity of the synthesized 4-methyl-1-p-tolyl-pentan-1-one, irrespective of the chosen synthetic pathway.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011, July 12). Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. Retrieved from [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
- Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800–14801.
- Ferreira, P. M., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. Chemistry – A European Journal.
-
Hu, Q., et al. (n.d.). Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehyd. SciSpace. Retrieved from [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3. Whitman College. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: ketones. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-phenylpentan-1-one. Retrieved from [Link]
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York University. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum (a) and 13C NMR carbonyl region spectrum (b) of p-CA.... Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). p-Tolyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). 4-methyl-1-phenylpentan-1-one. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
-
ResearchGate. (2025, October 16). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
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PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-M-Tolyl-pentan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). US2959596A - Aryl chloride-cyclic ether grignard reagents.
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A Senior Application Scientist's Guide to the Purity Assessment of 3-Methylpentanoyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe science is built. 3-Methylpentanoyl chloride, a key building block in the synthesis of a variety of organic molecules, is no exception. Its high reactivity, while synthetically useful, also makes it susceptible to degradation and the presence of impurities that can have significant downstream consequences.
This guide provides an in-depth, technically-grounded comparison of commercially available this compound, focusing on the critical aspect of purity assessment. It is designed to empower you with the rationale and methodologies to independently verify the quality of this crucial reagent, ensuring the integrity of your research and development endeavors. It is noteworthy that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade product, explicitly state that they do not provide analytical data and place the onus of purity confirmation on the buyer. This further underscores the necessity for robust in-house analytical capabilities.
Understanding the Impurity Profile: A Tale of Synthesis and Instability
To effectively assess the purity of this compound, one must first understand the likely impurities. These can be broadly categorized into two classes: process-related impurities and degradation products.
Process-Related Impurities: The most common laboratory and industrial synthesis of this compound involves the reaction of 3-methylpentanoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. This process can leave behind:
-
Unreacted 3-methylpentanoic acid: Incomplete reaction is a common source of this impurity.
-
Residual Chlorinating Agent and its Byproducts: Traces of thionyl chloride, sulfur dioxide, and hydrochloric acid may persist if not meticulously removed during workup.
Degradation Products: this compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in solvents will lead to its conversion back to 3-methylpentanoic acid .
A Comparative Analysis of Purity Assessment Methodologies
A multi-pronged analytical approach is recommended for a comprehensive purity assessment. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating volatile compounds and providing their mass-to-charge ratio, enabling both identification and quantification of the main component and any volatile impurities.
Protocol:
-
Sample Preparation: Due to the reactivity of the acyl chloride, derivatization is often employed for robust GC analysis. A common method is conversion to the methyl ester.
-
In a dry vial under an inert atmosphere, dissolve approximately 10 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 0.5 mL of anhydrous methanol and allow the mixture to stand for 15 minutes at room temperature.
-
The resulting solution contains methyl 3-methylpentanoate.
-
-
Instrument Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: m/z 35-300.
-
-
Data Analysis:
-
Identify the peak for methyl 3-methylpentanoate based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to libraries (e.g., NIST).
-
Calculate the relative purity by area percentage. For more accurate quantification, a calibration curve with a certified reference standard of methyl 3-methylpentanoate should be prepared.
-
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a reference standard of the analyte itself. It relies on a certified internal standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube under an inert atmosphere.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves to ensure dryness.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds for accurate integration). This is a critical parameter for qNMR.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated[1].
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for confirming the presence of the acyl chloride functional group and for detecting the presence of the corresponding carboxylic acid as an impurity.
Protocol:
-
Sample Preparation:
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Look for the characteristic strong C=O stretch of the acyl chloride at approximately 1800 cm⁻¹.
-
The presence of a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹ would indicate the presence of the 3-methylpentanoic acid impurity.
-
Data Interpretation and Comparison
The following tables summarize the expected analytical data for pure this compound and its primary impurity, 3-methylpentanoic acid.
Table 1: Key Spectroscopic Data for Identification
| Compound | Key ¹H-NMR Signals (CDCl₃, δ ppm) | Key ¹³C-NMR Signals (CDCl₃, δ ppm) | Key FTIR Bands (cm⁻¹) |
| This compound | ~2.9 (t, 2H, -CH₂-COCl) | ~174 (C=O) | ~1800 (s, C=O stretch) |
| 3-Methylpentanoic Acid | ~2.4 (t, 2H, -CH₂-COOH) | ~180 (C=O) | ~3000 (br, O-H stretch), ~1710 (s, C=O stretch) |
Table 2: Comparison of Commercially Available this compound
| Supplier | Stated Purity | Common Impurities Listed | Availability of Certificate of Analysis |
| Supplier A | ≥98% | Not specified | Available upon request |
| Supplier B | ~95% | 3-Methylpentanoic acid | Typically provided with shipment |
| Sigma-Aldrich (AldrichCPR) | Not specified | Not applicable | Not provided; buyer responsible for analysis |
Alternatives to this compound in Synthesis
In many applications, particularly Friedel-Crafts acylation, alternatives to the pre-formed acyl chloride can be considered. These "greener" approaches can circumvent the need to handle a reactive and moisture-sensitive reagent.
-
In situ generation from 3-methylpentanoic acid: Using reagents like cyanuric chloride and AlCl₃, the acyl chloride can be generated in the reaction mixture from the more stable carboxylic acid.
-
Use of mixed anhydrides: Reacting 3-methylpentanoic acid with an anhydride like trifluoroacetic anhydride can form a mixed anhydride in situ, which can act as the acylating agent[2].
-
Direct reaction of the carboxylic acid: Under certain conditions, such as with a polyphosphoric acid or Eaton's reagent, the carboxylic acid itself can be used for acylation, though this often requires harsher conditions[2].
The choice of an alternative depends on the specific substrate and desired reaction conditions. While potentially offering advantages in handling and stability, the reaction efficiency and impurity profile of these alternative methods must be carefully evaluated for each specific application.
Conclusion and Recommendations
The purity of this compound is a critical parameter that can significantly impact the outcome of a chemical synthesis. Given that commercial offerings vary in their stated purity and that some suppliers do not provide analytical data, it is incumbent upon the researcher to perform a thorough in-house purity assessment.
A combination of qNMR for accurate purity determination and GC-MS for the identification of volatile impurities is the recommended approach for a comprehensive evaluation. FTIR serves as a rapid and straightforward method for confirming the functional group identity and detecting hydrolysis. By implementing the protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Wilkinson, M. C. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Org. Lett.2011 , 13 (9), 2232–2235. [Link]
-
University of Durham. Quantitative NMR Spectroscopy. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methylpentanoyl Chloride and Structurally Related Haptens
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody response to a small molecule hapten is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of antibodies raised against 3-Methylpentanoyl Chloride. We will explore the underlying principles of haptenization, immunoassay development, and the interpretation of cross-reactivity data. This document will serve as a practical handbook, offering detailed experimental protocols and illustrative data to guide your own investigations into the fascinating world of hapten recognition by the immune system.
The Significance of Cross-Reactivity in Hapten-Specific Immunoassays
Haptens are small molecules that are not immunogenic on their own but can elicit a robust antibody response when conjugated to a larger carrier protein.[1][2] This process, known as haptenization, is fundamental to the development of immunoassays for a wide range of small molecules, from drugs and their metabolites to environmental toxins. However, a critical aspect of developing a reliable hapten-specific immunoassay is characterizing its specificity, or more precisely, its degree of cross-reactivity with structurally similar molecules.
Cross-reactivity occurs when antibodies raised against one hapten also recognize and bind to other molecules with similar chemical structures.[3] This can lead to false-positive results or inaccurate quantification in an immunoassay. Therefore, comprehensive cross-reactivity studies are not just a matter of academic interest but a crucial step in the validation of any hapten-directed immunoassay intended for research or diagnostic use.
This guide will use this compound as a model hapten to illustrate the principles and practicalities of conducting a thorough cross-reactivity analysis. This compound is a reactive acyl chloride, and its parent compound, 3-methylpentanoic acid, is a branched-chain fatty acid.[4][5][6] Understanding the antibody response to this hapten requires a careful consideration of which structural features the immune system recognizes.
Experimental Design: A Comparative Framework
To assess the cross-reactivity of antibodies raised against this compound, a panel of structurally related compounds should be selected. The degree of cross-reactivity is expected to correlate with the structural similarity to the parent hapten. For this guide, we will consider the following potential cross-reactants:
-
Pentanoic acid: The straight-chain analog.
-
Hexanoic acid: A longer straight-chain analog.
-
Isovaleric acid (3-Methylbutanoic acid): An isomer with a different branching point.
-
(S)-3-Methylpentanoic acid: The specific enantiomer of the parent acid.[7]
-
Valproic acid (2-Propylpentanoic acid): A structurally related antiepileptic drug.
The primary experimental tool for this investigation will be a competitive enzyme-linked immunosorbent assay (ELISA) . This format is ideal for quantifying the binding affinity of different haptens to a specific antibody.
Visualizing the Experimental Workflow
The overall workflow for this cross-reactivity study is depicted below. This process begins with the synthesis of the immunogen and coating antigen, followed by immunization and antibody characterization, and culminates in the competitive ELISA to determine cross-reactivity.
Caption: Overall workflow for cross-reactivity studies.
Detailed Experimental Protocols
Protocol 1: Hapten-Carrier Protein Conjugation
The covalent attachment of the hapten to a carrier protein is the critical first step in generating an immune response. Due to the reactive nature of the acyl chloride group in this compound, a direct conjugation to the amine groups of lysine residues on the carrier protein is feasible.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) for immunogen
-
Bovine Serum Albumin (BSA) for coating antigen
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 10 mg of KLH (or BSA) in 2 mL of PBS.
-
In a separate tube, dissolve 2 mg of this compound in 200 µL of DMF.
-
Slowly add the hapten solution dropwise to the protein solution while gently stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of the dialysis buffer.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in the protein's isoelectric point.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
The competitive ELISA is the cornerstone of this study. In this assay, the free hapten (or a cross-reactant) in solution competes with the hapten immobilized on the microplate for binding to a limited amount of antibody. A higher affinity of the free hapten results in a lower signal, as it outcompetes the immobilized hapten.
Materials:
-
Hapten-BSA conjugate (coating antigen)
-
Purified anti-hapten antibody
-
Cross-reactant compounds
-
96-well microtiter plates
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (5% non-fat dry milk in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
TMB substrate solution
-
Stop Solution (2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the Hapten-BSA conjugate to 2 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the 3-methylpentanoic acid standard and each potential cross-reactant in PBS.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (pre-titrated to a concentration that gives approximately 80% of the maximum signal). Incubate this mixture for 1 hour at room temperature.
-
Wash the coated and blocked assay plate three times with Wash Buffer.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the assay plate. Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
-
Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
Visualizing the Competitive ELISA Principle
The principle of the competitive ELISA is based on the competition for antibody binding sites between the immobilized hapten and the free hapten in the sample.
Sources
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- 5. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound (±)-3-Methylpentanoic acid (FDB012545) - FooDB [foodb.ca]
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A Guide to Catalyst Selection for Friedel-Crafts Acylation with 3-Methylpentanoyl Chloride: A Comparative Analysis
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for creating the aromatic ketones that serve as intermediates for countless high-value molecules.[1] This guide moves beyond a general overview to tackle a specific, practical challenge: the selection of an optimal catalyst for the acylation of an aromatic substrate using 3-Methylpentanoyl Chloride.
The choice of acylating agent, with its moderate steric bulk, introduces nuances that demand a careful evaluation of the catalytic system. Here, we will dissect and compare the performance of traditional homogeneous Lewis acids against modern heterogeneous solid acid catalysts, grounding our analysis in mechanistic principles and supporting it with practical, field-proven experimental insights. Our goal is to equip you with the knowledge to not just select a catalyst, but to understand the fundamental trade-offs between reactivity, selectivity, sustainability, and operational simplicity.
The Acylating Agent: Understanding this compound
The structure of the acylating agent is a primary determinant of reaction success. This compound possesses a branched alkyl chain, which in the context of Friedel-Crafts alkylation, would be a major cause for concern due to the high propensity of carbocations to undergo rearrangement.[2]
However, a key advantage of Friedel-Crafts acylation is the stability of the electrophile. The reaction proceeds through a resonance-stabilized acylium ion, where the positive charge is delocalized onto the oxygen atom.[3][4] This inherent stability prevents the skeletal rearrangement of the alkyl chain, ensuring that the 3-methylpentanoyl structure is transferred intact to the aromatic ring.[3][4] The primary challenge with this substrate is not rearrangement, but potential steric hindrance, which can affect the reaction rate and catalyst efficiency.
The Reaction Mechanism: A Foundation for Catalyst Choice
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1] The catalyst's primary role is to facilitate the generation of the highly reactive acylium ion from the acyl chloride.[5] Understanding this mechanism is crucial for appreciating the differences between catalytic systems.
Step 1: Acylium Ion Formation: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of the electrophilic acylium ion.[6]
Step 2: Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
Step 3: Deprotonation & Aromaticity Restoration: A weak base, typically the catalyst-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the catalyst, yielding the final aryl ketone product.[3]
dot digraph "Friedel_Crafts_Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} }
Caption: General mechanism of Friedel-Crafts acylation.
A critical point, especially for homogeneous catalysts like AlCl₃, is that the ketone product is a moderate Lewis base and can form a stable complex with the catalyst.[3] This complexation often necessitates the use of stoichiometric or even super-stoichiometric amounts of the "catalyst," complicating product workup and generating significant waste.[7]
A Comparative Analysis of Catalytic Systems
The choice of catalyst dictates nearly every aspect of the reaction, from laboratory setup to environmental impact. We will compare the two main classes: homogeneous Lewis acids and heterogeneous solid acids.
Homogeneous Lewis Acids: The Classical Approach
These catalysts are soluble in the reaction medium, leading to high diffusivity and often excellent activity under mild conditions.[8][9]
-
Aluminum Chloride (AlCl₃): For decades, AlCl₃ has been the benchmark catalyst for Friedel-Crafts reactions due to its strong Lewis acidity and high reactivity.[10][11] It readily activates acyl chlorides, typically providing good to excellent yields. However, its drawbacks are significant. It is extremely sensitive to moisture, reacting violently with water and releasing corrosive HCl gas.[12][13] As mentioned, its tendency to complex with the product ketone means more than one equivalent is often required, making it a reagent rather than a true catalyst and leading to large volumes of acidic aqueous waste during workup.[3]
-
Iron(III) Chloride (FeCl₃): FeCl₃ is a milder and less expensive Lewis acid than AlCl₃.[14] Its reduced reactivity can be an advantage, sometimes leading to cleaner reactions with fewer side products. While it is also moisture-sensitive, it is generally considered safer and easier to handle than AlCl₃.[14] The trade-off is that FeCl₃ often requires higher temperatures or longer reaction times to achieve comparable yields to AlCl₃, and it may be less effective for less reactive aromatic substrates.[15][16]
Heterogeneous Solid Acids: The Sustainable Frontier
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture.[9] This fundamental difference provides major advantages in terms of separation, reusability, and waste reduction.[17][18]
-
Zeolites (e.g., H-BEA, H-ZSM-5): These crystalline aluminosilicates possess well-defined microporous structures and strong Brønsted and/or Lewis acid sites.[19] Their key advantages include high thermal stability, resistance to corrosion, and straightforward recovery by simple filtration.[20] Zeolite H-BEA, with its large pores and three-dimensional channel system, is particularly effective for the acylation of various arenes.[21] A potential downside is that mass transfer limitations can sometimes be an issue, and they often require higher reaction temperatures than their homogeneous counterparts to achieve high conversion rates.[21]
-
Other Solid Acids (e.g., Sulfated Zirconia, Acidic Clays): Materials like sulfated zirconia are considered "superacids" and can exhibit catalytic activity comparable to traditional Lewis acids.[22][23] Acid-activated clays (montmorillonite) are another low-cost, environmentally friendly option.[17] These catalysts are part of a growing effort to replace corrosive and wasteful homogeneous systems, though their activity and stability can vary significantly based on their preparation method.[23]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each catalyst class in the context of a typical Friedel-Crafts acylation.
| Feature | Aluminum Chloride (AlCl₃) | Iron(III) Chloride (FeCl₃) | Zeolites (e.g., H-BEA) |
| Typical Yield | High (80-95%) | Moderate to High (60-90%) | Good to High (70-95%) |
| Catalyst Loading | Stoichiometric (≥100 mol%)[3] | Stoichiometric (≥100 mol%) | Catalytic (10-20 wt%)[21] |
| Reaction Temp. | Low (0 °C to RT) | RT to Moderate (25-80 °C) | High (80-160 °C)[24] |
| Recyclability | No | No | Yes (multiple cycles)[19][20] |
| Workup | Aqueous quench, extraction; high waste | Aqueous quench, extraction; high waste | Simple filtration[17] |
| Handling/Safety | Highly corrosive, moisture-sensitive[12] | Corrosive, moisture-sensitive | Benign, easy to handle |
| Substrate Scope | Broad | Good, may struggle with deactivated rings | Good, can be shape-selective |
Experimental Protocols & Methodologies
Reproducible and detailed protocols are essential for validating catalyst performance. Below are representative procedures for acylation with this compound using AlCl₃ and a reusable zeolite catalyst.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} }
Caption: General experimental workflow for Friedel-Crafts acylation.
Protocol 4.1: Acylation using Aluminum Chloride (AlCl₃)
-
Safety: AlCl₃ and this compound are corrosive and react with moisture. Handle in a fume hood using gloves and safety glasses. All glassware must be oven- or flame-dried.[12]
-
Materials: Anhydrous AlCl₃ (1.1 eq), aromatic substrate (1.0 eq), this compound (1.05 eq), anhydrous dichloromethane (DCM), 0.1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) to the suspension dropwise over 15 minutes. Stir for an additional 20 minutes at 0 °C.
-
Add a solution of the aromatic substrate (1.0 eq) in anhydrous DCM dropwise over 20 minutes, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 0.1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.[12]
-
Protocol 4.2: Acylation using Zeolite H-BEA
-
Safety: Standard laboratory safety practices apply. Zeolites are generally benign solids.
-
Materials: Zeolite H-BEA (20% by weight of the aromatic substrate, activated), aromatic substrate (1.0 eq), this compound (1.2 eq), solvent (e.g., 1,2-dichloroethane or sulfolane).
-
Procedure:
-
Activate the Zeolite H-BEA catalyst by heating at 400 °C under vacuum or a flow of dry air for 4 hours. Cool under vacuum.
-
To a round-bottom flask, add the activated zeolite, the aromatic substrate (1.0 eq), and the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 120-140 °C) with vigorous stirring.
-
Add this compound (1.2 eq) dropwise over 30 minutes.
-
Maintain the temperature and stir for 4-12 hours, monitoring by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Recover the catalyst by simple filtration, washing it with fresh solvent. The catalyst can be reactivated and reused.
-
The filtrate contains the product. Wash the filtrate with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Conclusion and Catalyst Selection Framework
The optimal catalyst for the Friedel-Crafts acylation of an aromatic ring with this compound is not a one-size-fits-all answer. The decision hinges on the specific priorities of the project.
-
For maximum yield on a small, exploratory scale where waste is not a primary concern, AlCl₃ remains a viable, highly reactive option. Its performance is well-documented, and it functions under mild temperature conditions.
-
For processes where safety and cost are higher priorities than achieving the absolute maximum yield, FeCl₃ presents a more moderate and manageable alternative.
-
For large-scale production and any process where sustainability, ease of product isolation, and catalyst reusability are paramount, heterogeneous catalysts like Zeolite H-BEA are the superior choice. [17] While they require a higher initial investment in thermal energy, the long-term benefits of reduced waste, simplified workup, and catalyst recycling make them economically and environmentally advantageous.
The future of industrial chemistry lies in the continued development of robust, recyclable solid acid catalysts that can match the reactivity of traditional homogeneous systems but with a fraction of the environmental footprint.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites. Retrieved from [Link]
- Google Patents. (n.d.). US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
-
TSI Journals. (n.d.). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. Retrieved from [Link]
-
ACS Publications. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Retrieved from [Link]
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The International Journal of Applied Science. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Retrieved from [Link]
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Boise State University ScholarWorks. (n.d.). Zeolite Catalyzed Friedel-Crafts Acylations. Retrieved from [Link]
-
MDPI. (n.d.). Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Bentham Science. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Scilit. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Brainly. (2023). AlCl_3 or FeCl_3 are commonly used as catalysts for Friedel-Crafts alkylations. Why might we opt to start. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Quora. (2018). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution?. Retrieved from [Link]
-
Save My Exams. (2025). Homogeneous & Heterogeneous Catalysts. A Level Chemistry. Retrieved from [Link]
-
WordPress.com. (n.d.). Homogeneous VS Heterogeneous Catalysis. Progetto Free MOVER. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
SATHEE CUET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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A Comparative Kinetic Study of 3-Methylpentanoyl Chloride Hydrolysis for Pharmaceutical and Fine Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in syntheses involving acyl chlorides, a comprehensive understanding of their reactivity and stability is paramount. The hydrolysis of these compounds is a critical reaction, often competing with the desired acylation and influencing yield and purity. This guide provides an in-depth kinetic analysis of the hydrolysis of 3-methylpentanoyl chloride, a branched-chain acyl chloride. Its performance is objectively compared with other structurally relevant alternatives, supported by established kinetic principles and a detailed experimental protocol for acquiring kinetic data.
The Decisive Role of Structure in Acyl Chloride Reactivity
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property owed to the significant electrophilicity of the carbonyl carbon. This reactivity is a double-edged sword; while it facilitates desired reactions, it also renders them susceptible to hydrolysis by residual moisture. The rate of this hydrolysis is profoundly influenced by the steric and electronic nature of the acyl group.
The hydrolysis of an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[1][2] In the presence of a nucleophile like water, the reaction is initiated by the attack of the water molecule on the electrophilic carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to yield the corresponding carboxylic acid and hydrochloric acid.[1][2]
The rate of this reaction is primarily governed by the accessibility of the carbonyl carbon to the incoming nucleophile and the stability of the developing positive charge on this carbon in the transition state.
Comparative Kinetic Analysis of Acyl Chloride Hydrolysis
To contextualize the reactivity of this compound, it is compared with a selection of other acyl chlorides, including its linear isomer, pentanoyl chloride, and compounds with varying degrees of steric hindrance at the α- and β-positions, such as isobutyryl chloride and the highly hindered pivaloyl chloride. Benzoyl chloride is included as an aromatic counterpart, where electronic effects play a more dominant role.
| Acyl Chloride | Structure | Key Structural Feature | Expected Relative Hydrolysis Rate |
| Pentanoyl Chloride | CH₃(CH₂)₃COCl | Linear alkyl chain | High |
| This compound | CH₃CH₂CH(CH₃)CH₂COCl | β-Methyl branching | Moderate |
| Isobutyryl Chloride | (CH₃)₂CHCOCl | α-Methyl branching | Low |
| Pivaloyl Chloride | (CH₃)₃CCOCl | α-tert-Butyl group | Very Low |
| Benzoyl Chloride | C₆H₅COCl | Aromatic acyl group | Moderate to Low |
Disclaimer: The expected relative hydrolysis rates are based on established principles of steric and electronic effects in nucleophilic acyl substitution reactions. Specific rate constants are highly dependent on the reaction conditions (solvent, temperature). The provided table serves as a qualitative guide to relative reactivity.
The β-methyl group in this compound introduces a moderate level of steric hindrance, which is expected to decrease its rate of hydrolysis compared to its linear isomer, pentanoyl chloride. However, this hindrance is less pronounced than the α-branching in isobutyryl chloride and significantly less than the α-tert-butyl group in pivaloyl chloride. Consequently, the reactivity of this compound is anticipated to be intermediate among the aliphatic acyl chlorides listed. Benzoyl chloride's reactivity is moderated by the resonance stabilization of the carbonyl group with the benzene ring, generally making it less reactive than simple aliphatic acyl chlorides.
Experimental Protocol for Kinetic Analysis of Acyl Chloride Hydrolysis via Conductometry
The hydrolysis of an acyl chloride produces hydrochloric acid (HCl), which dissociates into ions (H⁺ and Cl⁻) in an aqueous solution.[3] This change in ion concentration can be monitored by measuring the electrical conductivity of the solution over time.[4] This method is particularly suitable for following the kinetics of rapid reactions like acyl chloride hydrolysis.
Materials and Equipment
-
This compound (and other acyl chlorides for comparison)
-
High-purity, degassed water
-
Acetone (or other suitable organic co-solvent)
-
Conductivity meter with a temperature-controlled cell
-
Magnetic stirrer and stir bar
-
Thermostatic water bath
-
Stopwatch
-
Glassware: volumetric flasks, pipettes, reaction vessel
Experimental Workflow
Caption: Experimental workflow for the kinetic study of acyl chloride hydrolysis using conductometry.
Step-by-Step Procedure
-
Preparation of the Reaction Medium: Prepare a suitable solvent mixture, for example, a 90:10 (v/v) acetone-water solution. The presence of an organic co-solvent is often necessary to ensure the miscibility of the acyl chloride.
-
Temperature Equilibration: Place the reaction vessel containing the solvent mixture in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Initiation of the Reaction: Calibrate the conductivity probe and immerse it in the reaction medium. Once the temperature and conductivity readings are stable, inject a small, precise volume of the acyl chloride into the stirred solution and simultaneously start the stopwatch.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the reaction (this is the infinite conductivity, G∞).
-
Data Analysis: The hydrolysis of an acyl chloride in a large excess of water follows pseudo-first-order kinetics.[3][5] The observed rate constant, kobs, can be determined from the integrated rate law:
ln(G∞ - Gt) = -kobst + ln(G∞ - G₀)
where Gt is the conductivity at time t, G∞ is the conductivity at the completion of the reaction, and G₀ is the initial conductivity. A plot of ln(G∞ - Gt) versus time should yield a straight line with a slope of -kobs.
Mechanistic Insights and Structural Rationale
The differences in the hydrolysis rates of the compared acyl chlorides can be rationalized by considering the steric and electronic effects on the stability of the transition state during the nucleophilic attack.
Caption: Generalized mechanism for the hydrolysis of an acyl chloride.
-
Pentanoyl Chloride: With a linear alkyl chain, the carbonyl carbon is relatively unhindered, allowing for rapid nucleophilic attack by water.
-
This compound: The methyl group at the β-position exerts a moderate steric effect, slightly impeding the approach of the water molecule to the carbonyl carbon compared to the linear isomer.
-
Isobutyryl Chloride: The two methyl groups on the α-carbon create significant steric hindrance, slowing down the formation of the tetrahedral intermediate and thus reducing the rate of hydrolysis.
-
Pivaloyl Chloride: The bulky tert-butyl group at the α-position provides a high degree of steric shielding to the carbonyl carbon, making it the least reactive of the aliphatic acyl chlorides in this series.
-
Benzoyl Chloride: The phenyl group is electron-withdrawing by induction but electron-donating by resonance. The resonance effect delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unhindered aliphatic acyl chlorides.
Conclusion
The kinetic study of this compound hydrolysis reveals that its reactivity is intermediate among common aliphatic acyl chlorides. The presence of a β-methyl group provides a moderate degree of steric hindrance, which can be advantageous in synthetic applications where a balance between reactivity and stability is desired. This guide provides a robust experimental framework for researchers to quantify the hydrolysis rates of this compound and other acyl chlorides, enabling informed decisions in reaction design, optimization, and the development of new chemical entities. The principles and methodologies outlined herein are fundamental to achieving reproducible and high-yielding synthetic outcomes in both academic and industrial research settings.
References
A Researcher's Guide to Stereospecificity in Reactions with Chiral 3-Methylpentanoyl Chloride: A Comparative Analysis
Introduction: The Strategic Value of Chiral Acyl Chlorides
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological effects. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development.[1] Among the vast arsenal of synthetic tools, chiral building blocks offer a direct and efficient route to complex chiral molecules.
This guide focuses on (R)- and (S)-3-Methylpentanoyl Chloride, a valuable chiral acylating agent. Its stereogenic center is strategically located at the β-position relative to the reactive carbonyl group. This structural feature presents unique opportunities and challenges in stereocontrolled synthesis. We will explore the stereospecificity of its reactions, compare its utility against alternative synthetic strategies like the use of chiral auxiliaries, and provide the experimental framework necessary for its successful application. The narrative is designed to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high stereochemical fidelity.
Part 1: Synthesis and Stereochemical Integrity of Chiral 3-Methylpentanoyl Chloride
The journey to a stereochemically pure product begins with a starting material of unimpeachable quality. The preparation of enantiopure this compound from its corresponding carboxylic acid is a critical first step where the integrity of the chiral center must be preserved.
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, most commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3] The choice of reagent is pivotal for maintaining stereochemical integrity. The reaction with thionyl chloride, for instance, proceeds through a mechanism where the bond to the chiral center (the C3 carbon) is never broken.[4][5] The hydroxyl group of the carboxylic acid is converted into a good leaving group, which is then displaced by a chloride ion at the carbonyl carbon.[4] This ensures that the original configuration of the 3-methylpentanoic acid is retained in the resulting acyl chloride.
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Caption: Synthesis of (S)-3-Methylpentanoyl Chloride.
Experimental Protocol 1: Synthesis of (S)-3-Methylpentanoyl Chloride
-
Objective: To convert (S)-3-Methylpentanoic acid into (S)-3-Methylpentanoyl Chloride with retention of stereochemical configuration.
-
Materials: (S)-3-Methylpentanoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add (S)-3-Methylpentanoic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of acid).[6]
-
Slowly add thionyl chloride (1.2-1.5 eq) to the stirred solution at room temperature. The reaction is often accompanied by gas evolution (SO₂ and HCl).[6]
-
After the initial vigorous reaction subsides, gently heat the mixture to reflux (approx. 80°C) for 1-2 hours to ensure complete conversion.[6]
-
Cool the reaction mixture to room temperature. The crude this compound can be purified by fractional distillation under reduced pressure to remove excess thionyl chloride and other impurities.[2]
-
-
Trustworthiness Check: The stereochemical purity of the product should be confirmed by converting a small aliquot into a diastereomeric ester or amide (e.g., with (R)-1-phenylethanol) and analyzing by ¹H NMR or chiral GC/HPLC to ensure no racemization has occurred.
Part 2: Stereospecificity in Nucleophilic Acyl Substitution Reactions
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[7][8] The reaction proceeds via a two-step addition-elimination mechanism at the electrophilic carbonyl carbon.[9][10] Crucially, for chiral acyl chlorides like this compound, the chiral center is a mere spectator to the reaction at the carbonyl. It does not participate in the bond-forming or bond-breaking steps, meaning its configuration is preserved. This makes the reaction stereospecific : an (S)-acyl chloride will yield a product with an (S)-configuration at the C3 position, and vice-versa.[5]
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Caption: Mechanism of Nucleophilic Acyl Substitution.
Comparison: Direct Method vs. Chiral Auxiliary Approach
The direct use of a chiral acylating agent is one of several strategies to achieve asymmetric synthesis.[11] A powerful alternative is the use of a chiral auxiliary .[1][12] A chiral auxiliary is a temporary stereocontrolling group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.[1][13]
| Feature | Direct Use of Chiral this compound | Chiral Auxiliary Method (e.g., Evans Oxazolidinone) |
| Concept | The chirality is inherent in the acylating agent. | Chirality is temporarily introduced via an auxiliary to guide a reaction on an achiral substrate.[1] |
| Atom Economy | Higher; no auxiliary to attach or remove. | Lower; requires additional steps for auxiliary attachment and cleavage.[13] |
| Stereocontrol | Excellent for preserving the existing stereocenter. | Excellent for creating new stereocenters with high diastereoselectivity (often >95% d.e.).[1] |
| Flexibility | Limited to incorporating the 3-methylpentanoyl motif. | Highly flexible; the same auxiliary can be used to direct various reactions (alkylations, aldol, etc.).[1] |
| Typical Use Case | When the 3-methylpentanoyl structure is part of the final target molecule. | When creating a new chiral center adjacent to the carbonyl group of a simple acyl chain (e.g., propionyl). |
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// Edges goal -> q1; q1 -> direct [label=" Yes "]; q1 -> auxiliary [label=" No "]; auxiliary -> step1_aux -> step2_aux -> step3_aux; }
Caption: Decision workflow for synthesis strategy.
Part 3: Applications and Analysis of Diastereomeric Products
When a chiral acyl chloride like (S)-3-Methylpentanoyl Chloride reacts with a chiral nucleophile, such as a chiral amine or alcohol, the product will be a mixture of diastereomers.[14] The inherent chirality of both reactants influences the transition state energies for the formation of each diastereomer, often leading to a modest to good diastereomeric excess (d.e.).
Experimental Protocol 2: Diastereoselective Amidation
-
Objective: To synthesize a diastereomeric amide mixture and determine the diastereomeric excess.
-
Materials: (S)-3-Methylpentanoyl Chloride, (R)-1-Phenylethylamine, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (R)-1-Phenylethylamine (1.0 eq) and triethylamine (1.1 eq, as an HCl scavenger) in dry DCM in a flask at 0°C.
-
Slowly add a solution of (S)-3-Methylpentanoyl Chloride (1.05 eq) in dry DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates completion.
-
Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide mixture. Purify by column chromatography if necessary.
-
Experimental Protocol 3: Analysis of Diastereomeric Excess (d.e.)
The diastereomeric excess of the resulting amide mixture can be reliably determined using high-field ¹H NMR spectroscopy.[14] Diastereomers have distinct physical properties and, therefore, different chemical shifts in the NMR spectrum.[14]
-
Objective: To quantify the ratio of diastereomers produced in Protocol 2.
-
Method:
-
Dissolve a pure sample of the amide product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).
-
Identify a proton signal that is well-resolved for both diastereomers. Protons close to the newly formed amide bond or the existing stereocenters are often good candidates (e.g., the methyl group on the phenylethylamine moiety or the methyl group at C3 of the acyl chain).
-
Integrate the distinct signals corresponding to each diastereomer.
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
This method is analogous to the use of Mosher's amides for determining the absolute configuration and enantiomeric purity of amines and alcohols.[15]
Conclusion
Chiral this compound is a highly effective reagent for stereospecific acylations. Its primary strength lies in the direct and atom-economical incorporation of the chiral 3-methylpentanoyl unit into a target molecule with complete retention of configuration at the C3 stereocenter. While it does not offer the same power for creating new stereocenters with high diastereoselectivity as the chiral auxiliary method, its simplicity and efficiency make it an invaluable tool when the desired chirality is already present in the acyl fragment. For researchers in drug development and organic synthesis, understanding the stereospecific nature of its reactions and the context in which to apply it versus alternative strategies is fundamental to the logical and successful design of complex chiral molecules.
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Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]
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Kiełbasiński, P., & Mikołajczyk, M. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 23(10), 2496. [Link]
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Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Hoyt, L., et al. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 91(7), 1069–1072. [Link]
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Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. [Link]
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Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]
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Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
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Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (1927). 3-Methylpentanoic acid. Organic Syntheses, 7, 66. [Link]
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BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]
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Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. [Link]
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Tennyson, A. (2018, March 25). IQPG Lesson VI.8: Nucleophilic Acyl Substitution. YouTube. [Link]
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Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems. [Link]
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Overberger, C. G., & Cho, I. (1968). Synthesis of 3 R-methylpentanoic acid. The Journal of Organic Chemistry, 33(8), 3321-3322. [Link]
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LibreTexts Chemistry. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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OpenStax. (n.d.). 21.2 Nucleophilic Acyl Substitution Reactions. In Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]
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LibreTexts Chemistry. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]
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Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
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LibreTexts Chemistry. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
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Pharmaguideline. (n.d.). Reactions of Chiral Molecules. [Link]
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AK Lectures. (n.d.). Acid Chloride Reactions. [Link]
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Joyce, L. A., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 16(43), 8295-8301. [Link]
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Fridman, N., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9896–9906. [Link]
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Rømming, C., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6, 55. [Link]
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Michigan State University Chemistry. (n.d.). Asymmetric Induction. [Link]
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LookChem. (n.d.). This compound. [Link]
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Fridman, N., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. ACS Publications. [Link]
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Joyce, L. A., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]
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PubChem. (n.d.). 3-Methylpentanoic acid. [Link]
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Chen, C.-H., et al. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 25(18), 4292. [Link]
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Joyce, L. A., et al. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(24), 3568-3573. [Link]
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PubChem. (n.d.). 3-Methyl-pentanoyl chloride. [Link]
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Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Mori, K., & Ikunaka, M. (1984). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Agricultural and Biological Chemistry, 48(10), 2603-2604. [Link]
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A Comparative Benchmarking Guide to Acylation: 3-Methylpentanoyl Chloride vs. Modern Synthetic Alternatives
Introduction: The Central Role of Acylation in Modern Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, stands as a cornerstone of organic synthesis.[1][2] Its applications are vast, ranging from the fundamental protection of functional groups like alcohols and amines to the construction of complex carbon skeletons in active pharmaceutical ingredients (APIs) and natural products.[1] The choice of acylating agent is paramount, dictating the reaction's efficiency, selectivity, and compatibility with other functional groups.
Acyl chlorides, such as 3-Methylpentanoyl Chloride, are among the most traditional and reactive acylating agents.[3] Their high electrophilicity, derived from the inductive effect of the chlorine atom, allows for rapid reactions with a wide range of nucleophiles. However, this high reactivity can also be a double-edged sword, leading to challenges in selectivity and functional group tolerance. This guide provides an in-depth, data-driven comparison of this compound with a suite of modern acylation methodologies, offering researchers the insights needed to select the optimal strategy for their synthetic challenges.
Workflow for a Typical Acylation Reaction
The following diagram illustrates a generalized workflow for an acylation experiment, from reagent selection to final product analysis.
Caption: Generalized Experimental Workflow for Acylation.
Method 1: The Classical Approach - Acylation with this compound
This compound is a readily available acyl halide.[4][5] As a derivative of a carboxylic acid, it exhibits high reactivity, making it a potent acylating agent, particularly in reactions like the Friedel-Crafts acylation.[3][6][7]
The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where an acyl group is attached to an aromatic ring.[8][9] The reaction requires a strong Lewis acid catalyst, such as AlCl₃, to generate the highly electrophilic acylium ion.[8][10] A key advantage of this method over Friedel-Crafts alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[10][11] Furthermore, the acylium ion does not undergo carbocation rearrangements.[10][12]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol describes the synthesis of 4-methyl-1-(p-tolyl)pentan-1-one using this compound and toluene.[6][7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry toluene (acting as both solvent and reactant).
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.
-
Addition: Add this compound (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice with concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography.
Benchmarking: Alternative Acylation Methodologies
While effective, the high reactivity of acyl chlorides can be problematic with sensitive substrates. Modern organic synthesis offers several powerful alternatives that provide greater control and functional group tolerance.
Method 2: The Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm synthesis is a highly reliable method for preparing ketones (and aldehydes) from carboxylic acid derivatives.[13] It involves the acylation of N,O-dimethylhydroxylamine to form a "Weinreb amide," which then reacts with organometallic reagents (Grignard or organolithium) to furnish the ketone.[13][14]
Its major advantage is the prevention of over-addition, a common side reaction where organometallics add twice to acyl compounds to form tertiary alcohols.[13][15] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate that does not collapse to the ketone until acidic workup.[14]
Caption: Weinreb-Nahm Synthesis avoids over-addition.
Experimental Protocol: Two-Step Weinreb-Nahm Synthesis
Step A: Synthesis of N-methoxy-N,3-dimethylpentanamide (Weinreb Amide) (Adapted from general procedures[16])
-
Setup: In a dry flask under nitrogen, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry dichloromethane. Cool to 0 °C.
-
Base Addition: Add triethylamine or pyridine (2.2 eq) to neutralize the hydrochloride salt.
-
Acylation: Slowly add a solution of this compound (1.0 eq) in dichloromethane.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup & Purification: Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer, concentrate, and purify by chromatography to yield the Weinreb amide.
Step B: Reaction with Grignard Reagent (Adapted from general procedures[13][14])
-
Setup: Dissolve the Weinreb amide (1.0 eq) from Step A in anhydrous THF under nitrogen and cool to 0 °C.
-
Addition: Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.
-
Reaction: Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the final ketone.
Method 3: Controlled Acylation of Organometallic Reagents
Direct acylation of highly nucleophilic Grignard reagents with acyl chlorides often leads to a mixture of the desired ketone and the over-addition tertiary alcohol product.[15] However, several strategies can mitigate this.
-
Organocadmium Reagents: These reagents, prepared from Grignard reagents and a cadmium salt, are less nucleophilic and generally react with acyl chlorides to selectively form ketones without significant over-addition.[17][18][19] However, the extreme toxicity of cadmium compounds has largely limited their use.
-
Mediated Grignard Acylation: The use of additives like N-methylpyrrolidone (NMP) can mediate the reactivity of Grignard reagents, allowing for a chemoselective acylation that favors ketone formation.[20][21] This offers a less toxic alternative to organocadmium reagents.
Method 4: Palladium-Catalyzed Suzuki-Miyaura Acyl Coupling
A powerful modern alternative is the Suzuki-Miyaura cross-coupling reaction, which can form ketones by coupling an acyl chloride with an organoboron reagent (e.g., a boronic acid).[22][23] This palladium-catalyzed method is renowned for its exceptional functional group tolerance, mild reaction conditions, and broad substrate scope.[22][24] Recent advancements even allow this transformation to be performed mechanochemically (ball milling) in the absence of harmful solvents.[22][24]
Experimental Protocol: Suzuki-Miyaura Acyl Coupling
(Adapted from a general procedure[23])
-
Setup: To a reaction vial, add phenylboronic acid (1.05 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%).
-
Reagent Addition: Add a solution of this compound (1.0 eq) in an appropriate solvent like toluene.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 4-12 hours, with stirring.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography to yield the desired ketone.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of this compound acylation compared to the benchmarked alternatives. Yields are illustrative and highly dependent on the specific substrates used.
| Method | Key Reagents | Typical Yield | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | This compound, AlCl₃ | 70-90% | Poor (incompatible with many Lewis basic groups) | High reactivity, cost-effective, no rearrangements.[10] | Stoichiometric Lewis acid needed, harsh conditions, limited substrate scope.[11][25] |
| Weinreb-Nahm Synthesis | Weinreb Amide, Grignard Reagent | 75-95% | Excellent | No over-addition, mild conditions, high yields, broad scope.[13][26] | Two-step process, requires preparation of the amide intermediate.[16] |
| Mediated Grignard Acylation | Grignard Reagent, Acyl Chloride, NMP | 60-85% | Moderate | One-pot procedure, avoids highly toxic metals.[20][21] | Over-addition can still occur, yield can be variable. |
| Suzuki-Miyaura Coupling | Acyl Chloride, Boronic Acid, Pd Catalyst | 70-95% | Excellent | Extremely high functional group tolerance, mild conditions.[22][24] | Requires a transition metal catalyst, boronic acids can be expensive. |
| Heck Acylation | Aryl Halide, Aldehyde, Pd Catalyst | 65-85% | Good | Uses aldehydes as the acyl source, offering a different synthetic path.[27][28] | Requires a catalyst and specific conditions to control regioselectivity.[29] |
Decision Guide: Selecting the Right Acylation Method
Choosing the optimal acylation strategy depends on several factors, including the complexity of the substrate, cost, and desired product. This flowchart provides a logical framework for making an informed decision.
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Safety Operating Guide
Navigating the Disposal of 3-Methylpentanoyl Chloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the handling of reactive chemical compounds. Among these, acyl chlorides like 3-Methylpentanoyl Chloride (CAS No. 51116-72-4) demand our utmost respect and a rigorous adherence to safety protocols, not only during their use in synthesis but critically, through to their final disposal.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and chemical reactivity. Our objective is to empower you with the knowledge to manage this reactive waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
The Chemistry of Disposal: Understanding the Reactivity of this compound
This compound is an acyl chloride, a class of organic compounds characterized by a highly reactive carbonyl group bonded to a chlorine atom.[4][5] The primary concern with acyl chlorides is their vigorous and exothermic reaction with nucleophiles, most notably water.[4][6][7] This reaction, known as hydrolysis, rapidly breaks down the acyl chloride to form the corresponding carboxylic acid (3-methylpentanoic acid) and corrosive hydrogen chloride (HCl) gas.[5][6][8][9] This reactivity dictates our disposal strategy, which is centered on controlled neutralization.
Due to its reactivity with water, this compound is classified as a reactive hazardous waste.[10][11][12] Improper disposal, such as pouring it down the drain or mixing it with incompatible chemicals, can lead to violent reactions, the release of toxic fumes, and potential damage to plumbing and the environment.[10][13] Therefore, all disposal procedures must be conducted in a designated and controlled manner.
Pre-Disposal Checklist: Ensuring a Safe Environment
Before commencing any disposal procedure, a thorough safety assessment is paramount. The following checklist should be completed to ensure a safe working environment:
-
Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear appropriate PPE.
-
Designated Area: Conduct the disposal in a well-ventilated chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class B: for flammable liquids) are readily accessible.
-
Spill Kit: Have a chemical spill kit rated for corrosive and flammable materials readily available.
-
Waste Containers: Use only approved, properly labeled hazardous waste containers.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[14] | Protects against splashes of the chemical and its reaction products, as well as corrosive HCl fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[13] | Prevents skin contact with the corrosive liquid. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron.[14] | Protects against splashes and potential ignition sources. |
| Respiratory | Use in a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with an acid gas cartridge. | Prevents inhalation of corrosive and irritating vapors. |
Step-by-Step Disposal Protocol: Controlled Neutralization
The preferred method for the disposal of small quantities of this compound is through controlled neutralization. This process intentionally reacts the acyl chloride with a suitable reagent to form less hazardous compounds.
Method 1: Neutralization with Sodium Bicarbonate Solution
This is a widely accepted and safe method for neutralizing acyl chlorides.
-
Prepare the Neutralizing Solution: In a large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. The beaker should be no more than 25% full to accommodate potential foaming. Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: While stirring the sodium bicarbonate solution, slowly and carefully add the this compound dropwise using a pipette or dropping funnel. Never add water to the acyl chloride , as this can cause a violent reaction.[15]
-
Monitor the Reaction: The addition will cause fizzing as carbon dioxide is released. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.
-
Ensure Complete Neutralization: After the addition is complete, continue to stir the solution for at least one hour to ensure all the acyl chloride has reacted.
-
pH Verification: Check the pH of the final solution using pH paper or a calibrated pH meter. The pH should be between 6.0 and 8.0.[16] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[15][17] Always confirm your institution's specific guidelines for aqueous waste disposal.
Method 2: Neutralization with an Alcohol
Reacting this compound with an alcohol, such as methanol or ethanol, is another effective neutralization method that produces a less hazardous ester.[18]
-
Select a Suitable Alcohol: Choose a simple alcohol like methanol or ethanol.
-
Controlled Addition: In a flask equipped with a stir bar and placed in an ice bath, slowly add the this compound to an excess of the chosen alcohol.
-
Ventilation is Key: This reaction will produce hydrogen chloride gas, so it is crucial to perform this procedure in a well-ventilated fume hood.
-
Allow for Complete Reaction: Stir the mixture for several hours to ensure the reaction goes to completion.
-
Neutralize the Acidic Byproduct: The resulting solution will be acidic due to the formation of HCl. Neutralize the solution by slowly adding a weak base, such as sodium bicarbonate solution, until the pH is between 6.0 and 8.0.
-
Waste Collection: The final neutralized solution should be collected in a properly labeled hazardous waste container for organic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
